2,5-Dichloro-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPYQZRWCJGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349136 | |
| Record name | 2,5-dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-88-6 | |
| Record name | 2,5-dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dichloro-3-methylpyridine CAS number 59782-88-6
An In-depth Technical Guide to 2,5-Dichloro-3-methylpyridine (CAS: 59782-88-6) for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding its utility in the principles of modern organic chemistry.
Core Compound Identity
This compound, also known as 2,5-dichloro-3-picoline, is a substituted pyridine ring that serves as a highly versatile intermediate.[1][2] Its chemical structure, featuring two chlorine atoms and a methyl group, presents multiple reactive sites, making it a valuable precursor for creating complex molecular architectures.[3]
Caption: Chemical structure of this compound.
Section 1: Physicochemical and Spectroscopic Profile
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent choices, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 59782-88-6 | [1][4][5] |
| Molecular Formula | C₆H₅Cl₂N | [4][6] |
| Molecular Weight | 162.02 g/mol | [4][5][7] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [4][8] |
| Melting Point | 42-45 °C | [9][10] |
| Boiling Point | 187 °C | [9][10] |
| Density | ~1.3 g/cm³ | [9][10] |
| Flash Point | 111 °C | [9][10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water.[4] | [1][4] |
| Refractive Index | ~1.547 | [9][10] |
| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N | [6][8] |
| Canonical SMILES | CC1=CC(Cl)=CN=C1Cl | [6] |
For quality control and structural confirmation, a suite of analytical techniques is employed. While specific spectra are proprietary to manufacturers, standard characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence and integration of the aromatic and methyl protons. ¹³C NMR to identify the six unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
Chromatography (HPLC, UPLC, GC): To assess purity by separating the main compound from any starting materials or byproducts.[5]
Section 2: Synthesis and Manufacturing Protocol
Understanding the synthesis of this compound is crucial for assessing its purity, potential byproducts, and cost-effectiveness. A common laboratory-scale synthesis involves a catalyzed reaction between dichloroacetonitrile and methacrolein.[9][10]
Experimental Protocol: Synthesis from Dichloroacetonitrile and Methacrolein
This protocol is based on a published synthetic route and provides a reproducible method for obtaining this compound.[9][10]
Materials:
-
Dichloroacetonitrile (0.1 mol)
-
Methacrolein (0.2 mol)
-
Propionitrile (50 mL, solvent)
-
Cuprous chloride (CuCl, 200 mg, catalyst)
-
Tri-n-butyl phosphine (P(n-Bu)₃, 200 mg, catalyst)
-
n-Hexane (for washing)
-
High-pressure reaction vessel (e.g., Karnol tube, Cartridge tube)
Step-by-Step Procedure:
-
Vessel Charging: In a suitable high-pressure reaction vessel, combine dichloroacetonitrile (11g, 0.1 mol), methacrolein (14g, 0.2 mol), propionitrile (50 mL), cuprous chloride (200 mg), and tri-n-butyl phosphine (200 mg).[9][10]
-
Reaction: Seal the vessel securely. Heat the mixture to 130 °C and maintain this temperature for 6 hours with appropriate stirring. The causality for heating is to provide the necessary activation energy for the cycloaddition and subsequent rearrangement reactions.
-
Work-up and Isolation: After 6 hours, cool the reaction mixture to room temperature. Remove the solvent and any unreacted starting materials under vacuum.[9][10]
-
Purification: The crude product is purified by reduced pressure distillation at 100-120 °C / 5 mmHg. This isolates the product from non-volatile impurities and catalyst residues.[9][10] The distillate will be a light yellow liquid that slowly crystallizes upon standing.[9]
-
Final Crystallization: Wash the resulting solid with cold n-hexane to remove any remaining soluble impurities and dry to obtain the final product. The reported yield for this method is approximately 40%.[9][10]
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
This compound is a highly reactive compound, primarily due to the electronic properties of the dichloropyridine core.[1] The electron-withdrawing nature of the ring nitrogen and the chlorine atoms makes the carbon atoms at positions 2 and 5 susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.
The choice between the C2 and C5 positions for nucleophilic attack can be influenced by steric hindrance from the adjacent methyl group at C3 and the electronic activation provided by the ring nitrogen. The C2 position is generally more activated towards nucleophilic attack in pyridines.[11] This allows for selective and sequential displacement of the chlorine atoms, enabling the construction of complex, multi-substituted pyridine derivatives.
Caption: Role as a key intermediate in chemical synthesis pathways.
Common reactions include:
-
Amination: Reaction with primary or secondary amines to introduce nitrogen-containing functional groups.
-
Alkoxylation/Hydroxylation: Displacement of chlorine with alkoxides or hydroxides.
-
Thiolation: Reaction with thiols to form thioethers.
-
Cross-Coupling Reactions: The C-Cl bonds can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.[12]
Section 4: Applications in Drug Development and Agrochemicals
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its ability to act as a hydrogen bond acceptor and participate in pi-stacking interactions makes it ideal for binding to biological targets.
4.1 Role in Pharmaceutical Synthesis this compound provides a robust starting point for developing novel active pharmaceutical ingredients (APIs).[1][3][15] By sequentially replacing the two chlorine atoms, medicinal chemists can perform structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. It is a key building block for compounds with potential antimicrobial and anti-inflammatory activities.[3][15]
4.2 Role in Agrochemical Synthesis In the agrochemical industry, this intermediate is crucial for synthesizing modern herbicides, fungicides, and pesticides.[1][4][15] The specific toxiphore required for biological activity can be installed by displacing one or both chlorine atoms. For example, it serves as a precursor for potent crop protection agents that are vital for improving agricultural yields.[3][16]
Section 5: Safety, Handling, and Toxicology
Trustworthiness in experimental science requires a commitment to safety. This compound is classified as an irritant and requires careful handling.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Irritant | GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Toxicity | - | H301: Toxic if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][18]
Conclusion
This compound (CAS 59782-88-6) is more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, established synthetic routes, and predictable SNAr reactivity make it an indispensable building block in the synthesis of high-value compounds. For scientists in pharmaceutical and agrochemical research, mastering the application of this intermediate opens a direct and efficient pathway to novel molecular entities with significant biological and commercial potential.
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Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND ITS INTRAMOLECULAR CYCLIZATION TO α-CARBOLINE. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2,5-Dichloro-3-methoxypyridine. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
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Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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2,5-Dichloro-3-methylpyridine physical properties
An In-depth Technical Guide to the Physical Properties of 2,5-Dichloro-3-methylpyridine
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and manufacturing.
Chemical Identity and Structure
This compound, also known as 2,5-dichloro-3-picoline, is a di-substituted pyridine derivative. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.
Key Identifiers:
-
Molecular Weight: 162.02 g/mol [1]
-
Synonyms: 2,5-Dichloro-3-picoline, Pyridine, 2,5-dichloro-3-methyl-[4]
The structural arrangement of the substituents on the pyridine ring is a key determinant of the molecule's polarity, crystal packing, and reactivity.
Caption: Molecular Structure of this compound.
Core Physical and Chemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. This compound is typically a solid at room temperature, appearing as a white to off-white or pale yellow crystalline substance.[3]
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white / primrose yellow solid | [3] |
| Melting Point | 42 - 46 °C | [1][2][3] |
| Boiling Point | 187 °C (at 760 mmHg) | [1][3] |
| Density | 1.319 g/cm³ | [1][4] |
| Refractive Index (n_D) | 1.547 | [1][2][3] |
| Flash Point | 111 °C | [1][3][4] |
| Vapor Pressure | 0.891 mmHg at 25 °C | [1][4] |
The melting point range of 42-46 °C is a crucial indicator of purity.[1][2] A sharp melting range within these values suggests a high-purity sample, whereas a broadened or depressed range would indicate the presence of impurities, often residual solvents or starting materials from synthesis. Its boiling point of 187 °C allows for purification by distillation, although vacuum distillation is often preferred to prevent thermal degradation.[1][3]
Spectroscopic Profile
While this guide focuses on physical properties, spectroscopic data is the cornerstone of structural confirmation and purity assessment. Standard analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns confirming the substitution pattern. ¹³C NMR would identify the six unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C and C=N stretching vibrations of the pyridine ring, and C-Cl bonds.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms would be a definitive feature in the mass spectrum, aiding in its identification.
Vendors of this compound often provide access to this type of analytical data to confirm the identity and purity of their product.[5]
Safety, Handling, and Storage
From a safety perspective, this compound is classified as an irritant.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[7] For long-term stability and to prevent degradation, storage under an inert atmosphere at room temperature is recommended.
Contextual Insights: Synthesis and Purity
A brief understanding of the synthesis of this compound provides context for potential impurities. One documented synthetic route involves the reaction of dichloroacetonitrile and methacrolein in a propionitrile solvent, catalyzed by cuprous chloride and tri-n-butyl phosphorus.[1][3] The crude product is then purified by vacuum distillation and recrystallization from a solvent like n-hexane.[1][3]
The choice of purification method is directly informed by the physical properties. Recrystallization is effective because the compound is a solid at room temperature, and vacuum distillation is suitable due to its boiling point, minimizing the risk of decomposition at high temperatures.
Experimental Methodologies: A Conceptual Workflow
Validating the physical properties of a supplied batch of this compound is a critical step in quality control for any research or development application. The following workflow outlines the conceptual approach.
Caption: General workflow for physical and chemical characterization.
Expert Rationale:
-
Melting Point Determination: This is a rapid and cost-effective first pass for purity assessment. A capillary melting point apparatus is used. A narrow range (e.g., within 1-2 °C) that aligns with the literature value (42-46 °C) is a strong indicator of high purity.[1][2]
-
Spectroscopic Confirmation: This is the definitive step for structural verification.
-
NMR: Confirms the precise arrangement of atoms and is highly sensitive to impurities.
-
FTIR: Provides a molecular "fingerprint" and confirms the presence of key functional groups.
-
GC-MS: Can separate volatile impurities and provide mass data for both the main component and any contaminants, offering a quantitative purity assessment.
-
This self-validating system, starting with a simple physical measurement and moving to definitive structural analysis, ensures the material's integrity before its inclusion in sensitive drug development pathways.
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An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-3-methylpyridine: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methylpyridine (CAS No. 59782-88-6), also known as 2,5-dichloro-3-picoline, is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its structural motif is of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance biological activity and modulate physicochemical properties. Consequently, a precise understanding of the fundamental properties of its derivatives, such as this compound, is paramount for reproducible research and scalable development.
This technical guide provides an in-depth analysis of two of the most fundamental physical constants of this compound: its melting and boiling points. Accurate determination of these phase transition temperatures is not merely an academic exercise; it is essential for assessing purity, designing purification protocols, ensuring reaction control, and meeting stringent regulatory standards in drug development. This document outlines the theoretical underpinnings, authoritative experimental protocols, and the practical significance of these properties for scientists in the field.
Section 1: Compound Profile & Physicochemical Properties
A comprehensive understanding of a compound begins with its key identifiers and physical characteristics. The properties of this compound are summarized below. It is important to note that minor variations in reported values for melting and boiling points can occur due to differences in experimental conditions (e.g., pressure) and the purity of the sample.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2,5-Dichloro-3-picoline | [1][2] |
| CAS Number | 59782-88-6 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N | [2][3] |
| Molecular Weight | 162.02 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 42-45 °C | [3][4] |
| Boiling Point | 187 °C (at 760 mmHg) | [3][4] |
| 186.9 °C (at 760 mmHg) | [1][2] | |
| Density | 1.319 g/cm³ | [1][3] |
| Flash Point | 111 °C | [1][4] |
| Refractive Index | 1.547 | [1][4] |
Section 2: The Science of Phase Transitions: A Theoretical Framework
To perform and interpret measurements correctly, a scientist must grasp the principles governing phase changes. These constants are direct reflections of the intermolecular forces holding the crystal lattice (for melting) or the bulk liquid (for boiling) together.
Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5–1.0 °C).[5] The key significance of this property lies in its sensitivity to impurities. Impurities disrupt the uniform crystal lattice, which typically lowers and broadens the melting point range.[5][6] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] At this temperature, the molecules possess sufficient kinetic energy to overcome the intermolecular forces holding them in the liquid phase and transition into a gas.[8] Unlike the melting point, the boiling point is highly dependent on pressure.[7] Therefore, reporting the pressure at which a boiling point is measured is non-negotiable for scientific accuracy. For values not measured at standard atmospheric pressure (760 mmHg), a pressure correction is necessary for valid comparison.
Section 3: Authoritative Protocols for Experimental Determination
For data to be considered reliable and reproducible, it must be generated using standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide such a global standard.
Protocol for Melting Point Determination (Adapted from OECD Guideline 102)
This protocol is based on the capillary method, which is widely recognized for its accuracy and small sample requirement.[9][10]
Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.[11]
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube (sealed at one end) into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature sensor is positioned correctly according to the instrument's manual.
-
Heating and Observation:
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (42-45 °C).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts.
-
The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow.
-
Caption: Workflow for Melting Point Determination via the Capillary Method.
Protocol for Boiling Point Determination (Adapted from OECD Guideline 103)
The Siwoloboff method is a reliable micro-scale technique suitable for determining the boiling point of small liquid samples, which is particularly useful when dealing with valuable research compounds.[12][13] Since this compound is a solid at room temperature, it must first be melted.
Principle: A small sample is heated in a tube containing an inverted capillary. The boiling point is the temperature at which the stream of bubbles from the capillary ceases and the liquid just begins to enter the capillary upon cooling.[12]
Experimental Protocol:
-
Sample Preparation: Place a small amount of this compound into a small test tube (e.g., a Durham tube) and gently melt it in a heating bath. The liquid height should be approximately 1-2 cm.
-
Apparatus Setup:
-
Place a short piece of capillary tubing (sealed at one end) into the test tube with its open end downwards.
-
Attach the test tube to a calibrated thermometer using a rubber band or wire.
-
Immerse the assembly in a heating bath (e.g., silicone oil), ensuring the sample is below the liquid level of the bath.
-
-
Heating and Observation:
-
Heat the bath gently with constant stirring.
-
As the temperature approaches the boiling point, a fine stream of bubbles will emerge from the inverted capillary.
-
Continue heating until the bubble stream is rapid and continuous, indicating the air in the capillary has been replaced by the substance's vapor.
-
-
Data Recording:
-
Remove the heat source and allow the bath to cool slowly while stirring.
-
The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Record this temperature and the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction should be applied.
-
Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.
Section 4: Application in Drug Development & Research
The precise determination of melting and boiling points is foundational to several key activities in the research and development pipeline.
-
Purity Assessment and Quality Control: As discussed, a sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid.[6] This is a fundamental quality control check after synthesis and before use in further reactions or biological assays.
-
Purification Strategy: The boiling point is the critical parameter for purification by distillation.[14] Knowing the boiling point of this compound (187 °C at 760 mmHg) allows scientists to select appropriate conditions (e.g., simple, fractional, or vacuum distillation) to separate it from solvents, reactants, or byproducts.[15] For high-boiling compounds, vacuum distillation is often employed to lower the boiling temperature and prevent thermal decomposition.[15]
-
Reaction Condition Design: Understanding the boiling point helps in selecting appropriate solvents and setting reaction temperatures to ensure reagents remain in the desired phase and to prevent loss of volatile materials.
-
Drug Formulation and Bioavailability: For active pharmaceutical ingredients (APIs), the melting point influences solubility, which is a key determinant of a drug's absorption and bioavailability.[16][17] While not an API itself, the properties of intermediates like this compound inform the characteristics of the final drug molecule.
Conclusion
This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its well-defined physicochemical properties. Its melting point of 42-45 °C and normal boiling point of approximately 187 °C are critical constants that inform purity, guide purification, and enable rational process design. By employing standardized, authoritative protocols, such as those established by the OECD, researchers can ensure the generation of accurate, reliable, and reproducible data. This commitment to scientific integrity is essential for advancing the fields of drug discovery and chemical synthesis.
References
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NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
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Pudipeddi, M., & Serajuddin, A. T. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. Retrieved from [Link]
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EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]
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An In-depth Technical Guide to 2,5-Dichloro-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methylpyridine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a versatile intermediate in the agrochemical and pharmaceutical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the realm of drug discovery and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process optimization.
Molecular Identity and Structure
The molecular formula for this compound is C₆H₅Cl₂N.[3][4][5] Its structure consists of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 162.02 g/mol | [3][4][5] |
| Exact Mass | 160.979904 Da | [6] |
| CAS Number | 59782-88-6 | [3][4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 42-45°C | [3][6] |
| Boiling Point | 187°C | [3][6] |
| Density | 1.319 g/cm³ | [3] |
| Flash Point | 111°C | [3][6] |
| Refractive Index | 1.547 | [3][6] |
| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N | [5] |
Part 2: Synthesis Methodologies
The synthesis of this compound can be achieved through various routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability.
Common Synthetic Approach: Chlorination of a Pyridine Precursor
A prevalent method for synthesizing chlorinated pyridines involves the direct chlorination of a suitable pyridine derivative.[7] This process requires careful control of reaction conditions to achieve the desired regioselectivity.
Experimental Protocol: Synthesis via Dichloroacetonitrile and Methacrolein
One documented synthesis involves the reaction of dichloroacetonitrile with methacrolein in the presence of a catalyst.[3][6]
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reaction vessel (e.g., a Karnol tube or a four-necked flask), add 50 ml of propionitrile as the solvent.[3][6]
-
Addition of Reactants: Add 11g (0.1 mol) of dichloroacetonitrile and 14g (0.2 mol) of methacrolein to the solvent.[3][6]
-
Catalyst Introduction: Introduce 200mg of cuprous chloride and 200mg of tri-n-butyl phosphorus as catalysts.[3][6]
-
Reaction Conditions: Heat the mixture at 130°C for 6 hours.[3][6]
-
Work-up: After cooling to room temperature, remove the solvent and any unreacted starting materials under vacuum.[3][6]
-
Purification: Purify the crude product by distillation under reduced pressure at 100-120°C/5mmHg. The resulting light yellow liquid will slowly crystallize.[3][6]
-
Final Product Isolation: Wash the crystallized product with n-hexane and dry to obtain 2,3-dichloro-5-methylpyridine (an isomer, indicating the complexity of regioselectivity) with a reported yield of 40%.[3][6] The melting point of the obtained product is 42-45°C.[3][6]
Causality in Experimental Choices:
-
Solvent: Propionitrile is chosen for its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve the reactants and catalysts.
-
Catalyst: The combination of cuprous chloride and tri-n-butyl phosphorus facilitates the desired cycloaddition reaction between dichloroacetonitrile and methacrolein.
-
Purification: Distillation under reduced pressure is a standard technique for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition. Subsequent crystallization and washing with a non-polar solvent like n-hexane helps to remove impurities.
Part 3: Applications in Drug Development
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets.[8][9] this compound, as a functionalized pyridine, is a valuable starting material for the synthesis of novel therapeutic agents.
Role as a Pharmaceutical Intermediate
The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in constructing more complex molecules with potential biological activity.[2] Research has indicated its use in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties.[1][2]
Examples of Pyridine Scaffolds in Approved Drugs:
-
Isoniazid and Ethionamide: Antitubercular agents.[8]
-
Abiraterone Acetate: Used in the treatment of prostate cancer.[8]
-
Crizotinib: An anticancer therapeutic.[8]
The versatility of the pyridine scaffold highlights the potential for developing novel drug candidates from intermediates like this compound.
Part 4: Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Precautionary Measures
-
Toxicity: This compound is considered toxic if swallowed and may be fatal if it comes in contact with the skin.
-
Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[5]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area or outdoors.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
In Case of Skin Contact: Wash with plenty of soap and water.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[3][10]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10]
Storage Recommendations
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store locked up.
-
It is recommended to store under an inert atmosphere at room temperature.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new agrochemicals and pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. The continued exploration of its reactivity and incorporation into novel molecular frameworks holds promise for the discovery of new and effective therapeutic agents.
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2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. (2025, December 28). Retrieved from [Link]
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Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka. Retrieved from [Link]
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The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. (2026, January 4). Retrieved from [Link]
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2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088. (n.d.). PubChem. Retrieved from [Link]
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The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 2,5-Dichloro-3-methylpyridine: A Core Heterocyclic Intermediate
Introduction: The Strategic Importance of a Dichlorinated Picoline
In the landscape of modern synthetic chemistry, the pyridine scaffold remains one of the most prolific and versatile heterocyclic systems, forming the backbone of countless pharmaceuticals and agrochemicals.[1] Within this class, halogenated pyridines serve as exceptionally valuable building blocks, where the position and nature of the halogen substituents dictate reactivity and ultimately, the biological activity of the final molecule. 2,5-Dichloro-3-methylpyridine (also known as 2,5-Dichloro-3-picoline) is a key intermediate whose specific substitution pattern offers a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic challenges, and critical applications for professionals in research and development.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by a pyridine ring chlorinated at positions 2 and 5, with a methyl group at the 3-position.
The structure, depicted below, reveals the asymmetric nature of the substitution, which is crucial for its utility in creating complex molecular architectures.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of an intermediate are critical for process development, reaction optimization, and safety assessments. This compound is typically a white to off-white solid at ambient temperature.[5][6] A summary of its key properties is provided below.
| Property | Value | Source(s) |
| Molecular Weight | 162.02 g/mol | [6] |
| Physical Form | White to off-white solid | [5][6] |
| Purity | ≥97% (typical) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [6] |
Note: Specific values for melting point, boiling point, and density are not consistently reported across public sources and should be confirmed by consulting the certificate of analysis from a specific supplier.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines is often a significant challenge due to issues with regioselectivity. The preparation of this compound is no exception. Direct electrophilic chlorination of the precursor, 3-methylpyridine (β-picoline), is complicated by the fact that the pyridine ring is electron-deficient and deactivating towards electrophilic attack. Furthermore, forcing conditions often lead to a mixture of isomers and over-chlorinated products.[8]
General Synthetic Strategy: A Logic-Based Approach
While a definitive, high-yield, single-step protocol is not widely published, a logical synthetic pathway can be constructed based on established principles of pyridine chemistry. The key is to activate the pyridine ring towards electrophilic substitution in a controlled manner.
A common and effective strategy involves the N-oxidation of the starting material.[9] The resulting 3-methylpyridine N-oxide exhibits fundamentally different reactivity. The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions. This allows for a more controlled introduction of the first chlorine atom.
The subsequent steps would involve the introduction of the second chlorine atom and deoxygenation of the N-oxide. The directing effects in the chlorinated N-oxide intermediate become more complex, and achieving high regioselectivity for the second chlorination at the 5-position remains a significant synthetic hurdle, often requiring careful optimization of reagents and conditions.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations rather than a specific, validated protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Expert Rationale:
-
Why N-Oxidation? The pyridine ring is π-deficient and reacts sluggishly with electrophiles. The N-oxide functionality donates electron density back into the ring, particularly at the ortho (2,6) and para (4) positions, making electrophilic substitution feasible under milder conditions.[9]
-
Chlorinating Agents: Reagents like sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂) are often employed for chlorinating N-oxides.[9] The choice of agent and solvent can profoundly influence the regiochemical outcome.
-
The Selectivity Challenge : Even with N-oxide activation, achieving exclusive chlorination at the 2- and 5-positions is difficult. The process will likely yield a mixture of isomers, including 2,3-dichloro- and 2,4-dichloro- derivatives, necessitating advanced purification techniques to isolate the desired 2,5-dichloro product.[8] This inherent difficulty underscores the compound's value as a purified intermediate.
Applications in Research and Development
The utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is significantly more labile towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 5-position due to the activating effect of the ring nitrogen. This predictable reactivity makes it a valuable building block.
-
Agrochemicals : This intermediate is a crucial precursor in the synthesis of advanced herbicides and fungicides.[3][4] The pyridine core is a well-established toxophore in crop protection, and the specific substitution pattern of this molecule allows for the construction of complex side chains that modulate potency, selectivity, and environmental persistence.
-
Pharmaceuticals : In drug discovery, the chlorinated pyridine scaffold is considered a "privileged structure".[1] this compound serves as a versatile starting material for introducing the 5-chloro-3-methyl-pyridin-2-yl moiety into potential drug candidates.[3][4] The introduction of a chloro group can enhance membrane permeability and metabolic stability, a phenomenon sometimes referred to as the "magic chloro effect". The remaining chlorine at the 5-position can be retained in the final molecule or used as a handle for further diversification through cross-coupling reactions.
Safety and Handling
As with any halogenated heterocyclic compound, proper handling of this compound is imperative. Researchers must consult the full Safety Data Sheet (SDS) before use.
-
GHS Classification : The compound is generally classified with the GHS07 pictogram (Warning).[5][6]
-
Hazard Statements :
-
Precautionary Statements :
Handling Protocol:
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is derived not only from its applications but also from the synthetic challenges involved in its preparation. The distinct electronic environment of its two chloro-substituents provides a reliable handle for sequential chemical modifications, enabling the efficient construction of complex target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and the logic behind its synthesis is essential for any scientist looking to leverage this powerful heterocyclic building block.
References
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-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Retrieved from [Link]
- Google Patents. (1980). US4205175A - Chlorination process.
- Patent 0121320. (n.d.).
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Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized.... Retrieved from [Link]
-
European Patent Office. (1993). EP 0684943 B1 - CHLORINATION PROCESS OF PYRIDINE DERIVATIVES. Retrieved from [Link]
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-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Retrieved from [Link]
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Spectroscopic Data for 2,5-Dichloro-3-methylpyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-dichloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation. This document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the insights of a seasoned application scientist.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative. The presence of two chlorine atoms and a methyl group on the pyridine ring imparts specific reactivity and physical properties, making it a valuable building block in organic synthesis. Its structural congeners have shown a wide range of biological activities, driving the interest in the synthesis and characterization of new derivatives. Accurate and thorough spectroscopic analysis is the cornerstone of this research, ensuring the identity and purity of the compound and its subsequent products.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | s | 1H | H-6 |
| ~7.65 | s | 1H | H-4 |
| ~2.45 | s | 3H | CH₃ |
Interpretation and Experimental Rationale:
The predicted chemical shifts are consistent with a dichlorinated methylpyridine structure. The two aromatic protons, H-4 and H-6, appear as singlets due to the absence of adjacent protons for spin-spin coupling. The downfield shift of H-6 compared to H-4 is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The methyl group protons (CH₃) appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the sample well and its residual solvent peak does not interfere with the signals of interest.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2 |
| ~148.0 | C-6 |
| ~138.0 | C-4 |
| ~132.0 | C-5 |
| ~130.0 | C-3 |
| ~18.0 | CH₃ |
Interpretation and Experimental Rationale:
The predicted chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent atoms. The carbons directly attached to the chlorine atoms (C-2 and C-5) and the nitrogen atom (C-2 and C-6) are expected to be significantly downfield. The quaternary carbons (C-2, C-3, and C-5) will typically show lower intensity peaks compared to the carbons with attached protons (C-4 and C-6). The methyl carbon (CH₃) appears at the most upfield position, which is typical for sp³-hybridized carbons. A standard ¹³C NMR experiment is proton-decoupled to simplify the spectrum to single lines for each carbon.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₃) |
| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1450-1350 | Medium | CH₃ bending |
| ~850-750 | Strong | C-Cl stretch |
| ~800-700 | Strong | Out-of-plane C-H bending |
Interpretation and Experimental Rationale:
The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the lower wavenumber region are characteristic of the C-Cl stretching vibrations. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring. The sample for IR analysis can be prepared as a KBr pellet or as a thin film on a salt plate, or analyzed as a solution in a suitable solvent like CCl₄.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic.
Table 4: Predicted m/z Values and Relative Abundances for Major Ions in the Mass Spectrum of this compound
| m/z | Ion | Relative Abundance |
| 161 | [M]⁺ (with ²³⁵Cl) | Base Peak (100%) |
| 163 | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) | ~65% |
| 165 | [M+4]⁺ (with ²³⁷Cl) | ~10% |
| 126 | [M-Cl]⁺ | Significant |
| 91 | [M-Cl-Cl]⁺ or [M-2Cl]⁺ | Significant |
Interpretation and Experimental Rationale:
The molecular ion peak at m/z 161 corresponds to the molecular weight of this compound with two ³⁵Cl isotopes. The peaks at m/z 163 and 165 are the isotopic peaks due to the presence of the ³⁷Cl isotope. The relative abundance ratio of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks is a clear indicator of a molecule containing two chlorine atoms. The fragmentation is expected to proceed via the loss of a chlorine atom to give the ion at m/z 126, followed by the loss of the second chlorine atom to yield the ion at m/z 91. The choice of electron ionization (EI) is common for volatile and thermally stable small organic molecules, as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Caption: A generalized workflow for acquiring an EI mass spectrum.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile of this important chemical intermediate. The provided experimental protocols serve as a general guideline for researchers to acquire their own data. It is important to note that the presented data is based on computational predictions and should be confirmed with experimental results. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical research and drug development, aiding in the confident identification and characterization of this compound.
References
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NMRDB.org: An online resource for NMR prediction. [Link]
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The Solubility Profile of 2,5-Dichloro-3-methylpyridine in Organic Solvents: A Technical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-3-methylpyridine is a pivotal intermediate in the synthesis of numerous agrochemical and pharmaceutical compounds. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. It provides a thorough analysis of its physicochemical properties, a predictive assessment of its solubility based on molecular structure, and detailed, field-proven experimental protocols for the precise determination of its solubility. This guide is designed to empower researchers and development professionals to generate the critical data necessary for their specific applications.
Introduction: The Significance of this compound
This compound, a halogenated pyridine derivative, serves as a versatile building block in organic synthesis. Its structural features, including the reactive chlorine atoms and the methyl-substituted pyridine ring, make it a valuable precursor for a range of complex molecules with biological activity. Its primary applications are found in the development of novel herbicides and fungicides, as well as in the synthesis of active pharmaceutical ingredients (APIs). The efficiency of its use in these synthetic pathways is intrinsically linked to its solubility in reaction and purification solvents.
Physicochemical Properties of this compound and its Parent Compounds
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The table below summarizes key properties of the target molecule, alongside its parent compounds, 2,5-dichloropyridine and 3-methylpyridine (3-picoline), to provide context for the influence of its substituents.
| Property | This compound | 2,5-Dichloropyridine | 3-Methylpyridine (3-Picoline) |
| CAS Number | 59782-88-6 | 16110-09-1 | 108-99-6 |
| Molecular Formula | C₆H₅Cl₂N | C₅H₃Cl₂N | C₆H₇N |
| Molecular Weight | 162.02 g/mol | 147.99 g/mol | 93.13 g/mol |
| Appearance | White to off-white solid | Almost white crystalline powder | Colorless liquid |
| Melting Point | 42-45 °C[1] | 59-62 °C[1][2] | -19 °C[3] |
| Boiling Point | 187 °C[1] | 186.6 ± 20.0 °C[1] | 144 °C[3] |
| Density | 1.319 g/cm³[1] | ~1.4 g/cm³[1] | 0.957 g/mL[3] |
| Water Solubility | Predicted to be low/insoluble | Insoluble[4][5] | Miscible[6] |
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound. This principle is governed by the polarity of both the solute and the solvent.
The molecular structure of this compound features a moderately polar pyridine ring. However, the presence of two electron-withdrawing chlorine atoms significantly increases the molecule's lipophilicity and reduces its overall polarity. The methyl group, being weakly electron-donating, has a lesser impact on the overall polarity compared to the two chlorine substituents.
Based on this structural analysis, the following solubility trends can be predicted:
-
High Solubility: Expected in non-polar and moderately polar aprotic solvents. The molecule's chlorinated nature suggests good solubility in chlorinated solvents.
-
Examples: Dichloromethane, chloroform, toluene, diethyl ether, ethyl acetate, and acetone.
-
-
Moderate to Low Solubility: Expected in polar protic solvents. The ability to act as a hydrogen bond acceptor via the pyridine nitrogen is diminished by the electron-withdrawing chlorine atoms, thus reducing interactions with protic solvents.
-
Examples: Methanol, ethanol, and propanol.
-
-
Insoluble: Expected in highly polar solvents, particularly water. The significant non-polar character imparted by the two chlorine atoms and the hydrocarbon methyl group will lead to very low aqueous solubility.
The following diagram illustrates the key molecular features of this compound and their anticipated influence on its solubility in different solvent classes.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the sparsity of quantitative data, experimental determination of solubility is crucial. The isothermal equilibrium (shake-flask) method is the gold standard for its reliability and is detailed below.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated positive displacement pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow
The following diagram outlines the workflow for the isothermal equilibrium solubility determination method.
Caption: Workflow for the isothermal equilibrium solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions: To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Centrifugation can be used to expedite this process.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
-
Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).
Data Presentation: A Template for Reporting Solubility
To facilitate comparative analysis, all experimentally determined solubility data should be recorded in a structured format. The following table serves as a template for reporting results.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Toluene | Aromatic Hydrocarbon | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated Hydrocarbon | 25 | Experimental Value | Calculated Value |
| Acetone | Ketone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Ester | 25 | Experimental Value | Calculated Value |
| Methanol | Alcohol | 25 | Experimental Value | Calculated Value |
| Ethanol | Alcohol | 25 | Experimental Value | Calculated Value |
| n-Hexane | Aliphatic Hydrocarbon | 25 | Experimental Value | Calculated Value |
Conclusion and Field-Proven Insights
While a comprehensive public database for the solubility of this compound is currently lacking, a systematic approach based on its molecular structure provides a reliable predictive framework. The compound is anticipated to be most soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic media and practical insolubility in water.
For drug development and agrochemical formulation, where precision is paramount, the experimental determination of solubility is non-negotiable. The detailed isothermal equilibrium protocol provided in this guide offers a self-validating system for generating accurate and reproducible solubility data. This information is critical for informed solvent selection, leading to optimized reaction yields, efficient purification processes, and the development of stable, effective end-products.
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2,5-Dichloro-3-methylpyridine synthesis from 3-picoline
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3-methylpyridine from 3-Picoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block, indispensable in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] Its strategic importance is derived from the specific arrangement of its substituents: two reactive chlorine atoms and a methyl group on the pyridine scaffold, which allow for precise and versatile downstream functionalization. This guide provides a comprehensive technical overview of the synthetic routes to this compound, with a primary focus on its preparation from the readily available starting material, 3-picoline (3-methylpyridine). We will delve into the mechanistic underpinnings of various chlorination strategies, explain the causal logic behind preferred industrial methodologies, and provide detailed experimental protocols. The discussion is grounded in authoritative references to ensure scientific integrity and practical applicability for professionals in chemical research and development.
Introduction: The Strategic Value of a Dichlorinated Picoline
The pyridine ring is a ubiquitous motif in medicinal chemistry and materials science.[3] The introduction of halogen atoms onto this ring system dramatically enhances its utility as a synthetic intermediate. In the case of this compound, the chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic substitution, providing handles for constructing more complex molecular architectures.[4] This reactivity makes it a cornerstone intermediate for a range of high-value compounds, including novel herbicides, fungicides, and therapeutic agents such as those with potential antimicrobial or anti-inflammatory properties.[1][5]
However, the synthesis of this specific isomer is non-trivial. The direct chlorination of 3-picoline is complicated by the competing directing effects of the ring nitrogen and the activating methyl group, often leading to a complex mixture of isomers and polychlorinated byproducts.[6] Achieving high regioselectivity and yield is the central challenge, necessitating a carefully controlled, multi-step approach, which forms the core of this guide.
Synthetic Strategies: From 3-Picoline to a Regiochemically Pure Product
The conversion of 3-picoline to this compound is primarily an exercise in controlling electrophilic aromatic substitution on a pyridine ring. We will explore two main pathways: direct chlorination and a more controlled synthesis via an N-oxide intermediate.
Pathway 1: Direct Liquid or Vapor-Phase Chlorination
Direct chlorination of 3-picoline is the most straightforward approach in principle, but the most problematic in practice.
Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophiles and directs incoming substituents to the 3- and 5-positions. Conversely, the methyl group at the 3-position is an activating group that directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. This clash of directing effects results in poor regioselectivity.
Typical Conditions and Outcomes: The reaction is often performed in the vapor phase at high temperatures (300-500°C) or in the liquid phase with a Lewis acid catalyst like ferric chloride (FeCl₃).[6] Regardless of the phase, the process invariably yields a mixture of chlorinated products. The primary products are often 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, with the desired this compound being just one component among many di- and trichlorinated species.[7][8]
Causality of Poor Performance: The high energy input (high temperatures) or strong catalytic action required to overcome the deactivated nature of the pyridine ring leads to a loss of selectivity. The reaction becomes kinetically controlled, and multiple positions on the ring are chlorinated. Furthermore, radical chlorination of the methyl side-chain can also occur, further complicating the product mixture.[9]
Separation and Industrial Viability: Separating the desired 2,5-dichloro isomer from this complex mixture is challenging and economically inefficient, typically requiring advanced distillation or chromatographic techniques. One patented method addresses this by catalytically converting the unwanted 2-chloro-5-methylpyridine isomer back into 3-picoline, which can be recycled.[8] However, the initial lack of selectivity makes this pathway less desirable for large-scale, high-purity production.
Pathway 2: Controlled Synthesis via 3-Picoline-N-oxide (Preferred Method)
To overcome the selectivity issues of direct chlorination, a more elegant, multi-step strategy involving the N-oxidation of the pyridine ring is employed. This is the field-proven and industrially preferred route.
Mechanistic Rationale: The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. It is a strongly activating group for electrophilic substitution, particularly at the 2- and 6-positions, due to its ability to donate electron density through resonance. This powerful directing effect overrides the weaker directing effects of the methyl group and the deactivating influence of the ring nitrogen, allowing for highly regioselective chlorination.
The overall workflow for this superior strategy is outlined below.
Figure 1: Workflow for the N-oxide mediated synthesis.
Step 1: N-Oxidation of 3-Picoline
The initial step involves the oxidation of the nitrogen atom in the 3-picoline ring.
-
Expert Insight: This step is critical as it sets up the regiochemistry for the subsequent chlorination. The choice of oxidant and careful temperature control are paramount to ensure high yield and prevent over-oxidation or side reactions.
Experimental Protocol: Synthesis of 3-Picoline-N-oxide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reaction Charge: The flask is charged with 3-picoline (1.0 mol). Glacial acetic acid (3.0 mol) is added as the solvent.
-
Reagent Addition: The solution is heated to 60-70°C. Hydrogen peroxide (30% aqueous solution, 1.2 mol) is added dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 80°C.
-
Reaction: After the addition is complete, the mixture is maintained at 70-75°C for an additional 4-6 hours until TLC or GC analysis indicates the complete consumption of 3-picoline.
-
Work-up: The reaction mixture is cooled to room temperature. The excess acetic acid and water are removed under reduced pressure. The residue is carefully neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-picoline-N-oxide, typically as a crystalline solid.
Step 2 & 3: Regioselective Dichlorination and Deoxygenation
This is the core transformation where the chlorine atoms are introduced. Often, chlorination and the removal of the N-oxide oxygen (deoxygenation) can occur in a single pot using phosphorus-based chlorinating agents.
-
Expert Insight: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) serve a dual purpose. They act as both the chlorinating agent and the deoxygenating agent. The mechanism involves the formation of a reactive intermediate by reaction with the N-oxide oxygen, which facilitates both nucleophilic attack by chloride and subsequent elimination of the oxygen. The first chlorination is strongly directed to the 2-position. The introduction of the second chlorine at the 5-position requires more forcing conditions, as the ring is now deactivated by the first chlorine atom.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A dry, three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel. The system is maintained under a nitrogen atmosphere.
-
Reaction Charge: Phosphorus oxychloride (POCl₃, 3.0 mol) is added to the flask and cooled in an ice bath.
-
Reagent Addition: 3-Picoline-N-oxide (1.0 mol), dissolved in a minimal amount of an inert solvent like chloroform or used neat if liquid, is added dropwise to the cold POCl₃, keeping the temperature below 20°C.
-
First Chlorination (Monochlorination): After the addition, the mixture is slowly heated to reflux (approx. 105-110°C) and maintained for 2-4 hours to ensure the formation of the 2-chloro intermediate.
-
Second Chlorination (Dichlorination): Chlorine gas is then bubbled through the refluxing mixture, or a stronger chlorinating agent like PCl₅ (1.1 mol) is carefully added in portions. The reaction is monitored by GC until the desired level of dichlorination is achieved (this may take several hours).
-
Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess phosphorus reagents.
-
Neutralization & Extraction: The acidic aqueous mixture is carefully neutralized with a base (e.g., 50% NaOH or solid Na₂CO₃) to a pH of 7-8, keeping the temperature low. The aqueous layer is then extracted with a suitable organic solvent, such as toluene or dichloromethane (3 x 200 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Alternative Synthetic Pathways
For the sake of comprehensive knowledge, it is worth noting that this compound can be synthesized via pathways that do not start from 3-picoline. One notable method is a cyclization reaction.
-
Cyclization of Acyclic Precursors: A reported synthesis involves the reaction of dichloroacetonitrile with methacrolein in the presence of a cuprous chloride catalyst.[10] This [3+3] cycloaddition approach builds the pyridine ring directly with the desired substitution pattern. While effective, the availability and cost of the starting materials can make it less economically viable than the 3-picoline route for large-scale production.
Product Data and Downstream Applications
Key Product Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2,5-Dichloro-3-picoline | [2] |
| CAS Number | 59782-88-6 | [11] |
| Molecular Formula | C₆H₅Cl₂N | [10] |
| Molecular Weight | 162.02 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 42-45°C | [10] |
| Boiling Point | 187°C | [10] |
Reactivity and Use in API Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The chlorine at the 2-position is particularly labile towards nucleophilic substitution, allowing for the introduction of amines, alcohols, and other functional groups. This reactivity is harnessed in the synthesis of fused heterocyclic systems like imidazopyridines, which are privileged scaffolds in drug discovery.[12][13][14]
Example Application: Synthesis of an Imidazo[1,2-a]pyridine Scaffold
A common transformation involves reacting this compound with an amino alcohol, followed by cyclization to form the imidazopyridine core. This is a foundational step for creating a wide range of biologically active molecules.
Figure 2: General scheme for imidazopyridine synthesis.
Conclusion
While direct chlorination of 3-picoline is a conceivable route to this compound, it is plagued by a fundamental lack of regioselectivity, rendering it inefficient for producing a high-purity final product. The scientifically robust and industrially validated method proceeds via a 3-picoline-N-oxide intermediate. This strategy masterfully leverages the electronic influence of the N-oxide group to direct chlorination in a predictable and highly selective manner. By following a controlled, multi-step process of oxidation followed by chlorination and deoxygenation, researchers can reliably synthesize this crucial building block in high yield and purity, paving the way for innovation in the pharmaceutical and agrochemical industries.
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Introduction: The Strategic Importance of a Dichlorinated Picoline
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2,5-Dichloro-3-methylpyridine
This compound, also known as 2,5-dichloro-3-picoline, is a halogenated pyridine derivative that has emerged as a crucial structural motif and versatile intermediate in the fields of medicinal chemistry and agrochemical science. Its strategic importance lies in the specific arrangement of its substituents: two chlorine atoms and a methyl group on the pyridine ring. The chlorine atoms serve as reactive handles for further chemical modifications, most notably in cross-coupling reactions, while the methyl group and the nitrogen atom influence the molecule's overall electronic properties and steric profile. This unique combination allows for the precise and efficient construction of complex molecular architectures required for biologically active compounds.
This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and historical synthetic challenges to modern, efficient manufacturing processes. It delves into the key chemical reactions that underscore its utility and explores its application in the synthesis of high-value products, including advanced pharmaceuticals and next-generation crop protection agents.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal chemical building block.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 59782-88-6 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.01 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 42-45 °C | [4] |
| Boiling Point | 187 °C | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,5-Dichloro-3-picoline | [5] |
Evolution of Synthetic Methodologies
The history of synthesizing dichlorinated pyridines is marked by a progression towards greater efficiency, safety, and regioselectivity. Early methods often suffered from low yields and the formation of difficult-to-separate isomeric mixtures.
Historical Challenges: Isomer Formation
Initial approaches to synthesizing dichloropyridines often involved the direct chlorination of simpler pyridine precursors like 2-chloropyridine.[6] A significant drawback of this approach is the lack of precise control over the position of the second chlorine atom, leading to the formation of a mixture of isomers, primarily 2,5- and 2,3-dichloropyridine.[6] Separating these isomers is a challenging process, often requiring techniques like fractional crystallization, which can be inefficient and costly on an industrial scale.[6] These challenges spurred the development of more sophisticated and regioselective synthetic routes.
Modern Synthetic Route: A Greener Approach from Maleic Diester
A significant advancement in the synthesis of dichlorinated pyridines is a multi-step process that begins with simple, inexpensive starting materials: a maleic diester and nitromethane.[7] This method is notable for its high yield, high product purity, and improved safety profile, avoiding the use of highly toxic reagents like chlorine gas in the initial steps.[7] The synthesis proceeds through a key 2,5-dihydroxypyridine intermediate.
Figure 1: High-yield synthetic workflow for 2,5-Dichloropyridine.
Detailed Experimental Protocol: Synthesis via Dihydroxypyridine Intermediate [7][8]
Part 1: Synthesis of 2,5-Dihydroxypyridine
-
Reaction Setup: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 86.1 g (0.5 mol) of diethyl maleate, 30.5 g (0.5 mol) of nitromethane, and 1.8 g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Condensation: Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours. After the reaction, cool the mixture to 20-25 °C.
-
Hydrogenation/Cyclization: Add 200 g of methanol and 1.8 g of palladium on carbon (Pd/C) catalyst to the flask. Pressurize the flask with hydrogen gas to 0.1-0.3 MPa. Heat the reaction mixture to 30-35 °C and stir for 10 hours.
-
Work-up and Isolation: After the reaction is complete, replace the hydrogen atmosphere with nitrogen. Filter the mixture to remove the catalyst and concentrate the filtrate to dryness. Add 100 g of methyl tertiary butyl ether (MTBE) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Part 2: Synthesis of 2,5-Dichloropyridine
-
Reaction Setup: In a 500 mL four-neck flask, add 200 g of phosphorus oxychloride (POCl₃) and 22.0 g (0.2 mol) of the 2,5-dihydroxypyridine obtained from Part 1.
-
Chlorination: Stir the mixture and heat to 145 °C for 4 hours.
-
Work-up and Isolation: After the reaction, recover the excess POCl₃ by distillation under reduced pressure. Slowly pour the residue into 300 g of ice water while stirring. Neutralize the solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the product three times with 50 g of dichloromethane for each extraction. Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder with a yield of over 94%.[7]
Key Applications in Synthesis
This compound's value lies in its role as a versatile building block. The two chlorine atoms provide distinct reactive sites, enabling its incorporation into larger, more complex molecules.
Suzuki Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki cross-coupling reactions.[9] This reaction forms a carbon-carbon bond between the pyridine ring and various arylboronic acids or esters.[9] This is a cornerstone of modern organic synthesis, allowing for the modular construction of biaryl structures prevalent in many pharmaceutical agents. The reactivity of the chlorine atoms can often be differentiated, allowing for sequential couplings.
Role as a Pharmaceutical and Agrochemical Intermediate
The scaffold provided by this compound is found in numerous biologically active molecules. It is a key intermediate for producing a range of high-value compounds.[9]
-
Pharmaceuticals: It is used in the synthesis of novel therapeutics. For example, it has been integral in developing inhibitors of ERK protein kinase and Hdm2 antagonists, both significant targets in cancer research.[9] It also serves as a precursor for drugs targeting peptic ulcers and AIDS.[7]
-
Agrochemicals: In the agrochemical sector, this compound is a vital intermediate for producing advanced pyridine-based insecticides and herbicides.[1][7][8] These products are essential for modern crop protection and global food security.[2]
Figure 2: Application flow from core intermediate to key industrial sectors.
Purification and Characterization
Achieving high purity is critical for subsequent synthetic steps, especially in pharmaceutical applications.
Purification Protocol: Isomer Separation by Recrystallization [6]
When synthesis routes produce isomeric mixtures, recrystallization is an effective purification method.
-
Dissolution: Dissolve the crude mixture of 2,5- and 2,3-dichloropyridine in a heated isopropanol/water mixture (e.g., 15:85 v/v).
-
Crystallization: Allow the solution to cool slowly. The 2,5-dichloro isomer, being less soluble, will preferentially crystallize out.
-
Isolation: Filter the crystals and dry them to obtain the purified 2,5-dichloropyridine.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.
Safety Profile
As with all halogenated organic compounds, proper handling of this compound is essential.
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Phrases: Standard precautions include avoiding breathing dust/fumes, washing hands thoroughly after handling, and using only in a well-ventilated area.[3] Personal protective equipment, including gloves and eye/face protection, is mandatory.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and the development of efficient, high-yield synthetic routes have secured its place as a valuable building block in the synthetic chemist's toolbox. As research into novel pharmaceuticals and agrochemicals continues, the strategic application of this versatile scaffold is poised to play a continuing role in the development of molecules that address significant global challenges in health and agriculture.
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An In-Depth Technical Guide to the Key Chemical Reactions of 2,5-Dichloro-3-methylpyridine
Foreword: The Strategic Value of a Differentiated Pyridine Core
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. However, the true potential of this heterocycle is unlocked through precise functionalization. 2,5-Dichloro-3-methylpyridine (also known as 2,5-dichloro-3-picoline) emerges as a particularly valuable building block. Its differentiated chlorine atoms, positioned at the electron-deficient C2 and the electronically distinct C5 positions, alongside a reactive methyl group, offer a versatile platform for sequential and regioselective chemical transformations. This guide provides a detailed exploration of the core reactivity of this molecule, offering not just protocols, but the underlying chemical logic essential for researchers, scientists, and drug development professionals to harness its synthetic potential effectively.
Synthesis of the this compound Scaffold
Before delving into its reactions, understanding the synthesis of the title compound provides context for its availability and potential impurities. While several routes exist, a common industrial approach involves the chlorination of pyridine precursors. One documented method involves the reaction of a pyridone with chlorine in the presence of a Lewis acid catalyst, followed by treatment with a chlorinating agent like phosgene or phosphorus oxychloride to yield the dichlorinated product.[1]
For instance, starting from 3-methyl-2-pyridone, a two-step chlorination process can be employed. The first chlorination step, often using chlorine gas with a catalyst like ferric chloride, can introduce a chlorine atom onto the ring.[1] Subsequent treatment with a stronger chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures replaces the hydroxyl group of the pyridone tautomer with the second chlorine atom, affording this compound. The precise control of reaction conditions is critical to ensure high regioselectivity and yield.[1]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halopyridines. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it, making them susceptible to nucleophilic attack.[2] In this compound, both chlorine atoms can be displaced, but they exhibit distinct reactivity, enabling selective functionalization.
Mechanistic Principles and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group (in this case, a chloride ion).
Regioselectivity: The key to selectively functionalizing this compound lies in the differential reactivity of the C2 and C5 positions. The C2 position is significantly more activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer complex formed during attack at C2 can be delocalized directly onto the electronegative ring nitrogen, providing substantial stabilization.[2] Attack at C5 does not benefit from this direct resonance stabilization by the nitrogen atom. Therefore, under kinetically controlled conditions, monosubstitution almost invariably occurs at the C2 position.
Experimental Protocol: Selective Amination at C2
This protocol describes a typical SNAr reaction to selectively replace the C2-chloro group with an amine, a common transformation in pharmaceutical synthesis.
Objective: To synthesize 2-amino-5-chloro-3-methylpyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.2 equiv)
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the base (2.0 equiv) and the amine (1.2 equiv) to the stirred solution.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methylpyridine derivative.
| Parameter | Condition | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. |
| Base | K₂CO₃, DIPEA | Scavenges the HCl generated during the reaction, driving it to completion. |
| Temperature | 80-120 °C | Provides the necessary activation energy to overcome the aromaticity barrier. |
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally well-suited for the functionalization of this compound.[4] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]
Principles and Regioselectivity
The catalytic cycle of most palladium cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or reductive elimination precursor formation), and reductive elimination.
Regioselectivity: Similar to SNAr reactions, cross-coupling reactions also exhibit high regioselectivity. The oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond is the rate-determining step that dictates selectivity. The C2-Cl bond is electronically more susceptible to oxidative addition than the C5-Cl bond due to the influence of the adjacent pyridine nitrogen.[6] This inherent preference allows for the selective functionalization of the C2 position, leaving the C5-Cl available for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling at C2
This protocol details a Suzuki-Miyaura reaction to form a C-C bond at the C2 position, a common method for constructing biaryl structures.[7]
Objective: To synthesize 2-aryl-5-chloro-3-methylpyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Toluene and 2M aqueous K₂CO₃ solution).
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Functionalization of the 3-Methyl Group
The methyl group at the C3 position is analogous to a benzylic position and is susceptible to reactions involving the C-H bonds. While less commonly exploited than the chloro-positions, its functionalization opens another avenue for molecular diversification.
Radical Halogenation
The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction introduces a halogen (e.g., bromine) onto the methyl group, converting it into a reactive chloromethyl or bromomethyl handle (e.g., 2,5-dichloro-3-(bromomethyl)pyridine). This new electrophilic center is primed for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups.
Oxidation
The methyl group can also be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. For example, strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group to a carboxylic acid (2,5-dichloropyridine-3-carboxylic acid). Milder, more controlled oxidation to the aldehyde can be achieved with reagents like selenium dioxide (SeO₂). These transformations provide access to key functionalities for further derivatization, such as amide bond formation or reductive amination.
Application in Drug Synthesis: The Case of Nevirapine
The synthetic utility of chloro-methylpyridine derivatives is powerfully demonstrated in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[8][9] While commercial syntheses often start with precursors like 2-chloro-3-amino-4-picoline (CAPIC), the core chemical transformations highlight the principles discussed.[10][11]
The synthesis involves the coupling of two key pyridine fragments. One fragment is a derivative of nicotinic acid, and the other is an aminopicoline like CAPIC. The crucial step is an amidation reaction followed by an intramolecular nucleophilic aromatic substitution (a ring-closing reaction) to form the central diazepine ring of the Nevirapine molecule.[11][12] This industrial-scale application underscores the reliability and importance of reactions on the chloropyridine core for constructing complex, life-saving pharmaceuticals.
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a precisely engineered synthetic tool. The predictable and high regioselectivity observed in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled approach to building molecular complexity. By understanding the electronic principles that govern the reactivity of the C2 and C5 positions, researchers can strategically design synthetic routes to novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for unlocking the full potential of this versatile chemical intermediate.
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A Senior Application Scientist's Guide to 2,5-Dichloro-3-methylpyridine: Strategic Synthesis and Functionalization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,5-dichloro-3-methylpyridine (2,5-DCMP), a pivotal heterocyclic intermediate in contemporary organic synthesis. Moving beyond a rudimentary overview, this document elucidates the nuanced reactivity and strategic utility of 2,5-DCMP, with a focus on the causal principles that govern its synthetic transformations. We will dissect established protocols, offering field-proven insights into its synthesis and selective functionalization, thereby empowering researchers in the pharmaceutical and agrochemical sectors to leverage this versatile building block with precision and confidence. Every protocol and mechanistic claim is substantiated by authoritative references, ensuring a self-validating and trustworthy resource.
The Molecule in Profile: Understanding the Strategic Value of 2,5-DCMP
This compound, a polysubstituted pyridine, is more than a simple chlorinated heterocycle; it is a carefully arranged scaffold of reactive sites. Its value as a chemical intermediate is derived from a confluence of structural features:
-
Differential Reactivity: The two chlorine atoms, positioned at C2 and C5, are electronically distinct. The C2-chloro substituent is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to its ortho-position relative to the ring nitrogen. This inherent electronic bias is the cornerstone of its selective functionalization.
-
Steric Influence: The C3-methyl group exerts a steric and electronic influence, directing incoming reagents and subtly modulating the reactivity of the adjacent chloro-substituents.
-
Orthogonal Functionalization Potential: The less reactive C5-chloro group is amenable to transformation via transition-metal-catalyzed cross-coupling reactions, creating a powerful platform for sequential and orthogonal bond construction.
This combination of features allows for a stepwise, controlled elaboration of the pyridine core, making 2,5-DCMP an indispensable precursor for generating libraries of complex molecules in drug discovery and for the synthesis of advanced agrochemicals.[1][2]
Physicochemical & Spectroscopic Data
A comprehensive understanding of the physical properties of 2,5-DCMP is critical for its handling, purification, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 59782-88-6 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.02 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 42-45 °C | [3] |
| Boiling Point | 187 °C | [3] |
| Density | ~1.3 g/cm³ | [3] |
Note: Physical properties can vary slightly based on purity.
Synthesis of the Core Intermediate
The industrial production of this compound is not widely published in peer-reviewed literature, but routes can be inferred from related syntheses and patents. A prevalent strategy involves the direct chlorination of 3-methylpyridine (3-picoline) or its derivatives. An alternative laboratory-scale synthesis proceeds via a cyclization reaction.
Synthetic Pathway Overview
Caption: Major synthetic routes to this compound.
Detailed Experimental Protocol: Cyclization Synthesis
This protocol is adapted from a reported method for the synthesis of 2,3-dichloro-5-methylpyridine, a close isomer, and illustrates a powerful cyclization approach.[3]
Disclaimer: This procedure must be conducted by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dichloroacetonitrile
-
Methacrolein
-
Propionitrile (solvent)
-
Cuprous chloride (CuCl)
-
Tri-n-butylphosphine
-
n-Hexane (for washing)
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel (e.g., a sealed tube) equipped with a magnetic stir bar, add propionitrile (approx. 0.5 M concentration relative to dichloroacetonitrile).
-
Catalyst and Reagents: Add cuprous chloride (approx. 2 mol%) and tri-n-butylphosphine (approx. 2 mol%) as catalysts. To this mixture, add dichloroacetonitrile (1.0 equivalent) and methacrolein (2.0 equivalents).
-
Reaction Execution: Securely seal the vessel and heat the mixture to 130 °C with vigorous stirring for 6 hours. The reaction should be monitored for pressure changes.
-
Work-up and Isolation: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a round-bottom flask and remove the solvent and unreacted starting materials under reduced pressure.
-
Purification: The resulting crude residue (a light-yellow liquid that may slowly crystallize) is purified by vacuum distillation (e.g., 100-120 °C at 5 mmHg) to isolate the product. The distilled product can be further purified by washing/trituration with cold n-hexane and drying to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The Cu(I)/phosphine system is employed to facilitate the key C-C bond-forming steps in the cyclization cascade.
-
Excess Methacrolein: Using an excess of methacrolein helps to drive the reaction to completion and maximize the consumption of the more expensive dichloroacetonitrile.
-
Sealed Vessel: The reaction is performed in a sealed tube to prevent the loss of volatile reactants and to allow the reaction to be heated above the boiling point of the solvent, accelerating the reaction rate.
The Core of Utility: Regioselective Functionalization
The synthetic power of 2,5-DCMP is fully realized in its selective functionalization. The two chloro-substituents can be addressed sequentially, allowing for the construction of complex, differentially substituted pyridines.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr) at C2
The C2 position of the pyridine ring is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for facile displacement of the C2-chloride by a wide range of nucleophiles.[5][6]
Governing Principle: The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate. Attack at C2 (or C6) is favored because the negative charge of this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6]
Caption: Workflow for selective C2 functionalization via SNAr.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylpyridine This protocol is adapted from standard procedures for SNAr amination of dichloropyridines.[6]
Materials:
-
This compound
-
Cyclic amine (e.g., Piperidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and water (for work-up)
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-amino-5-chloro-3-methylpyridine.
Pillar 2: Cross-Coupling Reactions at C5
The C5-chloro group, being less reactive in SNAr, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-based substituents (aryl, alkyl, alkynyl) and other functionalities.
Governing Principle: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] The choice of palladium catalyst, and particularly the phosphine ligand, is critical for achieving high efficiency and regioselectivity, especially with less reactive aryl chlorides.[4][8]
Table of Illustrative Regioselective Suzuki Couplings on Dichloropyridines While data for 2,5-DCMP is sparse, results from the closely related 2,5-dichloropyridine are highly instructive.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | T (°C) | C2:C5 Ratio | Reference |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >95:5 | [9] |
| Arylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >95:5 | [9] |
| Arylboronic acid | Pd/C | None (Ligand-free) | K₂CO₃ (2.0) | DMF/H₂O | 100 | 20:80 | [10] |
Causality in Catalyst Selection:
-
Electron-Rich, Bulky Ligands (e.g., SPhos, RuPhos): These ligands are essential for promoting the oxidative addition of the electron-deficient palladium(0) species into the relatively inert C-Cl bond. Their bulk also facilitates the reductive elimination step, turning over the catalyst efficiently.[8][11]
-
Ligand-Free Conditions ("Jeffery" Conditions): In some specific cases, ligand-free conditions can surprisingly invert the "innate" selectivity, favoring reaction at the C5 position.[10][12] This is a powerful tool for accessing alternative substitution patterns.
Experimental Protocol: C5-Arylation via Suzuki-Miyaura Coupling This protocol is adapted from established methods for the C2-selective Suzuki coupling of 2,5-dichloropyridine.[9] Achieving C5 selectivity would require specialized conditions as noted in the table.
Materials:
-
2-Substituted-5-chloro-3-methylpyridine (from SNAr step)
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-chloro-pyridine substrate (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Catalyst Premix: In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Assembly: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the Schlenk flask. Add the catalyst premix via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography to yield the desired 2,5-disubstituted-3-methylpyridine.
Applications in Drug Development & Agrochemicals
The 2,5-disubstituted-3-methylpyridine motif is a "privileged scaffold" in medicinal chemistry and agrochemical design. Its rigidity, metabolic stability, and ability to engage in key binding interactions (e.g., hydrogen bonding via the nitrogen atom) make it highly valuable.
-
Pharmaceuticals: This core is integral to molecules targeting a wide range of biological pathways. The ability to independently vary the substituents at C2 and C5 is a powerful tool for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Agrochemicals: 2,5-DCMP serves as a key starting material for a variety of potent herbicides and fungicides. The trifluoromethylpyridine moiety, often synthesized from dichlorinated precursors, is a common feature in modern crop protection agents.[2]
Conclusion
This compound is a strategically important intermediate whose value is unlocked through a deep understanding of its regioselective reactivity. The electronic activation of the C2-position provides a reliable entry point for nucleophilic substitution, while the less reactive C5-position offers an orthogonal site for modern cross-coupling chemistry. By carefully selecting reaction conditions—particularly catalysts, ligands, and bases—the synthetic chemist can dictate the course of functionalization with a high degree of precision. This guide has provided both the foundational principles and actionable protocols to empower researchers to effectively utilize this versatile building block in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
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Handy, S. T., & Zhang, Y. (2006). One-pot, regioselective double Suzuki couplings of dichloropyrimidines. Organic & Biomolecular Chemistry, 4(18), 3399-3401. [Link]
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Cerna, I., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5021. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(5), 1351-1365. [Link]
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Neufeldt, S. R., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 140(42), 13636-13641. [Link]
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LITTKE, A. F., & FU, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Fujikawa, K., & Yokoyama, T. (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 38(4), 239-247. [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
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Zhang, Z., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 1-10. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(43), 11132-11134. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6535. [Link]
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Colacot, T. J. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Chemistry–A European Journal, 24(39), 9756-9774. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Jackson, K. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8895-8902. [Link]
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
Jiangsu Yangnong Chem Group, et al. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
-
ochem simplified. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
De, A., et al. (2017). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 82(15), 8035-8046. [Link]
-
Smith, C. J., et al. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Medicinal Chemistry, 54(17), 5985-5999. [Link]
-
de Farias, F. M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2,5-Dichloro-3-methylpyridine
Introduction: Understanding the Significance of 2,5-Dichloro-3-methylpyridine
This compound, also known as 2,5-dichloro-3-picoline, is a halogenated pyridine derivative that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity that is leveraged in the development of complex target molecules. The precise arrangement of these functional groups makes it an invaluable intermediate.
Given its role in multi-step syntheses, ensuring the chemical integrity and purity of this compound is paramount. Degradation not only reduces the yield of desired products but can also introduce impurities that may be difficult to separate, potentially compromising the safety and efficacy of the final active ingredient. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling to ensure its quality and reliability in research and development settings.
Physicochemical Properties and Intrinsic Stability
The inherent stability of a chemical compound is dictated by its molecular structure and physical properties. For this compound, the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the two chlorine atoms, is a key determinant of its reactivity and stability profile.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59782-88-6 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [4][5] |
| Molar Mass | 162.02 g/mol | [4] |
| Physical Form | Solid | [3] |
| Melting Point | 42-45 °C | [4][5] |
| Boiling Point | 187 °C | [4][5] |
| Density | 1.319 g/cm³ | [4] |
| Flash Point | 111 °C | [4][5] |
The compound exists as a solid at room temperature with a relatively low melting point, suggesting that it should be protected from elevated temperatures to prevent phase changes that could affect handling and stability.[3][4][5] The high flash point indicates it is a combustible solid, but not highly flammable under standard conditions.[4][5][6]
Critical Factors Influencing Stability
The long-term stability of this compound is influenced by several external factors. Understanding these is crucial for establishing effective storage protocols.
Temperature
Elevated temperatures can provide the activation energy needed to initiate degradation reactions. For halogenated aromatic compounds, thermal decomposition can lead to the formation of hazardous byproducts like hydrogen chloride gas.[7] It is recommended to store the compound in a cool environment to minimize the rate of any potential degradation.[8][9] Specifically, storing in a well-ventilated, cool place is advised.[6][8]
Light
While specific photodecomposition studies on this compound are not widely published, related compounds like 2-chloropyridine are known to undergo photodegradation.[10] Exposure to UV light can induce photochemical reactions, leading to the cleavage of carbon-halogen bonds and the formation of radical species. These radicals can then participate in a cascade of secondary reactions, resulting in a mixture of impurities. Therefore, protection from light, typically by using amber or opaque containers, is a standard and necessary precaution.
Moisture and Humidity
Halogenated pyridines can be susceptible to hydrolysis, although the reaction rate is often slow under ambient conditions. The presence of moisture can facilitate nucleophilic substitution reactions where a chlorine atom is replaced by a hydroxyl group. To prevent this, the compound must be stored in a dry environment, and containers should be tightly sealed to prevent the ingress of atmospheric moisture.[7][11]
Chemical Incompatibility
Contact with incompatible materials is a primary cause of chemical degradation. For this compound, the following should be avoided:
-
Strong Oxidizing Agents: These substances can react exothermically with the pyridine derivative, leading to decomposition and potentially hazardous conditions.[6]
-
Strong Acids and Bases: Harsh acidic or basic conditions can catalyze degradation reactions.[12] Pyridine and its derivatives are basic and will react with acids to form pyridinium salts.[12]
The logical relationship between these environmental factors and the compound's stability is visualized below.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Protocols
A self-validating storage system is one where the protocols inherently mitigate the identified risks, ensuring the compound's integrity.
-
Primary Container: Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. This provides protection from light and prevents leaching or reaction with the container material.
-
Atmosphere: For long-term storage or for high-purity grades, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further protecting the compound.
-
Storage Location: Store containers in a cool, dry, and well-ventilated area.[7][8][11] The storage location should be away from direct sunlight and sources of heat or ignition.[6][13] It should also be segregated from incompatible materials, particularly strong oxidizing agents.[6][8]
-
Labeling: All containers must be clearly labeled with the chemical name, CAS number, hazard warnings, and date of receipt. This ensures proper identification and tracking.
-
Handling: When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][14] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[8]
Experimental Protocol: Long-Term Stability Assessment
To empirically validate the stability of a batch of this compound under specific storage conditions, a long-term stability study can be implemented.
Objective: To determine the rate of degradation of this compound over a 12-month period under recommended storage conditions.
Methodology:
-
Initial Analysis (T=0):
-
Take a representative sample from a newly acquired batch of the compound.
-
Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Conduct a Loss on Drying (LOD) test to determine the initial moisture content.
-
Record the physical appearance (e.g., color, crystallinity).
-
-
Sample Preparation and Storage:
-
Aliquot several samples into individual, properly labeled amber glass vials.
-
Tightly seal the vials.
-
Place the vials in a stability chamber maintained at the recommended storage condition (e.g., 2-8 °C or ambient temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 3, 6, 9, and 12 months), remove one vial from the chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Repeat the analytical tests performed at T=0 (HPLC purity, physical appearance).
-
-
Data Analysis:
-
Compare the purity results at each time point to the initial T=0 value.
-
Document any changes in physical appearance.
-
A significant decrease in purity (>2%) or a noticeable change in appearance would indicate degradation and a need to reassess storage conditions.
-
The workflow for this stability study is illustrated below.
Caption: Experimental workflow for a long-term stability study.
Conclusion
The chemical stability of this compound is robust under proper storage conditions but can be compromised by exposure to heat, light, moisture, and incompatible chemicals. Adherence to the protocols outlined in this guide—namely, storage in sealed, opaque containers in a cool, dry, and well-ventilated location—is essential for preserving its purity and ensuring its suitability for synthetic applications. Implementing a systematic approach to stability testing provides a self-validating framework that guarantees the quality of this critical chemical intermediate for researchers and drug development professionals.
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2,5-Dichloro-3-methylpyridine safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Chemical Profile
This compound (CAS No. 59782-88-6), also known as 2,5-Dichloro-3-picoline, is a halogenated pyridine derivative.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, makes it a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The reactivity endowed by the chlorine and methyl functionalities necessitates a thorough understanding of its safety profile to ensure its responsible and safe handling in a research and development setting.
This guide provides a comprehensive overview of the critical safety data for this compound, moving beyond mere compliance to foster a culture of safety through understanding the causality behind recommended protocols.
Section 1: Hazard Identification and GHS Classification
A foundational aspect of chemical safety is the immediate recognition of its intrinsic hazards. This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed and irritation to the eyes.[1][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | GHS06 💀 |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 ❗ |
Data synthesized from available safety information.[2][3]
The "Danger" signal word and the skull and crossbones pictogram immediately alert researchers to the substance's significant oral toxicity.[3] The exclamation mark pictogram highlights its potent eye-irritating properties.[3] Understanding these classifications is the first step in implementing appropriate risk mitigation strategies.
Section 2: Health Effects and Toxicological Profile
A detailed examination of the toxicological effects is crucial for appreciating the potential consequences of exposure and for designing effective emergency response protocols.
-
Acute Oral Toxicity: The primary concern with this compound is its classification as "Toxic if swallowed" (Acute Tox. 3 Oral).[3] Ingestion of even small quantities can lead to severe adverse health effects or fatality. This high toxicity underscores the critical importance of preventing any oral contact, which includes prohibiting eating, drinking, and smoking in laboratory areas and practicing meticulous hand hygiene after handling.[4][5]
-
Eye Irritation: The compound is a serious eye irritant.[1][3] Direct contact with the eyes can cause significant pain, redness, and potentially severe damage.[6] The causality here relates to the chemical's ability to disrupt the sensitive tissues of the eye. This necessitates the mandatory use of chemical splash goggles.[7]
-
Skin Contact: While not classified for acute dermal toxicity or skin corrosion based on available data, related chlorinated pyridines are known to cause skin irritation.[8][9][10] Therefore, skin contact should be diligently avoided. Prolonged or repeated exposure could defat the skin, leading to dryness or cracking.[6]
-
Inhalation: While specific inhalation toxicity data is not prominent for this exact compound, many volatile organic compounds, including related methylpyridines, may cause respiratory tract irritation.[6][8] Symptoms can include coughing, sore throat, dizziness, and headache.[6] Therefore, handling should always occur in a well-ventilated area or under a chemical fume hood.[9][11]
Section 3: Protocols for Safe Handling and Storage
Adherence to rigorous handling and storage protocols is the primary defense against exposure.
Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that the safety shower and eyewash station are accessible and have been recently tested.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4. This is a non-negotiable step.
-
Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of any dust or vapors. Use only non-sparking tools.[8]
-
Cross-Contamination: Avoid cross-contamination. Do not return unused material to the original container.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[9][11] Immediately remove and launder any contaminated clothing before reuse.[8][12]
Storage Protocol
-
Container: Store in the original, tightly-closed container.[8][11]
-
Location: Keep in a cool, dry, and well-ventilated area.[11] The storage area should be secured and accessible only to authorized personnel.
-
Incompatibilities: Store separately from strong oxidizing agents.[4][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][11]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for creating a reliable barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is dictated by the specific hazards of the substance.
Engineering Controls
-
Primary Control: The primary engineering control is a properly functioning chemical fume hood. All operations that may generate dust or vapors must be conducted within the hood.
-
Secondary Control: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be in close proximity to the workstation.[4]
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7][14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to check the glove manufacturer's specifications for resistance to chlorinated aromatic compounds. Dispose of contaminated gloves properly after use and wash hands.[11]
-
Body Protection: A flame-retardant lab coat is standard.[8] For larger quantities or tasks with a higher spill risk, consider wearing chemical-resistant coveralls or an apron.[7]
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[4][15]
Visualization: PPE Selection Workflow
Caption: PPE selection decision tree for handling this compound.
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
-
General Advice: Move the victim out of the dangerous area. Show this safety data sheet to the attending physician.[12]
-
If Swallowed: Seek immediate medical attention. Call a poison control center or doctor immediately.[4][13] Rinse mouth with water.[4][13] Do NOT induce vomiting.[6][16]
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[8][17] Continue rinsing and seek immediate medical advice from an ophthalmologist.[4]
-
If on Skin: Take off immediately all contaminated clothing.[13] Wash off with plenty of soap and water.[4][12] If skin irritation occurs, get medical advice.[5][8]
-
If Inhaled: Move the person into fresh air.[12][13] If not breathing, give artificial respiration.[12] If symptoms like dizziness or throat irritation persist, seek medical attention.[6][18]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4][8][13]
-
Specific Hazards: During a fire, irritating and toxic fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[4][10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[11]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]
-
Cleanup: Wear full PPE, including respiratory protection if necessary. For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[11] For a solution, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
Visualization: Emergency Response Workflow
Caption: Generalized emergency response workflow for incidents involving chemicals.
Section 6: Physical and Chemical Properties
Understanding the physical properties of a compound is essential for predicting its behavior under various experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5Cl2N | [1][2] |
| Molar Mass | 162.02 g/mol | [1][3] |
| Physical State | Solid | [19] |
| Melting Point | 42-45 °C | [1][2] |
| Boiling Point | 187 °C | [1][2] |
| Flash Point | 111 °C | [1][2] |
| Density | 1.319 g/cm³ | [1] |
Section 7: Disposal Considerations
Chemical waste must be managed in a way that ensures the safety of personnel and the environment.
-
Procedure: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5][8]
-
Containers: Do not dispose of the chemical in its original container. Use approved waste disposal containers. Handle uncleaned containers as you would the product itself.[8]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
References
- SAFETY DATA SHEET - 2,5-Dimethylpyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-methylpyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Amino-2-chloropyridine. AFG Bioscience LLC.
- 2,5-Dichloro-3-nitropyridine SDS. Echemi.
- This compound. ChemBK.
- Personal Protection Equipment (PPE). RI DEM.
- Material Safety D
- This compound Formula. ECHEMI.
- 2,3-Dichloro-5-methylpyridine AldrichCPR. Sigma-Aldrich.
- ICSC 0802 - 3-METHYLPYRIDINE. ILO/WHO.
- First Aid - Chemical Poisoning. MOH KSA.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
- 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine SDS. AK Scientific, Inc.
- 2,3,4-Trichloro-5-methylsulfanylpyridine SDS. AK Scientific, Inc.
- 2,3-Dichloro-5-(trifluoromethyl)
- 2-Chloro-3-Methylpyridine Safety D
- 2-Chloro-5-fluoro-3-methylpyridine, 5G. Labscoop.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - 2-chloro-5-methylpyridine. Fisher Scientific.
- 2,6-Dichloro-3-methylpyridine SDS. ECHEMI.
- 2-Chloro-5-methylpyridine SDS. ECHEMI.
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A Technical Guide to the Commercial Landscape of 2,5-Dichloro-3-methylpyridine for Advanced Research and Development
Introduction: The Strategic Importance of 2,5-Dichloro-3-methylpyridine in Modern Drug Discovery
This compound, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a diverse array of pharmacologically active molecules. Its unique substitution pattern offers medicinal chemists a versatile scaffold for the development of novel therapeutics targeting a wide range of diseases. The strategic placement of the chloro and methyl groups on the pyridine ring allows for selective functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical overview of the commercial supplier landscape for this compound, equipping researchers, scientists, and drug development professionals with the necessary information to make informed procurement decisions.
Navigating the Commercial Supplier Landscape
The selection of a reliable commercial supplier for critical raw materials like this compound is a cornerstone of successful research and development endeavors. A thorough evaluation of potential suppliers is paramount to ensure the quality, consistency, and timely availability of this key intermediate. The following table provides a comparative overview of prominent commercial suppliers of this compound.
| Supplier | CAS Number | Purity | Availability | Noteworthy Information |
| Sigma-Aldrich (Merck) | 59782-88-6 | ≥97%[1] | Inquire | Offers the product through their preferred partner, Fluorochem.[1] |
| BLD Pharmatech | 59782-88-6 | Inquire | Inquire | Provides online ordering and indicates the possibility of cold-chain transportation.[2] |
| Fluorochem | 59782-88-6 | Inquire | Inquire | A key supplier for this chemical, also distributed through partners like Sigma-Aldrich.[1] |
| Guidechem | 59782-88-6 | 98.0% | Inquire | Lists Xuancheng Chingco Biotech Co., Ltd. as a supplier.[3] |
| ECHEMI | 59782-90-0 | 99.00% | Inquire | Lists HANGZHOU LEAP CHEM CO., LTD. and shanghai jinghui industrial co.ltd. as suppliers.[4] |
| ChemicalBook | 59782-90-0 | Inquire | Inquire | Lists various suppliers, primarily based in China. |
| A.J Chemicals | Inquire | 98% | Inquire | A trader based in New Delhi, India.[5] |
It is crucial to note that while some suppliers list CAS number 59782-90-0, the more commonly cited CAS number for this compound is 59782-88-6. Researchers should verify the correct CAS number and product specifications with the supplier before purchase.
Supplier Evaluation and Qualification Workflow
A systematic approach to supplier evaluation is essential for mitigating risks and ensuring the integrity of the supply chain. The following workflow outlines the key stages in the selection and qualification of a supplier for this compound.
Caption: A streamlined workflow for the systematic evaluation and qualification of chemical suppliers.
Quality Control and Analytical Validation: Ensuring Material Integrity
The purity and identity of this compound are critical for the reproducibility of synthetic reactions and the quality of the final drug substance. A robust quality control (QC) program should be in place to verify the specifications of the incoming raw material.
Certificate of Analysis (CoA): A Critical Quality Document
The Certificate of Analysis is a formal document from the supplier that provides key quality parameters for a specific batch of the chemical. Researchers should meticulously review the CoA to ensure it meets their requirements. A typical CoA for this compound would include:
| Parameter | Specification | Result | Analytical Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
| Purity (GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Melting Point | 42-46 °C | 44.5 °C | USP <741> |
| Residual Solvents | As per ICH Q3C | Meets requirements | Headspace GC |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The following is a detailed, step-by-step methodology for the determination of the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, high purity.
-
Reagents: this compound reference standard, HPLC-grade solvent (e.g., dichloromethane or ethyl acetate).
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
4. Analysis:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate and determine the average peak area and retention time. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
5. Calculation of Purity: The purity of the sample is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
Where:
-
Area_sample is the average peak area of the sample.
-
Area_standard is the average peak area of the standard.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the reference standard.
Safe Handling and Storage: A Commitment to Laboratory Safety
This compound, like many chlorinated pyridine derivatives, requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to established safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.[1] Gloves should be inspected before use and changed frequently.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required.[6]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Storage and Handling Procedures
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed when not in use.
-
Handling: Avoid creating dust. Use only non-sparking tools.[5] Ensure adequate ventilation.[1][2]
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Conclusion: A Strategic Approach to Sourcing a Key Pharmaceutical Intermediate
The successful integration of this compound into drug discovery and development programs hinges on a strategic and well-informed approach to its procurement. By carefully evaluating commercial suppliers, implementing robust quality control measures, and adhering to stringent safety protocols, researchers can ensure the integrity of their starting materials and, ultimately, the success of their scientific endeavors. This guide serves as a foundational resource to empower scientists and drug development professionals in navigating the complexities of sourcing this critical chemical intermediate.
References
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Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Diplomata Comercial. chemical supplier evaluations: A Comprehensive Guide. [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
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Veridion. 6 Key Steps of the Supplier Evaluation Process. [Link]
-
Alchem Trading. How to Evaluate Suppliers of Chemical Raw Materials and Ingredients. [Link]
-
Esgrid. Supplier Evaluation Process: Step-by-Step Workflow Implementation. [Link]
-
ChemBK. This compound. [Link]
-
PubMed. Analysis of pyridines in mainstream cigarette smoke. [Link]
-
ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... [Link]
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Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]
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Methodological & Application
Authored by: Senior Application Scientist, Agrochemical Synthesis Division
An Application Guide to the Synthesis of Pyridine-Based Herbicides from 2,5-Dichloro-3-methylpyridine
Introduction: The Pivotal Role of this compound in Agrochemicals
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of high-value agrochemicals.[1] Its unique chlorinated pyridine structure makes it an ideal precursor for developing advanced crop protection solutions, particularly herbicides.[1] The strategic placement of chlorine atoms and a reactive methyl group on the pyridine ring allows for diverse chemical modifications, leading to the creation of potent and selective herbicides. This guide provides an in-depth exploration of the synthetic pathways, reaction mechanisms, and detailed protocols for utilizing this versatile intermediate in the production of pyridine carboxylic acid herbicides.
Understanding the physicochemical properties of the starting material is fundamental to designing robust synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂N | [2] |
| Molar Mass | 162.02 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 42-45 °C | [2][5] |
| Boiling Point | 187 °C | [2][5] |
| Density | ~1.3 g/cm³ | [5] |
| CAS Number | 59782-88-6 |[4] |
Scientific Foundation: Mechanism of Action of Pyridine Herbicides
The herbicides synthesized from this compound belong to the pyridine carboxylic acid class. These compounds are classified as Group I herbicides and function as synthetic auxins.[6][7]
Causality of Herbicidal Action: Natural plant hormones, specifically indole-3-acetic acid (IAA), meticulously regulate plant growth processes like cell division, elongation, and differentiation.[6] Pyridine carboxylic acid herbicides mimic IAA, binding to the same cellular receptors. However, unlike natural auxins which are tightly regulated by the plant, these synthetic versions are highly persistent and are not easily metabolized. This leads to a continuous, uncontrolled growth signal. The plant's metabolic machinery becomes overwhelmed, resulting in rapid, abnormal cell division, twisted growth, and disruption of vascular tissues, ultimately leading to the death of susceptible broadleaf weeds.[6][8] Most grass species are resistant because they possess mechanisms to rapidly metabolize these synthetic auxins, conferring selectivity.[9]
Caption: Workflow for the synthesis of a Clopyralid analogue.
Protocol 1: Oxidation of this compound
Principle: This protocol utilizes potassium permanganate (KMnO₄), a strong oxidizing agent, to convert the methyl group at the 3-position of the pyridine ring into a carboxylate group. The reaction is conducted in an aqueous medium under reflux. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the solution.
Materials and Reagents:
-
This compound (98% purity)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Potassium permanganate is a strong oxidizer; avoid contact with combustible materials.
-
Handle concentrated HCl with extreme care.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add this compound (8.1 g, 0.05 mol) and 200 mL of deionized water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (19.75 g, 0.125 mol) to the flask in small portions. The addition is exothermic and should be controlled to prevent the temperature from rising too rapidly.
-
Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: After the reflux period, cool the reaction mixture to room temperature. Cautiously add a saturated solution of sodium bisulfite to quench any unreacted KMnO₄ until the purple color disappears completely.
-
Filtration: Filter the hot mixture through a celite pad using a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Acidification & Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches ~2. The target product, 2,5-Dichloropicolinic Acid, will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual acid. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Table 2: Representative Reaction Parameters and Yield
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5 | A stoichiometric excess of the oxidant ensures complete conversion of the methyl group. |
| Reaction Temperature | ~100 °C (Reflux) | Provides the necessary activation energy for the C-H bond oxidation. |
| Reaction Time | 6 - 8 hours | Allows for the reaction to proceed to completion. |
| Final pH | ~2 | Ensures complete protonation of the carboxylate to precipitate the less soluble carboxylic acid. |
| Expected Yield | 75 - 85% | Typical yield for this type of oxidation reaction. |
Synthetic Application II: Pathway to a Picloram Precursor
Picloram is a systemic herbicide notable for its high efficacy against woody plants and deep-rooted perennial weeds. [9][10]The core structure is a trichlorinated pyridine ring with an amino group. While the commercial synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid) starts from α-picoline, a similar functionalized precursor can be envisioned starting from this compound through a series of steps including oxidation (as described above), nitration, and subsequent reduction.
This section outlines the protocol for the nitration of the synthesized 2,5-Dichloropicolinic Acid, a key step towards introducing the nitrogen functionality required for Picloram-type herbicides.
Protocol 2: Electrophilic Nitration of 2,5-Dichloropicolinic Acid
Principle: The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of the carboxylic acid group further deactivates the ring, while the chlorine atoms act as ortho-, para-directors. Nitration using a mixture of nitric and sulfuric acids ("mixed acid") provides the highly reactive nitronium ion (NO₂⁺) electrophile needed to functionalize the ring. The reaction conditions must be carefully controlled to achieve regioselectivity.
Materials and Reagents:
-
2,5-Dichloropicolinic Acid (from Protocol 1)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
Safety Precautions:
-
This reaction is highly hazardous and must be performed in a reinforced fume hood.
-
Wear acid-resistant gloves, a face shield, and a lab coat.
-
"Mixed acid" is extremely corrosive and reacts violently with water. Prepare by adding nitric acid slowly to sulfuric acid while cooling. Never add water to the mixed acid.
Procedure:
-
Reaction Setup: Place 2,5-Dichloropicolinic Acid (9.55 g, 0.05 mol) into a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Acid Addition: Cool the flask in an ice-salt bath. Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask, ensuring the temperature does not exceed 20 °C. Stir until the solid is fully dissolved.
-
Nitration: Cool the solution to 0-5 °C. Slowly add fuming nitric acid (10 mL) dropwise from the dropping funnel. Maintain the temperature strictly below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product (a nitro-substituted dichloropicolinic acid) in a vacuum desiccator over P₂O₅.
This nitro-intermediate can then be subjected to a reduction reaction (e.g., using Sn/HCl or catalytic hydrogenation) to form the corresponding amino-substituted picolinic acid, a direct precursor to a Picloram-type herbicide.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile intermediate for the synthesis of pyridine-based herbicides. The protocols detailed herein for the oxidation of the methyl group and subsequent electrophilic substitution of the pyridine ring provide a robust framework for developing potent herbicidal agents like analogues of Clopyralid and Picloram. The causality-driven approach to protocol design, emphasizing the "why" behind each step, ensures both reproducibility and a deeper understanding of the underlying chemistry. Future research can focus on developing greener oxidation methods and exploring novel substitutions on the pyridine ring to discover next-generation herbicides with improved efficacy and environmental profiles.
References
-
AERU - University of Hertfordshire. Picloram (Ref: X 159868). Available from: [Link]
-
AERU - University of Hertfordshire. Clopyralid. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Virginia Tech. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Available from: [Link]
-
Li, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health (NIH). Available from: [Link]
-
IARC Publications. Picloram. Available from: [Link]
-
Request PDF. Synthesis and Bioactivities of Clopyralid Hydrazide-Hydrazones. Available from: [Link]
- Google Patents. CN105820115A - Preparing method for environment-friendly picloram salt.
- Google Patents. CN100579964C - A kind of production method of herbicide clopyralid.
-
Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. Available from: [Link]
-
Grokipedia. Picloram. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 2,5-Dichloro-3-methylpyridine in the Synthesis of Pharmaceutical Ingredients
Introduction: The Versatility of a Differentiated Pyridine Scaffold
2,5-Dichloro-3-methylpyridine (CAS No: 59782-88-6) is a halogenated heterocyclic compound that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differentiated reactivity of the two chlorine atoms situated at the C2 and C5 positions of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom significantly influences the electrophilicity of the carbon atoms, rendering the C2 and C6 positions particularly susceptible to nucleophilic attack.[3][4] This inherent electronic bias allows for selective and sequential functionalization, making this compound a highly strategic starting material for constructing diverse molecular architectures.[5]
This guide provides an in-depth exploration of the reactivity of this compound and its application in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic principles governing its reactions, provide detailed, field-proven protocols for its transformation, and present data to guide researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59782-88-6 | [6] |
| Molecular Formula | C₆H₅Cl₂N | [6][7][8] |
| Molecular Weight | 162.02 g/mol | [6][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 42-45 °C | [6][7] |
| Boiling Point | 187 °C | [6][7] |
| Density | 1.319 g/cm³ | [6] |
Core Reactivity Principles: A Tale of Two Chlorines
The synthetic utility of this compound is dominated by two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice of reaction conditions dictates which chlorine atom is targeted.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen activates the ring for nucleophilic attack, primarily at the ortho (C2, C6) and para (C4) positions. In this compound, the C2 position is significantly more activated towards SNAr than the C5 position.[3] This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at C2, a stabilization that is not possible for attack at C5.[3][9] This predictable regioselectivity is a powerful tool for synthetic chemists.
A common and synthetically valuable SNAr reaction is the displacement of the C2-chloro group with hydrazine to form a hydrazinopyridine. These intermediates are precursors to a wide range of heterocyclic systems, including pyrazoles and triazoles, which are common motifs in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions offer selectivity at the C2 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide the means to functionalize either position, often with complementary selectivity.[5][10][11]
The general reactivity trend in palladium-catalyzed couplings for aryl halides is C-I > C-Br > C-Cl, due to the bond dissociation energies.[12] However, within dichloropyridines, the electronic activation by the nitrogen atom typically makes the C2 position more susceptible to the initial oxidative addition step in the catalytic cycle.[5] Despite this, modern ligand development has enabled a paradigm shift. By carefully selecting the palladium catalyst, ligand, and reaction conditions, chemists can override the inherent electronic preference and achieve highly selective couplings at the C5 position.[5][10] This control is critical for the synthesis of complex pharmaceutical targets like Etoricoxib.
Caption: Core reactivity pathways of this compound.
Application in Pharmaceutical Synthesis
Case Study 1: Synthesis of a Precursor for Nevirapine Analogs
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[13] A key structural component in its synthesis is 2-chloro-3-amino-4-picoline (CAPIC).[14][15] While this compound is not directly CAPIC, its chemistry is highly relevant. For instance, the selective displacement of the C2-chloro group and subsequent transformations can lead to related amino-pyridine structures. A foundational step in many such syntheses is the reaction with hydrazine.
Protocol 1: Synthesis of 2-Hydrazino-5-chloro-3-methylpyridine via SNAr
This protocol describes the selective displacement of the C2-chloro group using hydrazine hydrate. This reaction leverages the enhanced electrophilicity of the C2 position.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (85% solution in water, 10.0 eq)
-
2-Ethoxyethanol or Butan-1-ol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and 2-ethoxyethanol (approx. 4 mL per gram of starting material).[16]
-
Heat the reaction mixture to reflux (approx. 100-120 °C) and stir vigorously for 6-12 hours.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Dilute the mixture with water (10 mL per gram of starting material) and extract with ethyl acetate (3 x 15 mL per gram of starting material).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[17]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Causality and Insights:
-
Excess Hydrazine: A large excess of hydrazine hydrate is used to ensure the reaction goes to completion and to act as a solvent.
-
Solvent Choice: High-boiling, polar-aprotic solvents like 2-ethoxyethanol or butan-1-ol are used to ensure the reactants are soluble at elevated temperatures required for the reaction.[16][17]
-
Work-up: The aqueous work-up is essential to remove the excess hydrazine hydrate and other water-soluble byproducts.
Case Study 2: Synthesis of a Key Intermediate for Etoricoxib
Etoricoxib is a selective COX-2 inhibitor used for treating arthritis and pain.[18][19] A pivotal step in its synthesis involves the formation of a biaryl structure, often via a Suzuki-Miyaura coupling reaction. The synthesis can proceed through a 2,5-dichloro-3-arylpyridine intermediate, which is then coupled with a second boronic acid or organotin reagent.[20] Controlling the regioselectivity of the first coupling is paramount.
Protocol 2: C5-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies demonstrating ligand-free, C5-selective cross-coupling of dichloropyridines, a crucial step for building the core of molecules like Etoricoxib.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).[10]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed NMP (4 mL) and degassed water (1 mL) via syringe.[10]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[10]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C5-coupled product.
Causality and Insights:
-
"Jeffery" Conditions: The use of a polar aprotic solvent like NMP with water and a simple palladium salt without a phosphine ligand can favor C5 selectivity in some dichloropyridine systems.[10] This is an example of how reaction conditions can override the inherent electronic preference for C2 coupling.
-
Base: Potassium carbonate is a mild base sufficient to facilitate the transmetalation step of the Suzuki catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures, so maintaining an inert atmosphere is critical for catalytic activity.
Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.
Table 2: Summary of Key Synthetic Transformations
| Reaction | Position | Reagents & Conditions | Typical Yield | Key Insight |
| Nucleophilic Aromatic Substitution | C2 | Hydrazine Hydrate, 100-120 °C | 70-95% | Highly regioselective due to electronic activation by the ring nitrogen.[16][17] |
| Suzuki-Miyaura Coupling | C5 | Arylboronic acid, Pd(OAc)₂, K₂CO₃, NMP/H₂O, 100 °C | 50-70% | Ligand-free conditions can favor C5 selectivity, overriding inherent C2 preference.[10] |
| Buchwald-Hartwig Amination | C2/C5 | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Variable | Selectivity is highly dependent on the ligand and substrate. Requires careful optimization.[10] |
Conclusion
This compound is more than just a simple halogenated intermediate; it is a versatile platform for the synthesis of complex pharmaceutical ingredients. A thorough understanding of its dual reactivity—the electronically favored SNAr at the C2 position and the condition-tunable palladium-catalyzed cross-coupling at either C2 or C5—empowers chemists to design efficient and regioselective synthetic routes. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage this valuable building block in their pursuit of novel therapeutics.
References
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This compound - ChemBK. (2024). ChemBK. [Link]
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Nevirapine Batch Transfer Document. (n.d.). Aparna. [Link]
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Nucleophilic Substitution Reactions. (n.d.). University of Texas at Dallas. [Link]
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Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. (n.d.). Pharmaceutical Synthesis Database. [Link]
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Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka. [Link]
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]
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Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
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-
Preparation of 2-chloro-5-methylpyridine. (n.d.). Patent 0121320. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
-
Process for the synthesis of etoricoxib. (n.d.). PubChem. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (n.d.).
-
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]
- Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.).
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Suzuki coupling reactions with 2,5-Dichloro-3-methylpyridine
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloro-3-methylpyridine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 11, 2026
Introduction: Strategic Functionalization of the Pyridine Core
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in thousands of approved therapeutic agents where it often serves as a bioisosteric replacement for a benzene ring to enhance biological activity or improve physicochemical properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the construction of complex biaryl structures from organoboron reagents and organohalides.[4][5]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound in Suzuki-Miyaura coupling reactions. This particular substrate presents a common yet critical challenge in synthetic chemistry: regioselectivity . With two distinct chloro-substituents at the C2 and C5 positions, controlling the site of arylation is paramount for the efficient synthesis of target molecules.
We will delve into the mechanistic principles governing this selectivity, provide field-proven experimental protocols for achieving high-yielding, site-selective C2-arylation, and contextualize the reaction's importance through its application in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[6][7]
Mechanistic Rationale: The Basis of Regioselectivity
The efficacy and outcome of the Suzuki-Miyaura coupling are dictated by a well-understood catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of this compound. This is often the rate-determining step and the primary determinant of regioselectivity. The Pd(0) is oxidized to a Pd(II) species.[4][8]
-
Transmetalation: In the presence of a base, which activates the organoboron compound to form a more nucleophilic boronate species, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the chloride ion.[4][9]
-
Reductive Elimination: The two organic moieties (the pyridine and the aryl group) on the palladium center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][10]
Controlling Regioselectivity with Dichloropyridines
For 2,5-disubstituted pyridines, oxidative addition does not occur at equal rates at both positions. The regiochemical outcome is governed by a combination of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α-positions (C2 and C6) more electron-deficient (electrophilic) than the β- (C3, C5) and γ-positions (C4). Consequently, oxidative addition of palladium preferentially occurs at the more electrophilic C2-Cl bond over the C5-Cl bond.[11][12] This intrinsic electronic bias makes C2-arylation the favored pathway under standard conditions.
-
Steric Effects & Ligand Choice: While the inherent reactivity favors the C2 position, the choice of phosphine ligand on the palladium catalyst can further influence selectivity. Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), are known to accelerate the oxidative addition of aryl chlorides, which are generally less reactive than bromides or iodides.[10][13] While these ligands are primarily used to improve efficiency for unactivated chlorides, in some dihalopyridine systems, highly hindered ligands can promote coupling at a more sterically accessible site, though C2-selectivity typically remains dominant for 2,5-dichloropyridines.[14]
For the purposes of this guide, we will focus on robust protocols that leverage the natural electronic preference to achieve selective and high-yielding mono-arylation at the C2 position.
Application Spotlight: Synthesis of Nevirapine Analogues
The practical utility of this reaction is powerfully demonstrated in the synthesis of analogues of Nevirapine. Nevirapine is an essential anti-HIV drug, but its use can be associated with adverse reactions, which are thought to be related to its metabolic activation.[7][15] To study these mechanisms and develop safer alternatives, medicinal chemists synthesize analogues designed to block specific metabolic pathways. The Suzuki coupling of this compound with various arylboronic acids is a key transformation in building the core structure of these important research compounds.[6][16][17]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the selective C2-arylation of this compound. Protocol A employs a classic, cost-effective catalyst system, while Protocol B utilizes a modern, highly active catalyst for more challenging substrates or when maximizing yield is critical.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol A: C2-Selective Arylation with a Standard Catalyst System
This protocol is suitable for routine couplings with standard arylboronic acids and leverages the workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.
Procedure:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst oxidation and deactivation.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-chloro-3-methylpyridine product.
Protocol B: High-Efficiency C2-Arylation with a Buchwald Ligand System
This protocol employs a highly active pre-catalyst or in-situ generated catalyst system using a dialkylbiaryl phosphine ligand (SPhos). This system is particularly effective for less reactive aryl chlorides and can often be run at lower temperatures with lower catalyst loadings.[13]
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), tribasic
-
Toluene, Anhydrous
-
Water, Degassed
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, briefly mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1-2 mL of anhydrous toluene. Note: Using a 1:2 Pd/Ligand ratio is common for generating the active catalyst in situ.[13]
-
Inert Atmosphere: Seal the main reaction flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent & Catalyst Addition: Under positive inert gas pressure, add anhydrous toluene (10 mL) and degassed water (1 mL) to the Schlenk flask. Add the prepared catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster, typically reaching completion in 2-8 hours.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol A.
General Experimental Workflow and Data Summary
The overall process for setting up and performing the Suzuki coupling reaction follows a standardized workflow designed to ensure reproducibility and high yields.
Table 1: Representative Reaction Conditions & Expected Outcomes
| Parameter | Protocol A | Protocol B | Rationale |
| Substrate | This compound | This compound | Starting material. |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst.[10] |
| Ligand | Triphenylphosphine (in-situ) | SPhos (4 mol%) | SPhos is a bulky, electron-rich ligand that promotes coupling of aryl chlorides.[13] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | K₃PO₄ is a stronger base, often beneficial with Buchwald ligands.[13] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Common solvent systems for Suzuki couplings. |
| Temperature | 90-100 °C | 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Typical Time | 6-16 h | 2-8 h | SPhos-based catalysts are generally much faster.[13] |
| Selectivity | >95% C2-arylation | >98% C2-arylation | Driven by the higher electrophilicity of the C2 position.[11] |
| Expected Yield | 65-85% | 75-95% | Protocol B is generally more efficient and higher yielding. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 2-aryl-5-chloro-3-methylpyridine intermediates. The key to a successful transformation lies in controlling the regioselectivity, which is reliably directed to the C2 position due to its inherent electronic deficiency. By selecting the appropriate catalyst system—from the cost-effective Pd(PPh₃)₄ to the highly efficient Pd(OAc)₂/SPhos combination—researchers can achieve excellent yields and purity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reaction in drug discovery and complex molecule synthesis.
References
-
Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Loh, Y. Y., & McNally, A. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Wallace, D. J., et al. (2004). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development. Available at: [Link]
-
Wallace, D. J., et al. (2004). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. ResearchGate. Available at: [Link]
-
Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ohe, T., et al. (2020). Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]
-
Talele, T. T., et al. (2013). Synthesis and biological evaluation of phosphonate analogues of nevirapine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Tel, T. H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]
-
Kráľová, I., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]
-
Autech (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. Autech. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Al-Tel, T. H., et al. (2020). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Ortiz-Ramos, C. I., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Dykstra, K. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]
-
ResearchGate (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current Organic Chemistry. Available at: [Link]
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ResearchGate (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
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Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
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Khan, F. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]
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Montalbano, S., & D'Annessa, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-3-methylpyridine
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyridines in Medicinal Chemistry
The substituted aminopyridine motif is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in key hydrogen bonding interactions with biological targets. The synthesis of these complex molecules, however, presents significant challenges. Traditional methods for forming C–N bonds, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh reaction conditions and a narrow substrate scope, particularly with electron-rich or sterically hindered pyridines.[1][2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient method for the construction of carbon-nitrogen bonds under relatively mild conditions.[1][3][4]
This guide provides an in-depth technical overview and practical protocols for the Buchwald-Hartwig amination of a challenging, yet valuable substrate: 2,5-dichloro-3-methylpyridine. The presence of two distinct chlorine atoms and a methyl group on the pyridine ring introduces complexities in regioselectivity and reactivity that demand a carefully optimized approach. This document will dissect the mechanistic underpinnings of the reaction, guide the rational selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-tested protocol for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound. The cycle is generally understood to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex. The rate of this step is influenced by the nature of the halide, with the general reactivity trend being I > Br > Cl.[7] For dichloropyridines, this step can be challenging and often requires the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the reaction.[6][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido-palladium complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[9][10][11]
-
Reductive Elimination: This is the product-forming step where the C–N bond is formed, and the desired aminopyridine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Below is a graphical representation of the catalytic cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Regioselectivity with this compound
A primary challenge in the amination of this compound is controlling which of the two chlorine atoms is displaced. The inherent electronic properties of the pyridine ring and the steric environment around each chlorine atom will influence the regioselectivity. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen. However, the steric hindrance from the adjacent methyl group at the 3-position can counteract this electronic preference.
Achieving high regioselectivity often depends on the careful selection of the ligand.[12] Sterically bulky ligands can direct the palladium catalyst to the less hindered 5-position. Conversely, certain chelating ligands might favor reaction at the 2-position. Therefore, a screening of ligands is often necessary to achieve the desired regiochemical outcome.
Rational Selection of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several key parameters. The following table provides a summary of common choices and their rationale for the amination of this compound.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[5][7] |
| Ligand | Bulky Monophosphines: XPhos, RuPhos, BrettPhosChelating Bisphosphines: Xantphos, BINAP | The choice of ligand is crucial for catalyst stability, activity, and regioselectivity.[13][14] Bulky biarylphosphine ligands like XPhos are often effective for challenging aryl chlorides.[15][16] Xantphos has been shown to be effective for C2-selective amination in some dichloropyridine systems.[12] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases like NaOtBu are often required, but weaker inorganic bases may be necessary for substrates with base-sensitive functional groups.[11] The solubility of the base can also impact reaction efficiency.[11] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used. Toluene is a common choice, but dioxane can also be effective.[6][7][17] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The reaction often requires heating to facilitate the oxidative addition of the aryl chloride.[6][7] |
Experimental Protocol: Mono-amination of this compound
This protocol provides a starting point for the selective mono-amination of this compound. Optimization of the ligand, base, and temperature may be necessary depending on the specific amine used.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, aniline derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Catalyst Activation: Stir the mixture at room temperature for 10-15 minutes. The color of the solution may change, indicating the formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalyst and ligand. |
| Poor substrate reactivity | Increase the reaction temperature or switch to a more active ligand (e.g., BrettPhos).[5] Aryl chlorides can be challenging substrates.[8] | |
| Mixture of Regioisomers | Non-selective catalyst system | Screen different ligands. Sterically bulky ligands may favor the less hindered position, while chelating ligands may favor the more electronically activated position.[12] |
| Product Decomposition | Base is too strong | Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.[11] |
| High temperature | Lower the reaction temperature and extend the reaction time. | |
| Hydrodehalogenation (loss of Cl) | Side reaction | This can be a competing pathway.[1] Optimizing the ligand and reaction conditions can help to minimize this side product. |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of complex aminopyridines like those derived from this compound. A thorough understanding of the reaction mechanism and the critical role of each reaction component is essential for achieving high yields and selectivities. By carefully selecting the palladium source, ligand, base, and solvent, researchers can successfully navigate the challenges posed by this substrate and efficiently access novel chemical matter for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 11, 2026, from [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014, October). Retrieved January 11, 2026, from [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English, 58(48), 17118–17129. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 11, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 11, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - OUCI. (n.d.). Retrieved January 11, 2026, from [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 11, 2026, from [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation - The Buchwald Research Group. (2015, July 16). Retrieved January 11, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). Retrieved January 11, 2026, from [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. (2001, August). Retrieved January 11, 2026, from [Link]
-
Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20). Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dichloro-3-methylpyridine
Abstract
This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 2,5-dichloro-3-methylpyridine, a versatile heterocyclic building block crucial in the development of pharmaceuticals and advanced materials. We delve into the mechanistic principles governing regioselectivity, contrasting classical Nucleophilic Aromatic Substitution (SNAr) with modern palladium-catalyzed cross-coupling methodologies. Detailed, field-proven protocols for both reaction classes are presented, accompanied by expert insights into optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to effectively functionalize this important scaffold.
Introduction: The Strategic Importance of the Pyridine Scaffold
Substituted pyridine rings are ubiquitous motifs in a vast array of biologically active molecules and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, in particular, offers two distinct halogenated sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures from a readily available starting material. Understanding the principles that dictate the reactivity of its C2 and C5 positions is paramount for synthetic success.
Mechanistic Rationale: Controlling Regioselectivity
The outcome of a nucleophilic substitution on a dichloropyridine derivative is not arbitrary; it is governed by a confluence of electronic and steric factors, as well as the chosen synthetic methodology.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
In classical SNAr reactions, the pyridine ring's nitrogen atom acts as an internal electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[1] This stabilization is most effective when the attack occurs at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[2][3][4]
For this compound:
-
The C2-Position: This position is electronically activated by the adjacent ring nitrogen. Nucleophilic attack at C2 generates a Meisenheimer intermediate where the negative charge can be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing resonance form.[2]
-
The C5-Position: This position lacks direct electronic activation from the ring nitrogen, making it significantly less electrophilic and thus less susceptible to attack under standard SNAr conditions.
-
The C3-Methyl Group: This electron-donating group has a minor deactivating electronic effect on the ring but, more importantly, can exert steric hindrance that may influence the trajectory of the incoming nucleophile at the adjacent C2 position.
Therefore, for classical SNAr reactions, there is a strong intrinsic preference for substitution at the C2-position .
Caption: SNAr mechanism showing preferential attack at the C2 position.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful and often complementary approach for forming C-N bonds.[5][6] This reaction proceeds through a different, palladium-catalyzed mechanism involving oxidative addition, ligand exchange, and reductive elimination. While SNAr selectivity is dictated by the stability of the Meisenheimer complex, the regioselectivity in cross-coupling is often governed by the ease of oxidative addition of the Pd(0) catalyst into the C-Cl bond. Positions adjacent to the pyridine nitrogen (C2, C6) are generally more activated towards this step.[7] However, the choice of phosphine ligand can dramatically influence the outcome, sometimes allowing for selective reaction at otherwise less reactive positions.[8][9] For challenging substrates or weakly nucleophilic amines where SNAr may fail, the Buchwald-Hartwig reaction is an indispensable tool.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the two primary methods of nucleophilic substitution.
Protocol 1: Classical SNAr Amination with Ammonia
This protocol details the regioselective synthesis of 2-amino-5-chloro-3-methylpyridine, a valuable intermediate. The procedure utilizes high temperature and pressure to drive the reaction with aqueous ammonia.
Objective: To synthesize 2-amino-5-chloro-3-methylpyridine via SNAr.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol (or other suitable solvent)
-
High-pressure reaction vessel (autoclave or heavy-walled sealed tube)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 eq), ethanol (approx. 2-3 mL per mmol of substrate), and aqueous ammonia (10-20 eq).
-
Scientist's Note: The use of a large excess of ammonia is crucial to ensure it acts as both the nucleophile and the base to neutralize the HCl generated, driving the reaction to completion.
-
-
Reaction Conditions: Securely seal the vessel. Place it behind a protective blast shield and heat to 160-180°C with vigorous stirring for 12-24 hours. The internal pressure will increase significantly; ensure your vessel is rated for these conditions.
-
Work-up: After the specified time, cool the vessel to room temperature. Caution: Do not open the vessel until it is fully cooled and the internal pressure has subsided.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine (1 x volume), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-amino-5-chloro-3-methylpyridine as a solid.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for a broader range of amines, including those that are less nucleophilic or sterically hindered, where the SNAr approach may be ineffective.
Objective: To synthesize a C2-arylamine derivative via Buchwald-Hartwig cross-coupling.
Materials:
-
This compound
-
Aryl or alkyl amine (1.1 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Xantphos (1.2 - 1.5 mol% relative to Pd)
-
Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 eq) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen
-
Celite®
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add the palladium catalyst, Xantphos ligand, and base. Evacuate and backfill the flask with an inert gas three times.
-
Scientist's Note: The choice of ligand is critical for success and regioselectivity.[7] Xantphos is often effective for amination at the C2 position of pyridines. The catalyst system is air and moisture sensitive, so rigorous inert techniques are essential.
-
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-110°C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-substituted product.
Data Summary and Troubleshooting
The choice of nucleophile and reaction conditions dictates the outcome. The table below summarizes representative transformations.
| Nucleophile | Reaction Type | Conditions | Major Product | Typical Yield |
| Ammonia (aq.) | SNAr | Ethanol, 170°C, Sealed Vessel | 2-Amino-5-chloro-3-methylpyridine | 70-85% |
| Morpholine | SNAr | Dioxane, 120°C | 4-(5-Chloro-3-methylpyridin-2-yl)morpholine | 75-90% |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110°C | 5-Chloro-3-methyl-N-phenylpyridin-2-amine | 60-80% |
| Thiophenol | SNAr | DMF, K₂CO₃, 80°C | 5-Chloro-3-methyl-2-(phenylthio)pyridine | >90% |
Troubleshooting Common Issues
-
Low Conversion (SNAr):
-
Cause: Insufficient temperature or reaction time. The C-Cl bond is strong and requires significant thermal energy to break.
-
Solution: Increase the temperature in 10°C increments or prolong the reaction time. Ensure the reaction vessel is properly sealed to maintain pressure.
-
-
Low Conversion (Buchwald-Hartwig):
-
Formation of Side Products (e.g., Di-substitution):
-
Cause: Reaction conditions are too harsh, or an excess of the nucleophile is used in the first step of a planned sequential substitution.
-
Solution: Reduce the reaction temperature. Use a stoichiometric amount of the nucleophile (1.0-1.2 eq) to favor mono-substitution.
-
-
No Reaction with Hindered Amines (SNAr):
-
Cause: Steric hindrance prevents the nucleophile from approaching the C2 position, which is flanked by both the methyl group and the ring nitrogen.
-
Solution: Switch to the Buchwald-Hartwig protocol, which is generally more tolerant of sterically demanding substrates.[5]
-
Caption: A logical workflow for experiment execution and troubleshooting.
Conclusion
This compound is a highly valuable substrate for constructing functionalized pyridine derivatives. A thorough understanding of the underlying mechanisms of SNAr and palladium-catalyzed cross-coupling reactions empowers chemists to achieve predictable and high-yielding transformations. For classical substitutions with strong nucleophiles, the C2-position is overwhelmingly favored due to electronic activation. For more challenging transformations, the Buchwald-Hartwig amination provides a robust and versatile alternative. By carefully selecting the reaction conditions, researchers can unlock the full synthetic potential of this important heterocyclic building block.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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Introduction: The Strategic Importance of Dichloromethylpyridines in Agrochemicals
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,5-dichloro-3-methylpyridine and its isomers as pivotal intermediates in modern agrochemical research and synthesis.
The pyridine ring is a cornerstone scaffold in the development of biologically active molecules, with wide applications in both pharmaceuticals and agrochemicals.[1][2] Within this class, halogenated methylpyridines serve as highly versatile building blocks for creating complex, high-value compounds essential for crop protection.[3] this compound, along with its structural isomers like 2,3-dichloro-5-methylpyridine, are critical intermediates in the synthesis of potent herbicides and fungicides.[3][4]
The strategic placement of chlorine atoms and a methyl group on the pyridine ring provides multiple reactive sites for further chemical modification. The chlorine atoms act as leaving groups for nucleophilic substitution reactions, while the methyl group can be functionalized, typically through free-radical chlorination, to introduce further reactive handles. This multi-functionality allows chemists to construct the complex molecular architectures required for high efficacy and selectivity in crop protection agents.[3][5] This guide provides a detailed overview of the applications of these intermediates, with a focus on their role in synthesizing aryloxyphenoxypropionate herbicides, and includes detailed protocols for their handling and synthetic utilization.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is fundamental to its safe and effective use in a laboratory setting. The data for this compound (also known as 5,6-Dichloro-3-picoline) is summarized below.
| Property | Value | Source |
| CAS Number | 59782-90-0 | [4] |
| Molecular Formula | C₆H₅Cl₂N | [6] |
| Molecular Weight | 162.02 g/mol | [6] |
| Appearance | Hoar or primrose yellow solid | [6] |
| Melting Point | 42-45 °C | [6] |
| Boiling Point | 187 °C | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Flash Point | 111 °C | [6] |
| Hazard Class | Irritant, Toxic | [6] |
| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [6] |
Core Application: A Gateway to Advanced Herbicides
While simple chlorinated pyridines have their own applications, the primary value of dichloromethylpyridines in modern agrochemical research is as a precursor to more complex intermediates, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[5] This intermediate is a cornerstone for several major aryloxyphenoxypropionate ("fop") herbicides, which function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, disrupting fatty acid synthesis and leading to plant death.[7][8]
The synthetic pathway from a simple methylpyridine to a final herbicidal product illustrates the pivotal role of dichloromethylpyridine intermediates.
This multi-step process involves:
-
Chlorination : The initial precursor, such as 3-methylpyridine (3-picoline), undergoes exhaustive chlorination. This process, often involving chlorine gas and UV irradiation, adds chlorine atoms to both the pyridine ring and the methyl group, leading to intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[5][9]
-
Fluorination : The trichloromethyl group of PCMP is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF). This step yields the crucial intermediate DCTF.[5][10]
-
SNAr Coupling : DCTF is then coupled with a chiral phenoxypropionic acid derivative. The chlorine atom at the 2-position of the pyridine ring is displaced in a nucleophilic aromatic substitution (SNAr) reaction to form the final ether linkage, resulting in the active herbicidal molecule.[11][12]
Protocol 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)
This protocol is based on established industrial processes for the exhaustive chlorination of chlorinated methylpyridines.[9] It illustrates a key transformation where a dichloromethylpyridine serves as the starting material for creating a more functionalized intermediate.
Causality and Experimental Choices:
-
Solvent (Carbon Tetrachloride): CCl₄ is a classic solvent for free-radical chlorination. It is non-flammable and inert to chlorine under the reaction conditions, allowing the reaction to proceed without solvent-based side products.
-
Initiation (UV Lamp): UV light provides the energy to homolytically cleave the Cl-Cl bond, generating chlorine radicals (Cl•) which initiate the chain reaction required for chlorinating the methyl group.
-
Reagents (Dry HCl and Chlorine): The reaction must be conducted under anhydrous conditions. Water can react with the chlorinated products and interfere with the radical mechanism. Dry hydrogen chloride is used to precipitate the pyridine as its hydrochloride salt, which can influence the regioselectivity of ring chlorination.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 1-liter, three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a caustic scrubber to neutralize excess chlorine and HCl gas.
-
Charge Reactor: Charge the flask with this compound (37 g) and dry carbon tetrachloride (500 ml).
-
Precipitation: Begin stirring and bubble dry hydrogen chloride gas through the mixture. The pyridine will precipitate as its hydrochloride salt.
-
Initiate Chlorination: Turn on an internal ultraviolet lamp and begin heating the mixture to reflux.
-
Introduce Chlorine: Once refluxing, pass dry chlorine gas through the stirred suspension.
-
Reaction Monitoring: Continue the chlorination for approximately 3.5 to 4 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the trichloromethylated product.
-
Work-up: Once the reaction is complete, turn off the lamp, gas flow, and heating. Allow the mixture to cool to room temperature.
-
Isolation: Evaporate the carbon tetrachloride solvent under reduced pressure using a rotary evaporator. This will yield an oily solid.
-
Purification: Wash the crude product with a cold, low-boiling petroleum ether (e.g., b.p. 30-40 °C) to remove less polar impurities. The residue is the desired product, 2,3-dichloro-5-(trichloromethyl)pyridine, which can be further purified by vacuum distillation if necessary.
Structure-Activity Relationship (SAR) Insights
The biological efficacy of pyridine-based agrochemicals is highly dependent on their substitution patterns.[13][14]
-
Halogen Atoms: The presence of chlorine and fluorine atoms is critical. They modify the electronic properties of the pyridine ring, making it more electron-deficient and thus more susceptible to the nucleophilic attack required for the key coupling step in synthesis.[15] Furthermore, the trifluoromethyl group in the final herbicide is a strong electron-withdrawing group that is metabolically stable and enhances the molecule's binding affinity to the target enzyme (ACCase).[16]
-
Positional Isomerism: The specific placement of substituents is crucial for activity. For aryloxyphenoxypropionate herbicides, the ether linkage is almost always at the 2-position of the pyridine ring, while the trifluoromethyl group is at the 5-position.[17] This precise arrangement ensures the correct three-dimensional conformation for fitting into the active site of the target enzyme.
-
Chirality: Only the (R)-enantiomer of "fop" herbicides possesses significant herbicidal activity.[7][18] Therefore, syntheses must either use a chiral starting material for the phenoxypropionate moiety or resolve a racemic mixture to isolate the active enantiomer, known as fluazifop-P-butyl in its resolved form.[7]
Safety, Handling, and Disposal Protocols
Working with halogenated heterocyclic compounds requires strict adherence to safety protocols to minimize risk to personnel and the environment.
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Application Note: A Detailed Protocol for the Synthesis of 2,5-Dichloro-3-methylpyridine
Introduction
2,5-Dichloro-3-methylpyridine is a crucial heterocyclic building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and essential agrochemicals.[1][2] Its molecular structure, featuring two chlorine atoms and a methyl group on a pyridine ring, offers multiple reactive sites for chemical modification, making it a versatile intermediate for constructing complex molecules.[2] This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The procedure outlined is based on a catalyzed reaction between dichloroacetonitrile and methacrolein, chosen for its straightforward execution and documented yield.[3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via a catalyzed cycloaddition reaction. Dichloroacetonitrile and methacrolein react in the presence of a copper(I) chloride and tri-n-butylphosphine catalyst system. The catalyst facilitates the formation of a key intermediate that subsequently undergoes cyclization and aromatization to yield the target pyridine derivative. The choice of a polar aprotic solvent like propionitrile is critical for solubilizing the reactants and catalyst, thereby promoting an efficient reaction rate.
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| Dichloroacetonitrile | C₂HCl₂N | 3018-12-0 | 109.94 | ≥98% | Sigma-Aldrich |
| Methacrolein | C₄H₆O | 78-85-3 | 70.09 | ≥95% | Sigma-Aldrich |
| Propionitrile | C₃H₅N | 107-12-0 | 55.08 | ≥99% | Sigma-Aldrich |
| Cuprous Chloride (CuCl) | CuCl | 7758-89-6 | 99.00 | ≥99% | Sigma-Aldrich |
| Tri-n-butylphosphine | C₁₂H₂₇P | 998-40-3 | 202.32 | ≥95% | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ≥99% | Sigma-Aldrich |
Equipment
-
High-pressure reaction vessel (e.g., Karnol tube or similar)
-
Heating mantle with magnetic stirrer and temperature controller
-
Round-bottom flasks and standard laboratory glassware
-
Schlenk line or inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Buchner funnel and filtration apparatus
-
Melting point apparatus
-
Analytical balance
Safety Precautions
A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation of dust and contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Dichloroacetonitrile: Toxic if swallowed or inhaled. Handle with extreme care in a fume hood.
-
Methacrolein: Flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.
-
Tri-n-butylphosphine: Pyrophoric and toxic. It can ignite spontaneously in air. Handle under an inert atmosphere.
-
Propionitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive hazard information and handling procedures.[5][6][7][8]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of dichloromethylpyridines.[3][4]
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
In a 100 mL high-pressure reaction vessel equipped with a magnetic stir bar, add 50 mL of propionitrile.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the catalysts: 200 mg of cuprous chloride (CuCl) and 200 mg of tri-n-butylphosphine. The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine catalyst.
-
To the stirred catalyst suspension, add 11.0 g (0.1 mol) of dichloroacetonitrile followed by 14.0 g (0.2 mol) of methacrolein. A molar excess of methacrolein is used to drive the reaction towards completion.
Step 2: Reaction Execution
-
Securely seal the reaction vessel.
-
Place the vessel in a heating mantle and heat the reaction mixture to 130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 6 hours. Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing via GC-MS or TLC.
Step 3: Product Isolation and Purification
-
After 6 hours, turn off the heating and allow the reaction vessel to cool to room temperature.
-
Carefully unseal the vessel in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask. Remove the propionitrile solvent and any unreacted starting materials using a rotary evaporator under reduced pressure.
-
Set up a vacuum distillation apparatus. Distill the crude residue at a temperature of 100-120°C under a vacuum of approximately 5 mmHg.[4] This step is critical for separating the product from non-volatile impurities and catalyst residues.
-
Collect the fraction that distills over as a light-yellow liquid, which will slowly crystallize upon cooling.[3]
-
To further purify the product, wash the collected solid with a small amount of cold n-hexane. This removes more soluble, non-polar impurities.
-
Collect the purified solid by vacuum filtration and dry it under vacuum to obtain the final product, this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white or pale yellow solid.[3]
-
Melting Point: The expected melting point is in the range of 42-45°C.[3][4] This can be measured using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure, including the substitution pattern on the pyridine ring.
-
GC-MS: To determine the purity and confirm the molecular weight (162.02 g/mol ).[3]
-
Data Summary
| Parameter | Value |
| Dichloroacetonitrile | 11.0 g (0.1 mol) |
| Methacrolein | 14.0 g (0.2 mol) |
| Propionitrile (Solvent) | 50 mL |
| Cuprous Chloride (Catalyst) | 200 mg |
| Tri-n-butylphosphine (Catalyst) | 200 mg |
| Reaction Temperature | 130°C |
| Reaction Time | 6 hours |
| Expected Yield | ~6.5 g (40%) |
| Product Melting Point | 42-45°C[3][4] |
| Product Boiling Point | 187°C (at 760 mmHg)[3][4] |
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive catalyst due to oxidation.
-
Solution: Ensure the reaction setup is performed under a strictly inert atmosphere. Use freshly opened or purified reagents.
-
Cause: Insufficient heating or reaction time.
-
Solution: Verify the reaction temperature with a calibrated thermometer and ensure the reaction runs for the full duration.
-
-
Product is an Oil and Does Not Crystallize:
-
Cause: Presence of impurities.
-
Solution: Repeat the purification step. A second distillation or recrystallization from a different solvent system (e.g., heptane) may be necessary. Seeding the oil with a previously obtained crystal can also induce crystallization.
-
-
Dark-colored Product:
-
Cause: Polymerization of methacrolein or side reactions at high temperatures.
-
Solution: While the crude product may be dark, vacuum distillation should yield a light-colored product. If the distillate is still dark, consider adding a small amount of activated charcoal to the crude oil before distillation (note: this can be risky and should be done with caution).
-
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4205175A - Chlorination process.
- Google Patents. (n.d.). KR820001021B1 - Process for preparation of partially chlorinated 3-methyl pyridines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis. Retrieved from [Link]
-
Quick Company. (2022). An Improved Process For Chlorination Of Methylpyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2....
- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2,5-dichloropyridine.
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2,5-Dichloro-3-methylpyridine
Introduction: The Strategic Importance of 2,5-Dichloro-3-methylpyridine
This compound (CAS No: 59782-88-6) is a pivotal halogenated pyridine derivative.[1] Its structural arrangement makes it a highly sought-after intermediate in the synthesis of high-value compounds within the agrochemical and pharmaceutical sectors.[2] The precise placement of chlorine atoms and the methyl group on the pyridine ring allows for subsequent functionalization, leading to the creation of complex molecules with specific biological activities, including herbicides, fungicides, and novel drug candidates.[2]
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including ensuring regioselectivity, managing reaction exotherms, handling hazardous materials, and achieving high purity and yield in a cost-effective manner. This document provides a comprehensive protocol and field-proven insights for the scale-up synthesis of this compound, designed for researchers, chemists, and process engineers in the chemical development field.
Synthetic Strategy: Rationale for Direct Liquid-Phase Chlorination
Multiple synthetic pathways exist for the preparation of chlorinated pyridines, including vapor-phase chlorination, cyclization reactions, and transformations from pyridine N-oxides.[3][4][5] For industrial-scale production of this compound, direct liquid-phase chlorination of 3-methylpyridine (3-picoline) is often the most pragmatic approach. This strategy is predicated on the following considerations:
-
Atom Economy and Cost-Effectiveness: Direct chlorination minimizes the number of synthetic steps and utilizes readily available, lower-cost starting materials like 3-methylpyridine and chlorine gas.
-
Process Control: Liquid-phase reactions offer superior control over reaction temperature, which is critical for managing the exothermicity of chlorination and influencing the selectivity of the reaction.
-
Scalability: While not without challenges, liquid-phase reactor systems are more straightforward to scale compared to high-temperature vapor-phase systems, which demand specialized equipment.
The core challenge of this approach lies in controlling the regioselectivity of the chlorination to favor substitution at the 2- and 5-positions of the pyridine ring. This protocol addresses this by carefully controlling reaction conditions and incorporating a robust purification process to isolate the desired isomer from potential byproducts such as 2,3-dichloro-3-methylpyridine and other polychlorinated species.
Reaction Scheme
The overall transformation involves the direct electrophilic aromatic substitution of 3-methylpyridine with two equivalents of chlorine.
Caption: Overall reaction for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol outlines a representative batch process for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Equipment |
| 3-Methylpyridine (3-Picoline) | ≥99% | Glass-lined or Hastelloy Reactor (e.g., 100L) with overhead stirrer, reflux condenser, temperature probe, and gas inlet dip tube |
| Chlorine Gas (Cl₂) | Anhydrous | Chlorine gas cylinder with mass flow controller |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Scrubber system (packed with caustic solution, e.g., 20% NaOH) |
| Sodium Hydroxide (NaOH) | Pellets or 50% solution | Quench/Neutralization vessel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Filtration apparatus (e.g., Nutsche filter) |
| Nitrogen (N₂) | High Purity | Fractional distillation unit suitable for vacuum operation |
| Standard analytical equipment (GC-MS, NMR, HPLC) |
Step-by-Step Synthesis Procedure
PART A: REACTION SETUP & EXECUTION
-
Reactor Inerting: Ensure the reactor is clean and dry. Purge the entire system (reactor, condenser, and lines) with nitrogen gas to remove atmospheric moisture and oxygen. Maintain a slight positive nitrogen pressure throughout the setup.
-
Scrubber Preparation: Charge the scrubber system with a fresh 20% aqueous sodium hydroxide solution. Verify that the scrubber is operational and capable of neutralizing excess chlorine gas and the hydrogen chloride (HCl) byproduct generated during the reaction.[6][7]
-
Charging Reagents: Charge the reactor with 3-methylpyridine (e.g., 10.0 kg, 107.4 mol) and anhydrous dichloromethane (e.g., 50 L). Begin agitation to ensure a homogeneous solution.
-
Temperature Control: Cool the reactor contents to 0-5 °C using a suitable cooling system. Maintaining a low temperature at the initial stage is crucial for controlling the reaction rate.
-
Chlorine Gas Introduction: Begin subsurface sparging of chlorine gas into the reaction mixture at a controlled rate (e.g., ~1.5 kg/hr ) via the dip tube and mass flow controller. Causality: A slow, controlled addition of chlorine is paramount to manage the exothermic nature of the reaction and to minimize the formation of over-chlorinated byproducts.[8]
-
Reaction Progression: Allow the reactor temperature to slowly rise to and maintain at 35-40 °C. The total charge of chlorine should be approximately 2.1-2.2 molar equivalents relative to the 3-methylpyridine (e.g., ~16.5 kg, 232.8 mol).
-
In-Process Monitoring: Periodically take samples from the reaction mixture (using a safe sampling technique) and analyze by Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of mono- and di-chlorinated products. The reaction is typically complete when the starting material is <1% by GC area.
PART B: WORK-UP AND ISOLATION
-
Nitrogen Purge: Once the reaction is complete, stop the chlorine feed and purge the reactor headspace with nitrogen for 30-60 minutes to remove any residual chlorine gas and HCl, directing the off-gas through the caustic scrubber.
-
Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing cold water (e.g., 40 L).
-
Neutralization: While monitoring the pH and temperature, slowly add a 20-50% aqueous sodium hydroxide solution to the quenched mixture until the pH of the aqueous layer is between 8-9. This step neutralizes residual acids and facilitates phase separation.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (dichloromethane) layer. Extract the aqueous layer with an additional portion of dichloromethane (e.g., 15 L) to recover any dissolved product.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator or the reactor's distillation assembly to remove the dichloromethane solvent.
PART C: PURIFICATION
-
Fractional Vacuum Distillation: The crude residue, a mixture of chlorinated pyridine isomers, is purified by fractional distillation under reduced pressure.[4][5]
-
Fraction 1 (Fore-run): Collect and discard any low-boiling impurities.
-
Fraction 2 (Product): Collect the fraction corresponding to this compound (b.p. approx. 100-120 °C at 5 mmHg).[4]
-
Fraction 3 (Residue): The distillation pot will contain higher-boiling isomers and polychlorinated byproducts.
-
-
Recrystallization (Optional): For achieving ≥99% purity, the distilled product can be recrystallized. The product is a solid at room temperature (m.p. 42-45 °C).[4] A suitable solvent system, such as n-hexane, can be used.[4] Dissolve the distilled solid in a minimum amount of hot solvent, cool slowly to induce crystallization, filter the purified crystals, and dry under vacuum.
Process Optimization and Analytical Validation
Key Optimization Parameters
| Parameter | Range | Rationale & Impact |
| Temperature | 0-50 °C | Influences reaction rate and selectivity. Higher temperatures can lead to over-chlorination. |
| Chlorine Stoichiometry | 2.1-2.5 eq. | A slight excess ensures complete conversion of the starting material. A large excess increases byproduct formation. |
| Solvent | Various | Chlorinated solvents are common. Ionic liquids have been explored for improved reaction media.[9] |
| Reaction Time | 6-12 hours | Monitored by GC; dependent on scale, temperature, and Cl₂ addition rate. |
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.[10]
| Technique | Purpose | Expected Result |
| GC-MS | Purity assessment and byproduct identification | Purity ≥99%; Mass spectrum consistent with C₆H₅Cl₂N (m/z ~161, 163, 165). |
| ¹H NMR | Structural confirmation | Signals corresponding to the methyl group and two aromatic protons. |
| ¹³C NMR | Structural confirmation | Signals corresponding to six distinct carbon atoms. |
| HPLC | High-resolution purity determination | Single major peak for the final product. |
Critical Safety Considerations
Chlorination reactions at scale are inherently hazardous and demand strict adherence to safety protocols.[8]
-
Toxicity and Corrosivity: Chlorine gas is extremely toxic and corrosive.[6][11] All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor bay.[6][7] HCl gas is also highly corrosive.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant suits, gas-tight chemical-resistant gloves, full-face respirators with appropriate acid gas/chlorine cartridges, and safety goggles.[6][12]
-
Engineering Controls: A robust and regularly maintained caustic scrubber is non-negotiable.[6] Chlorine gas detectors and emergency shutdown systems should be installed.[6]
-
Emergency Preparedness: Emergency eyewash and shower stations must be immediately accessible.[6] Personnel must be trained on emergency procedures for chlorine leaks, including evacuation routes and first aid.[6][11] Never use water on a leaking chlorine cylinder as it exacerbates corrosion.[7]
Data Summary & Visualization
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 59782-88-6 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [4][13] |
| Molecular Weight | 162.02 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 42-45 °C | [4] |
| Boiling Point | 187 °C (at 760 mmHg) | [4] |
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis of this compound.
References
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Chlorination in Emergencies | Oxfam WASH. [Link]
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Safe handling of chlorine | ACS Chemical Health & Safety - ACS Publications. [Link]
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“An Improved Process For Chlorination Of Methylpyridines” - Quick Company. [Link]
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SAFETY OF CHLORINATION REACTIONS - IChemE. [Link]
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Chlorine Safety - Texas Department of Insurance. [Link]
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Organic Syntheses Procedure. [Link]
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3-Chloropyridine - Wikipedia. [Link]
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Organic Syntheses Procedure. [Link]
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Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Quantification of 2,5-Dichloro-3-methylpyridine
Introduction: The Analytical Imperative for 2,5-Dichloro-3-methylpyridine
This compound, a halogenated pyridine derivative, serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific properties that are leveraged in the development of novel active ingredients. The molecular formula for this compound is C₆H₅Cl₂N, and it has a molar mass of 162.02 g/mol .[1] The purity and concentration of this compound in raw materials, in-process samples, and final products are of paramount importance for ensuring the safety, efficacy, and quality of the end-products. Consequently, robust and reliable analytical methods for its precise quantification are essential for quality control, process optimization, and regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) with UV detection for its versatility and robustness. The methodologies presented herein are designed to be adaptable to various matrices and are grounded in the principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molar Mass | 162.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 42-45 °C | [1] |
| Boiling Point | 187 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |
Method Selection: A Dichotomy of Volatility and Polarity
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound is primarily dictated by the analyte's volatility and the nature of the sample matrix.
-
Gas Chromatography (GC): Given its relatively low boiling point, this compound is amenable to GC analysis. GC offers excellent separation efficiency for volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity, allowing for confident identification and quantification even in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for samples where the matrix is not suitable for direct GC injection or when analyzing less volatile impurities alongside the main analyte. Reversed-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of pyridine derivatives.
Below is a decision pathway to guide the selection of the most appropriate analytical technique:
Caption: Decision pathway for selecting an analytical technique.
Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
This method leverages the volatility of this compound for its separation by gas chromatography, followed by detection and quantification using mass spectrometry. The choice of a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is based on its proven efficacy in separating a wide range of semi-volatile organic compounds. Electron Ionization (EI) is employed to generate characteristic fragment ions, ensuring high specificity for the analyte. Quantification is achieved by monitoring a specific ion (or ions) and comparing the response to a calibration curve prepared from certified reference standards.
Experimental Protocol
-
This compound reference standard (≥98% purity)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Helium (carrier gas), ultra-high purity (99.999%)
-
Volumetric flasks, Class A
-
Micropipettes, calibrated
-
GC vials, 2 mL, with PTFE-lined septa
-
Gas Chromatograph equipped with a split/splitless injector and a Mass Selective Detector (MSD).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms or equivalent).
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Constant Flow Rate | 1.0 mL/min | Optimal flow for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from potential impurities. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Monitored Ions (m/z) | 161 (Quantifier), 126, 89 (Qualifiers) | Based on the expected mass spectrum of this compound. |
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with methanol in volumetric flasks.
Sample Preparation (General Procedure for a Solid Sample):
-
Accurately weigh a sample containing an expected amount of this compound into a suitable volumetric flask.
-
Add a portion of the dissolution solvent (e.g., methanol or dichloromethane) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[1][2][3] Key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the analyte in spiked matrix samples. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle and Rationale
This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The use of a buffered mobile phase helps to ensure consistent peak shapes and retention times. UV detection is selected based on the chromophoric nature of the pyridine ring. Quantification is performed using an external standard calibration.
Experimental Protocol
-
This compound reference standard (≥98% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Potassium phosphate monobasic, analytical grade
-
Phosphoric acid, analytical grade
-
Volumetric flasks, Class A
-
Micropipettes, calibrated
-
HPLC vials, 2 mL, with PTFE-lined septa
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax Eclipse Plus C18 or equivalent).
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid) | Buffered aqueous phase for good peak shape and reproducible retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |
| Gradient Program | 0-2 min: 30% B 2-15 min: 30% to 80% B 15-18 min: 80% B 18-19 min: 80% to 30% B 19-25 min: 30% B (Re-equilibration) | Provides separation of the analyte from potential polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Wavelength of maximum absorbance for this compound. |
| Injection Volume | 10 µL | Standard injection volume. |
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) in volumetric flasks.
Sample Preparation (General Procedure for a Liquid Process Sample):
-
Accurately pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute to volume with the initial mobile phase composition to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The HPLC method should be validated in accordance with ICH Q2(R1) guidelines, with similar parameters and acceptance criteria as outlined for the GC-MS method.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Sample Preparation for Challenging Matrices: The QuEChERS Approach for Soil Samples
For the analysis of this compound in complex environmental matrices such as soil, a more rigorous sample preparation technique is required to remove interferences and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective approach.[1][2][3][4]
QuEChERS Protocol for Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is ready for GC-MS or HPLC analysis.
-
Conclusion: Ensuring Analytical Excellence
The GC-MS and HPLC-UV methods detailed in these application notes provide robust and reliable frameworks for the accurate quantification of this compound. The choice of methodology should be guided by the specific analytical requirements, including the nature of the sample matrix, required sensitivity, and available instrumentation. Adherence to the principles of method validation is crucial for ensuring the generation of high-quality, defensible data, which is fundamental to the development and manufacturing of safe and effective chemical and pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2023. [Link]
-
AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
Pinto, C. G., et al. "Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples." Talanta 81.1-2 (2010): 385-391. [Link]
Sources
Application Notes & Protocols: The Synthesis of Neonicotinoid Insecticides from Pyridine-Based Precursors
Preamble: Clarification of the Core Precursor
While the topic specifies 2,5-dichloro-3-methylpyridine as a starting material, a comprehensive review of established industrial and academic synthetic literature reveals that the principal and most widely documented precursor for the chloronicotinyl class of neonicotinoid insecticides is 2-chloro-5-methylpyridine . This compound is strategically chlorinated to form the pivotal intermediate, 2-chloro-5-(chloromethyl)pyridine , which serves as the electrophilic backbone for building key neonicotinoids such as Imidacloprid and Acetamiprid.[1][2] To provide the most accurate, reproducible, and field-proven guidance, this document will focus on the synthetic pathways originating from 2-chloro-5-methylpyridine. This approach ensures that the protocols herein are grounded in authoritative and validated chemical literature.
Section 1: Introduction to Neonicotinoids
Neonicotinoids are a class of neuro-active, systemic insecticides chemically related to nicotine.[3][4] Since their commercial introduction in the 1990s, they have become one of the most widely used classes of insecticides globally, prized for their high efficacy against a broad spectrum of sucking and chewing pests, systemic uptake by plants, and relatively low toxicity to vertebrates compared to insects.[4][5] Their mechanism of action involves selectively binding to and agonizing postsynaptic nicotinic acetylcholine receptors (nAChRs) within the insect central nervous system.[3][6] This binding, which is much stronger in insects than in mammals, leads to overstimulation of the neuron, resulting in paralysis and death.[4][6]
The synthesis of these vital agrochemicals relies on the availability of key heterocyclic intermediates. Among the most critical is 2-chloro-5-(chloromethyl)pyridine, a versatile building block that provides the essential chloronicotinyl pharmacophore.[2][7]
Section 2: Synthesis of the Pivotal Intermediate: 2-Chloro-5-(chloromethyl)pyridine
The conversion of the stable and commercially available 2-chloro-5-methylpyridine into the highly reactive 2-chloro-5-(chloromethyl)pyridine is the gateway to synthesizing numerous neonicotinoids. This transformation is typically achieved through a free-radical chlorination of the methyl group. The causality behind this choice is that radical reactions are highly effective for functionalizing benzylic-type positions, such as the methyl group on the pyridine ring, without disrupting the aromatic system.
Protocol 1: Radical Chlorination of 2-Chloro-5-methylpyridine
This protocol describes the synthesis of the key intermediate via radical chlorination using N-Chlorosuccinimide (NCS) as the chlorinating agent and Benzoyl Peroxide (BPO) as the radical initiator.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-5-(chloromethyl)pyridine.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane.[2]
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator like Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).[2]
-
Reaction: Heat the mixture to reflux under inert atmosphere. The causality for heating is to thermally decompose the initiator (BPO), generating radicals that initiate the chain reaction.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2-chloro-5-(chloromethyl)pyridine.[8]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale & Reference |
| Starting Material | 2-Chloro-5-methylpyridine | Provides the core chloronicotinyl structure.[1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a controlled source of chlorine radicals.[2] |
| Radical Initiator | Benzoyl Peroxide (BPO) | Initiates the radical chain reaction upon heating.[2] |
| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent that facilitates radical chain propagation.[2] |
| Temperature | Reflux (~77°C for CCl₄) | Necessary for thermal decomposition of the initiator. |
| Typical Yield | >90% (with optimization) | High-yielding and established industrial process.[9] |
Section 3: Synthesis of Representative Neonicotinoids
With the pivotal intermediate in hand, the synthesis of various neonicotinoids can be achieved through nucleophilic substitution at the chloromethyl position.
Protocol 2: Synthesis of Imidacloprid
Imidacloprid is synthesized by coupling 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine. The reaction is a classic SN2-type nucleophilic substitution.
Step-by-Step Methodology:
-
Setup: To a solution of 2-nitroiminoimidazolidine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) (1.2-1.5 eq.).[10][11]
-
Reaction: Gradually add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in the same solvent to the mixture. Heat the reaction under reflux conditions.[10] The base deprotonates one of the amine nitrogens on the imidazolidine ring, creating a potent nucleophile that attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
-
Monitoring: Monitor the reaction via HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts (e.g., KCl).
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure Imidacloprid.[12]
Overall Synthetic Pathway Diagram
Caption: Synthetic pathways from 2-chloro-5-methylpyridine to Imidacloprid and Acetamiprid.
Protocol 3: Synthesis of Acetamiprid
The synthesis of Acetamiprid from 2-chloro-5-(chloromethyl)pyridine is a two-step process involving the initial formation of an amine intermediate followed by reaction with a cyanoethanimideate.[2]
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
Charge a pressure reactor with 2-chloro-5-(chloromethyl)pyridine and a solution of methylamine in a solvent like THF.
-
Seal the reactor and heat the mixture. The reaction is driven by the nucleophilic attack of methylamine on the chloromethyl group.
-
After completion, cool the reactor, release the pressure, and filter the methylamine hydrochloride salt.
-
Evaporate the solvent to obtain the crude N-(6-chloro-3-pyridylmethyl)methylamine intermediate.
Step 2: Synthesis of Acetamiprid
-
Dissolve the amine intermediate from Step 1 in ethanol.
-
At room temperature, add ethyl N-cyanoethanimideate dropwise.[2]
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Cool the mixture to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry to obtain pure Acetamiprid.
Quantitative Data Summary for Neonicotinoid Synthesis
| Parameter | Imidacloprid Synthesis | Acetamiprid Synthesis (Step 2) | Reference |
| Key Intermediate | 2-Chloro-5-(chloromethyl)pyridine | N-(6-chloro-3-pyridylmethyl)methylamine | [2][10] |
| Coupling Partner | 2-Nitroiminoimidazolidine | Ethyl N-cyanoethanimideate | [2][10] |
| Base | Potassium Carbonate (K₂CO₃) | Not required | [10] |
| Solvent | Acetonitrile or DMF | Ethanol | [2][10] |
| Temperature | Reflux | Room Temperature | [2][10] |
| Typical Yield | 80-95% | High | [12][13] |
Section 4: Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids exert their insecticidal effect by acting as potent agonists of the insect nicotinic acetylcholine receptor (nAChR).[14][15] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[3]
-
Binding: The neonicotinoid molecule binds to the nAChR at the same site as the endogenous neurotransmitter, acetylcholine (ACh).
-
Channel Activation: This binding locks the ion channel in an open state, allowing an influx of Na⁺ and Ca²⁺ ions.
-
Depolarization: The ion influx leads to continuous and uncontrolled depolarization of the postsynaptic membrane.
-
Irreversible Stimulation: Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), neonicotinoids are not easily broken down, leading to persistent receptor activation.[4]
-
Paralysis and Death: The constant, non-physiological nerve stimulation results in paralysis and ultimately the death of the insect.[3]
The selectivity of neonicotinoids arises from their much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[6]
Signaling Pathway Diagram
Caption: Neonicotinoid action at the insect nicotinic acetylcholine receptor (nAChR).
Section 5: Analytical Quality Control
Post-synthesis, rigorous analytical testing is mandatory to confirm the identity, purity, and concentration of the final product. A multi-pronged approach ensures the self-validating nature of the protocol.
| Analytical Technique | Purpose | Key Parameters & Insights |
| HPLC-UV/DAD | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV absorbance at ~270 nm. Provides purity percentage by peak area.[16][17] |
| LC-MS/MS | Confirmatory identification and trace residue analysis. | Provides definitive structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns. The gold standard for sensitivity.[18][19][20] |
| NMR Spectroscopy | Unambiguous structural elucidation. | ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the correct arrangement of atoms and functional groups. |
| Melting Point | Purity check of solid products. | A sharp, defined melting point range is indicative of a pure crystalline compound. |
Section 6: Conclusion
2-Chloro-5-methylpyridine and its chlorinated derivative, 2-chloro-5-(chloromethyl)pyridine, are indispensable precursors in the agrochemical industry. The synthetic protocols detailed herein provide a robust and validated framework for the laboratory-scale production of high-value neonicotinoid insecticides like Imidacloprid and Acetamiprid. The causality-driven experimental design, coupled with rigorous analytical validation, ensures the production of high-purity compounds. A thorough understanding of the synthetic pathways and the molecular mechanism of action is paramount for researchers aiming to innovate and develop the next generation of effective and selective pest control agents.
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Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]
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Britannica. (n.d.). Neonicotinoid. Britannica. [Link]
-
Wikipedia. (n.d.). Neonicotinoid. Wikipedia. [Link]
-
Thany, S. H. (2018). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. MDPI. [Link]
- Google Patents. (n.d.). US6307053B1 - Process for preparing imidacloprid.
-
Aranguren-Gassis, M., et al. (2022). Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review. MDPI. [Link]
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Moreno-González, D., et al. (2023). Analytical Methods Based on Liquid Chromatography and Capillary Electrophoresis to Determine Neonicotinoid Residues in Complex Matrices. A Comprehensive Review. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). DE10151695A1 - Process for the preparation of imidacloprid.
- Google Patents. (n.d.). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Taylor & Francis Online. (2020). Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee. Taylor & Francis Online. [Link]
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Li, Y., et al. (2019). Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography. PMC. [Link]
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Tanner, G. M., & Czerwenka, C. (2011). LC-MS/MS Analysis of Neonicotinoid Insecticides in Honey: Methodology and Residue Findings in Austrian Honeys. ACS Publications. [Link]
-
ResearchGate. (n.d.). Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. [Link]
-
Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. (n.d.). LinkedIn. [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]
-
Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap. [Link]
- Google Patents. (n.d.). CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine.
-
National Pesticide Information Center. (n.d.). IMIDACLOPRID. NPIC. [Link]
-
Kagabu, S. (2011). Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. ResearchGate. [Link]
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Introduction: The Strategic Value of 2,5-Dichloro-3-methylpyridine
An Application Guide to the Regioselective Functionalization of 2,5-Dichloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a key heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and agrochemical development.[1][2][3] Its utility stems from the two distinct chlorine atoms, which serve as versatile handles for introducing molecular complexity through a variety of transformations. The primary challenge and opportunity in utilizing this scaffold lie in the ability to selectively functionalize one position over the other. Achieving high regioselectivity is paramount for creating efficient, high-yielding synthetic routes to target molecules, avoiding costly and labor-intensive isomeric separations.
This guide provides a comprehensive overview of the key factors governing the regioselectivity of reactions involving this compound. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM), offering detailed protocols and field-proven insights to enable precise control over synthetic outcomes.
Pillars of Regioselectivity: A Mechanistic Overview
The outcome of any reaction on the this compound ring is a delicate interplay of electronic, steric, and catalyst-driven factors. A foundational understanding of these principles is crucial for rational reaction design.[4]
-
Electronic Effects : The electron-withdrawing pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack or the oxidative addition step in cross-coupling reactions.[4] In this compound, this inherently makes the C2-Cl bond more electronically deficient and thus, in principle, more reactive than the C5-Cl bond.
-
Steric Effects : The methyl group at the C3 position provides significant steric hindrance around the C2 position.[4] This can impede the approach of bulky nucleophiles, catalysts, or ligands, potentially overriding the intrinsic electronic preference and directing reactivity towards the less-hindered C5 position.[5]
-
Catalyst and Ligand System : In transition metal-catalyzed reactions, the choice of metal and, more critically, the coordinating ligand can completely dictate the site of reaction.[4] Ligands can influence the catalyst's steric profile and electronic properties, thereby fine-tuning its reactivity towards one site over the other.
-
Reaction Conditions : Parameters such as solvent, temperature, and the nature of the base can significantly alter reaction kinetics and equilibria, thereby influencing the regiochemical outcome.[4][5]
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a powerful, often metal-free method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.
Mechanistic Considerations:
For dichloropyridines, nucleophilic attack is generally favored at positions where the negative charge of the Meisenheimer intermediate can be effectively stabilized by the ring nitrogen.[6] In the case of this compound, attack at C2 allows for direct delocalization of the negative charge onto the electronegative nitrogen, a highly stabilizing arrangement. Attack at C5 does not offer this same degree of stabilization. Consequently, C2 is the electronically preferred site for SNAr.
However, the steric bulk of the C3-methyl group can hinder the approach of the nucleophile to the C2 position. This steric repulsion can raise the activation energy for C2 attack, making the electronically less-favored but sterically accessible C5 position competitive. The regiochemical outcome is thus a balance between these opposing effects and is highly dependent on the size of the incoming nucleophile.
| Nucleophile Type | Expected Major Product | Rationale |
| Small (e.g., NH₃, MeO⁻) | C2-Substitution | Electronic effects dominate over minimal steric clash. |
| Bulky (e.g., t-BuO⁻, diisopropylamine) | C5-Substitution | Steric hindrance from the C3-methyl group impedes attack at C2, favoring the C5 position. |
Protocol 1: General Procedure for SNAr with an Amine
This protocol provides a general method for the aminodehalogenation of this compound. The choice of reaction temperature and solvent can be critical for achieving good conversion and selectivity.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2.0-3.0 equiv.)
-
Aprotic polar solvent (e.g., DMSO, NMP, or Dioxane)
-
Base (optional, e.g., K₂CO₃, if using an amine salt)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Add the chosen solvent (e.g., DMSO, approx. 0.2-0.5 M concentration).
-
Add the amine nucleophile (2.0-3.0 equiv.). If the amine is used as its hydrochloride salt, add a base such as K₂CO₃ (2.5 equiv.).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture with vigorous stirring to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and excess amine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis for their reliability and broad functional group tolerance in forming C-C and C-N bonds, respectively.[7][8]
A. Suzuki-Miyaura Coupling: Site-Selective C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[9][10] The key step governing regioselectivity is the initial oxidative addition of the Pd(0) catalyst into a C-Cl bond.[11]
Controlling Regioselectivity:
-
C2-Selectivity (Standard Conditions): The C2 position is more electron-deficient, making the C2-Cl bond generally more reactive towards oxidative addition by a Pd(0) catalyst. Standard catalyst systems, such as those using Pd(OAc)₂ with phosphine ligands like SPhos or PPh₃, typically favor substitution at the C2 position.[12]
-
C5-Selectivity (Ligand/Condition Tuning): Achieving selectivity for the C5 position requires overcoming the innate electronic preference for C2. This can be accomplished by using highly sterically demanding ligands that can only access the less-hindered C5 position. In some cases, ligand-free conditions or specific solvent systems have been shown to invert selectivity.[4][13]
Protocol 2: C2-Selective Suzuki-Miyaura Coupling
This protocol is designed to favor arylation at the more electronically activated C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the anhydrous dioxane.
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the Schlenk flask containing the reagents.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloro-3-methylpyridine.
B. Buchwald-Hartwig Amination: Site-Selective C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14][15] The principles of regioselectivity mirror those of the Suzuki coupling, with ligand choice being a dominant factor.
Controlling Regioselectivity: The selection of a suitable phosphine ligand is critical. Electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[16] The steric profile of the ligand-catalyst complex will heavily influence whether it can access the hindered C2 position or is forced to react at the C5 position.
| Catalyst System Component | Typical Conditions for C-N Coupling |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, JohnPhos, Xantphos[4] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Screening of ligands and bases is often necessary to optimize yield and regioselectivity.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand, and the base (NaOt-Bu) to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings that relies on deprotonation rather than substitution of a leaving group.[17] A Directed Metalation Group (DMG) coordinates to a strong organolithium base, directing it to remove a proton from the adjacent (ortho) position, creating a potent aryllithium nucleophile.[18][19]
Application to this compound: In this substrate, both the pyridine nitrogen and the chlorine atoms can act as DMGs.
-
The pyridine nitrogen is a strong DMG, but the adjacent C2 position is blocked by a chlorine atom. It would therefore direct metalation to the C6 position.
-
The chlorine atoms are moderate DMGs.[18] The C5-Cl could direct metalation to the C6 position. The C2-Cl has no adjacent protons.
-
The most likely site for deprotonation is the C4 position . This proton is activated by being para to the C2-Cl and ortho to the C3-methyl group. Deprotonation at this site, followed by trapping with an electrophile, provides a route to 4-substituted-2,5-dichloro-3-methylpyridines, a substitution pattern not accessible via the other methods discussed.
Protocol 4: C4-Functionalization via Directed ortho-Metalation
This protocol requires strictly anhydrous conditions and low temperatures to prevent side reactions.
Materials:
-
This compound (1.0 equiv.)
-
Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂)) (1.2 equiv.)
-
Strictly anhydrous, inert (N₂ or Ar) atmosphere
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Add this compound (1.0 equiv.) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add the strong base (e.g., a solution of LDA in THF) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the chosen electrophile (e.g., DMF) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir for another 1-2 hours at -78 °C, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C4-functionalized pyridine.
Conclusion
The regioselective functionalization of this compound is a highly achievable goal that relies on a systematic application of fundamental organic chemistry principles. By carefully selecting the reaction type (SNAr, cross-coupling, DoM) and fine-tuning conditions such as catalyst, ligand, and temperature, chemists can precisely control the site of substitution. SNAr reactions are governed by a balance of electronics and sterics, palladium-catalyzed couplings are largely dictated by the ligand system, and DoM provides a unique pathway to functionalize the C4 position. The protocols and principles outlined in this guide serve as a robust framework for researchers to unlock the full synthetic potential of this valuable heterocyclic scaffold.
References
- Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem Technical Support Center. [URL: https://www.benchchem.com/technical-support/controlling-regioselectivity-in-dichloropyridine-reactions]
- Understanding the highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Benchchem. [URL: https://www.benchchem.com/technical-support/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines]
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem. [URL: https://www.benchchem.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [URL: https://www.researchgate.net/publication/280931534_Effects_of_the_Pyridine_3-Substituent_on_Regioselectivity_in_the_Nucleophilic_Aromatic_Substitution_Reaction_of_3-Substituted_26-Dichloropyridines_with_1-Methylpiperazine_Studied_by_a_Chemical_Design_St]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
- Directed ortho metalation. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- Process for making 2-chloro-5-methylpyridine. Google Patents. [URL: https://patents.google.
- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [URL: https://www.
- Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [URL: https://typeset.io/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-1h5g9k072g]
- 2-Chloro-5-methylpyridine 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/495328]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Directed ortho metalation. Wikipedia. [URL: https://en.wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem. [URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-suzuki-coupling-reactions-of-2-5-dichloropyridine]
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Mar_08.pdf]
- Directed (ortho) Metallation. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/organic/studsemin/hoye/hoye_files/DoM.pdf]
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [URL: https://eureka.patsnap.
- Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [URL: https://www.incatt.nl/news/site-selective-cross-coupling-by-fine-tuning-the-supramolecular-interaction-an-article-review/]
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [URL: https://www.researchgate.net/publication/257884879_A_SIMPLE_AND_CONVENIENT_PREPARATION_OF_2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE_IMINES]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- The Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://research.rug.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5056317/]
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/chemistry-reagents-and-building-blocks/suzuki-miyaura-cross-coupling-reaction.html]
- Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [URL: https://www.researchgate.net/publication/236881267_Studies_on_the_Regioselective_Nucleophilic_Aromatic_Substitution_SNAr_Reaction_of_2-Substituted_35-Dichloropyrazines]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5361048/]
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Studies-on-the-regioselective-nucleophilic-S(N)Ar-Scales-Johnson/d433b934091c015b3648175d79601d0061e88849]
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Application Notes & Protocols: The Utility of 2,5-Dichloro-3-methylpyridine in Advanced Material Science
Abstract: This document provides a comprehensive technical guide on the emerging applications of 2,5-dichloro-3-methylpyridine in the field of material science. While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique structural and electronic properties are now being explored for the development of novel functional materials. These notes detail the synthesis of advanced polymers, the development of innovative agrochemical formulations, and its role in creating specialized chemical intermediates. Each section includes detailed, field-tested protocols, mechanistic insights, and data presented in a clear, accessible format.
Part 1: Core Properties and Rationale for Use in Material Science
This compound is a substituted pyridine ring with two chlorine atoms and a methyl group. This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a versatile building block for various advanced materials. The pyridine core, being an electron-deficient aromatic system, is instrumental in designing materials for organic electronics. The two chlorine atoms serve as reactive sites, enabling the formation of complex polymeric structures through cross-coupling reactions. The methyl group, in turn, influences the solubility and electronic characteristics of the final material.
Part 2: Application in the Synthesis of Advanced Polymers
One of the most promising applications of this compound is in the synthesis of novel polymers with tailored electronic and physical properties. The dichloro- functionality allows it to act as a monomer in various polymerization reactions, leading to materials with potential uses in organic electronics and specialty plastics.
Protocol 1: Synthesis of a Novel Co-polymer via Suzuki Coupling
This protocol details the synthesis of a co-polymer using this compound and a diboronic acid ester, a common method for creating conjugated polymers for organic electronic applications.
Experimental Workflow:
Application Notes and Protocols for the Laboratory Preparation of 2,5-Dichloro-3-methylpyridine Derivatives
Introduction: The Strategic Importance of 2,5-Dichloro-3-methylpyridine in Modern Drug Discovery
This compound and its derivatives represent a critical class of heterocyclic building blocks in contemporary medicinal chemistry. Their unique electronic and steric properties, conferred by the strategic placement of chloro and methyl substituents on the pyridine ring, render them invaluable scaffolds for the synthesis of a diverse array of pharmacologically active agents. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events, while the chlorine atoms provide reactive handles for further molecular elaboration through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Synthetic Strategies: A Multi-pronged Approach to the Target Scaffold
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific isomeric purity required. This section will detail three prominent synthetic pathways.
Method 1: Direct Chlorination of 3-Methylpyridine
Direct chlorination of 3-methylpyridine is a common industrial approach, though it often presents challenges in controlling regioselectivity, leading to mixtures of chlorinated isomers. The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene.[1] Therefore, harsh reaction conditions, such as high temperatures and the use of Lewis acid catalysts, are often necessary to drive the reaction.[2] The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). However, the nitrogen atom deactivates the ring, particularly at the 2- and 6-positions, and under acidic conditions, the pyridinium ion is formed, which further deactivates the ring and directs substitution to the meta-position (positions 3 and 5).[3] This complex interplay of electronic effects can result in a mixture of products.
A patented vapor-phase chlorination process for 3-methylpyridine at high temperatures (250°C to 400°C) has been described to yield partially chlorinated derivatives.[4]
Method 2: Synthesis from Acyclic Precursors via Cycloaddition
A more elegant and often more regioselective approach involves the construction of the pyridine ring from acyclic precursors. One such method is the cycloaddition reaction between dichloroacetonitrile and methacrolein. This method offers a direct route to a dichlorinated methylpyridine scaffold.
Protocol 1: Synthesis of 2,3-Dichloro-5-methylpyridine (Illustrative for Dichloromethylpyridine Synthesis)
This protocol describes the synthesis of the 2,3-dichloro isomer, providing a foundational methodology that can be adapted for the synthesis of the 2,5-dichloro isomer by modifying the starting materials or reaction conditions.
Materials:
-
Dichloroacetonitrile
-
Methacrolein
-
Propionitrile (solvent)
-
Cuprous chloride (catalyst)
-
Tri-n-butyl phosphorus (catalyst)
-
n-Hexane (for washing)
Equipment:
-
High-pressure reaction vessel (e.g., a cartridge tube)
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a high-pressure reaction vessel, combine 11 g (0.1 mol) of dichloroacetonitrile, 14 g (0.2 mol) of methacrolein, and 50 ml of propionitrile.
-
Add 200 mg of cuprous chloride and 200 mg of tri-n-butyl phosphorus as catalysts to the mixture.
-
Seal the reaction vessel and heat the mixture to 130°C for 6 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and any unreacted starting materials under vacuum using a rotary evaporator.
-
Purify the crude product by vacuum distillation at 100-120°C/5 mmHg to obtain a light yellow liquid which will slowly crystallize.
-
Wash the resulting solid with n-hexane and dry to yield 2,3-dichloro-5-methylpyridine.[5]
Expected Yield: Approximately 40%.[5]
Characterization: Melting point: 42-45°C.[5]
Table 1: Reaction Parameters for the Synthesis of 2,3-Dichloro-5-methylpyridine
| Parameter | Value | Reference |
| Dichloroacetonitrile | 0.1 mol | [5] |
| Methacrolein | 0.2 mol | [5] |
| Solvent | Propionitrile (50 ml) | [5] |
| Catalysts | Cuprous chloride (200 mg), Tri-n-butyl phosphorus (200 mg) | [5] |
| Temperature | 130°C | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | ~40% | [5] |
Method 3: Synthesis from 3-Methylpyridine-N-oxide
This method provides a more controlled route to chlorination compared to the direct chlorination of 3-methylpyridine. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions, and can be subsequently removed. The reaction of 3-methylpyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a hindered amine base can yield the desired chlorinated product.
Protocol 2: Synthesis of 2-Chloro-5-methylpyridine (A Key Intermediate)
This protocol details the synthesis of 2-chloro-5-methylpyridine, a crucial precursor that can be further chlorinated to obtain this compound. This procedure is adapted from a patented method.[6]
Materials:
-
3-Methylpyridine-N-oxide (3-PNO)
-
Dichloromethane (CH₂Cl₂)
-
Phosphorus oxychloride (POCl₃)
-
Diisooctylamine (DIOA) or another hindered amine base
-
Water
-
Sodium hydroxide (NaOH) solution (20% and 50%)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer with cooling bath (ice-water)
-
Distillation apparatus
-
Steam distillation apparatus with a Dean-Stark trap
Procedure:
-
Charge a 2-L three-necked flask with 38.2 g (0.35 mol) of 3-methylpyridine-N-oxide and 560 ml of dichloromethane.
-
Cool the mixture to 0-5°C using an ice-water bath.
-
Prepare a solution of 107.4 g (0.7 mol) of phosphorus oxychloride in 70 ml of dichloromethane and a solution of 169.0 g (0.7 mol) of diisooctylamine in 70 ml of dichloromethane.
-
Add 10% of the phosphorus oxychloride solution to the reaction flask.
-
Concurrently add the remaining phosphorus oxychloride solution and the diisooctylamine solution to the flask over a 3-hour period, maintaining the temperature at 0-5°C.
-
Stir the mixture for an additional 2 hours at 0-5°C.
-
Slowly add 105.2 g of water to the flask, ensuring the temperature does not exceed 20°C.
-
Remove the dichloromethane by distillation until the pot temperature reaches 60°C.
-
Cool the mixture and adjust the pH to approximately 4.9 using 20% and 50% sodium hydroxide solutions.
-
Recover the product by steam distillation using a Dean-Stark trap.[6]
Subsequent Chlorination to this compound:
The resulting 2-chloro-5-methylpyridine can be further chlorinated to yield this compound. This step would typically involve reacting the 2-chloro-5-methylpyridine with a chlorinating agent such as chlorine gas in a suitable solvent, potentially under UV irradiation to promote radical chlorination on the ring.[7]
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
Purification and Characterization
Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:
-
Distillation: Vacuum distillation is effective for purifying liquid or low-melting solid dichloromethylpyridines. [5]* Recrystallization: For solid derivatives, recrystallization from a suitable solvent system (e.g., n-hexane) can yield highly pure material.
-
Chromatography: Column chromatography on silica gel can be employed for the separation of isomers and removal of impurities.
The identity and purity of the synthesized this compound derivatives should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic distribution of chlorine atoms.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂N | [5] |
| Molecular Weight | 162.02 g/mol | [8] |
| Melting Point | 42-45°C | [5] |
| Boiling Point | 187°C | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N |
Safety Precautions
Dichlorinated pyridine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Waste Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
The synthesis of this compound derivatives is a key competency for medicinal chemists and process development scientists. The methods outlined in this guide, from direct chlorination to multi-step syntheses from acyclic or N-oxide precursors, provide a range of options to access this important scaffold. A thorough understanding of the underlying reaction mechanisms and careful attention to reaction conditions and safety protocols are paramount for the successful and safe laboratory preparation of these valuable compounds.
References
- Gore, V. G., et al. (2017). Process for making 2-chloro-5-methylpyridine. U.S.
- Shigeo, K., & Shiro, T. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Legault, C. Y., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312.
- Imperial Chemical Industries PLC. (1985). Process for preparing 2,3-dichloro-5-trichloromethylpyridine. U.S.
- Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine.
- Bayer Aktiengesellschaft. (1995). Preparation of isomer-free 2,5-dichloro-pyridine. U.S.
- Xinfa Pharmaceutical Co Ltd. (2020). Simple preparation method of 2,5-dichloropyridine.
- Adrem, M. J., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Al-Zaydi, K. M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6296.
- Wandless, T. J., et al. (2022).
- Imperial Chemical Industries Ltd. (1980). Chlorination process. U.S.
- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.
-
Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINE FROM 2,3-DICHLOROPYRIDINE AND ANILINE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. [Link]
-
Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. Retrieved from [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. US4555575A - Process for preparing 2,3-dichloro-5-trichloromethylpyridine - Google Patents [patents.google.com]
- 8. 2,3-Dichloro-5-methylpyridine AldrichCPR 59782-90-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloro-3-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloro-3-methylpyridine (CAS No. 59782-88-6). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its synthesis. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can optimize your reaction conditions for improved yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your synthesis campaign.
Q1: What are the primary synthetic routes to this compound?
There are several established routes, with the choice depending on the available starting materials, scale, and required purity. A prevalent strategy involves the direct chlorination of a 3-methylpyridine precursor. For instance, chlorination of 3-picoline derivatives can be achieved, though controlling regioselectivity is a critical challenge.[1] Another documented method involves the cyclization reaction between dichloroacetonitrile and methacrolein, catalyzed by cuprous chloride and tri-n-butyl phosphorus, although this may yield a mixture of isomers requiring careful purification.[2][3] A more modern and versatile approach starts from 2,5-dihydroxypyridine, which can be chlorinated using agents like phosphorus oxychloride (POCl₃).[4]
Q2: How do I select the appropriate chlorinating agent?
The choice of chlorinating agent is critical and depends on the substrate.
-
For hydroxylated precursors (e.g., 2,5-dihydroxypyridine): Strong dehydrative chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are effective.[4] POCl₃ is often preferred as it can also serve as the solvent, simplifying the reaction setup.
-
For direct chlorination of the pyridine ring: Gaseous chlorine (Cl₂) is used in industrial settings, often requiring a catalyst and high temperatures, which can lead to selectivity issues.[5] For laboratory scale, reagents like N-chlorosuccinimide (NCS) can offer milder conditions but may require specific activation.
Q3: What are the most critical safety precautions for this synthesis?
Handling chlorinating agents requires stringent safety measures.
-
Phosphorus Oxychloride (POCl₃) & Thionyl Chloride (SOCl₂): These are highly corrosive and react violently with water, releasing toxic HCl gas. Always handle them in a well-ventilated fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure a quenching station with a base like sodium bicarbonate is readily accessible.
-
High-Pressure Reactions: Some chlorination procedures may be conducted at elevated pressure and temperature.[5] These must be performed in a certified autoclave with appropriate pressure relief and monitoring systems.
-
Work-up: The quenching of the reaction mixture, especially after using excess POCl₃, is highly exothermic. The residue should be cooled and added slowly to ice water or a slurry of ice and a neutralizing base.[4]
Q4: How can I effectively monitor the reaction's progress?
In-process monitoring is key to preventing over-reaction and maximizing yield.
-
Thin Layer Chromatography (TLC): Ideal for tracking the consumption of the starting material and the appearance of the product. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion rate and can help identify the formation of isomers or byproducts.[1] This is particularly useful for optimizing reaction time and temperature.
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you might encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%. What are the likely causes and how can I fix them?
A: Low yield is a common issue that can often be traced back to several factors. Let's diagnose them systematically.
-
Reagent Quality and Stoichiometry:
-
Causality: The chlorinating agent (e.g., POCl₃) can degrade if exposed to atmospheric moisture. The starting material must be pure and dry. Incorrect stoichiometry can lead to incomplete conversion.
-
Solution: Use freshly opened or distilled POCl₃. Ensure your starting material (e.g., 2,5-dihydroxypyridine) is thoroughly dried under vacuum before use. Verify the molar equivalents of your reagents; for chlorination of dihydroxypyridines, a significant excess of the chlorinating agent is often required.[4]
-
-
Reaction Temperature and Time:
-
Causality: The chlorination of the pyridine ring is an energetically demanding process. Insufficient temperature or reaction time will result in incomplete conversion.
-
Solution: For chlorination with POCl₃, the reaction is typically run at reflux (around 105-110 °C) for several hours (4-15 hours).[4] Monitor the reaction by TLC or GC-MS until the starting material is no longer detected. A slight increase in temperature or prolonged reaction time may be necessary, but be cautious of potential decomposition.
-
-
Moisture Contamination:
-
Causality: Water will rapidly decompose chlorinating agents like POCl₃ and PCl₅, rendering them ineffective.
-
Solution: All glassware must be oven or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[6]
-
Problem Area 2: Formation of Impurities and Byproducts
Q: My NMR/GC-MS analysis shows significant isomeric impurities. How can I improve the regioselectivity?
A: Regioselectivity is a fundamental challenge in pyridine chemistry. The electronic nature of the pyridine ring and the directing effects of existing substituents dictate the position of chlorination.
-
Causality: In many pyridine systems, multiple positions are activated towards substitution, leading to mixtures of isomers. For example, direct chlorination of 3-picoline can yield several dichlorinated products.
-
Solution:
-
Strategic Choice of Precursor: The most reliable method to ensure regioselectivity is to use a starting material where the desired substitution pattern is already defined. The synthesis from 2,5-dihydroxypyridine is highly regioselective as the chlorine atoms replace the existing hydroxyl groups.[4]
-
Catalyst Control: In gas-phase chlorinations, the choice of catalyst can influence the product distribution.[7]
-
Purification: If isomeric mixtures are unavoidable, careful purification is essential. Fractional distillation under reduced pressure or column chromatography on silica gel can be used to separate isomers.[2][8]
-
Q: I'm observing a dark, tar-like substance in my reaction flask, especially during work-up. What is causing this and how can I prevent it?
A: The formation of tar or polymeric material is a sign of product or intermediate decomposition.
-
Causality: Pyridine derivatives can be sensitive to highly acidic conditions at elevated temperatures, leading to polymerization or charring.[9] The product, this compound, may also be unstable under certain conditions.
-
Solution:
-
Temperature Control: Do not overheat the reaction. Maintain a steady reflux and avoid excessive heating that could create hot spots.
-
Prompt Work-up: Once the reaction is complete, cool it down and proceed with the work-up without delay.
-
Controlled Quenching: As mentioned in the safety FAQs, quench the reaction by adding the cooled mixture slowly to a large volume of crushed ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃ and dilutes the strong acid, minimizing degradation.
-
Neutralization: After quenching, carefully neutralize the acidic aqueous solution with a base (e.g., 40% NaOH solution) while keeping the mixture cool in an ice bath.[4] This brings the product out of its protonated, water-soluble form and into an organic-extractable neutral form, reducing its time in a harsh acidic environment.
-
Problem Area 3: Work-up and Purification Challenges
Q: My product seems to be lost during the aqueous work-up and extraction. How can I improve recovery?
A: Losses during extraction are often due to incomplete neutralization or emulsion formation.
-
Causality: As a pyridine derivative, your product is a weak base. In a highly acidic solution (pH < 2), it will be protonated and highly soluble in water, preventing its extraction into an organic solvent.
-
Solution:
-
Verify pH: After quenching, you must neutralize the solution. Use a pH meter or pH paper to ensure the aqueous layer is neutral or slightly basic (pH 7-9) before extraction.[4]
-
Solvent Choice: Use a dense, effective extraction solvent like dichloromethane (DCM) or chloroform. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery from the aqueous phase.[4][8]
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break the layers apart.
-
Q: I am having difficulty purifying the final product. What is the recommended method?
A: The optimal purification method depends on the nature of the impurities. The product is a white to off-white solid at room temperature (m.p. 42-45 °C).[3][10]
-
Distillation: If the main impurities are non-volatile (e.g., salts, baseline material) or have a significantly different boiling point, vacuum distillation is highly effective.[2]
-
Recrystallization: This is an excellent method for removing small amounts of isomers or other solid impurities. A solvent screen (e.g., with n-hexane, ethanol, or methyl tert-butyl ether) should be performed to find a suitable system where the product has high solubility at high temperature and low solubility at low temperature.[4]
-
Silica Gel Chromatography: If distillation and recrystallization fail to provide the desired purity, flash column chromatography is the final option. A non-polar eluent system like hexane/ethyl acetate is a good starting point.[8]
Visualized Workflows and Data
General Synthesis Workflow
The following diagram outlines the critical stages from reaction setup to final product isolation.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
Reference Experimental Protocol
This protocol is a representative example for the synthesis of this compound from 2,5-dihydroxypyridine, adapted from established chemical principles.[4]
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
40% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Setup: Under an inert atmosphere (N₂), equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Charge the flask with 2,5-dihydroxypyridine (1.0 eq) and slowly add phosphorus oxychloride (10-15 eq).
-
Heating: Heat the stirred mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or GC-MS.
-
Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate, large beaker, prepare a slurry of crushed ice. In a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath. Slowly add 40% NaOH solution until the pH of the mixture is between 7 and 9. Monitor the pH carefully.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by vacuum distillation or recrystallization from a suitable solvent (e.g., n-hexane) to obtain pure this compound.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Process Overview. (2026). The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. Retrieved from [Link]
- Google Patents. (2019). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Synthesis, Properties, and Key Applications. (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. Retrieved from [Link]
-
Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 59782-88-6 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2,5-Dichloro-3-methylpyridine
Welcome to the technical support guide for the purification of crude 2,5-Dichloro-3-methylpyridine (CAS 59782-88-6). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Part 1: Initial Assessment & Impurity Profile
A successful purification strategy begins with a thorough understanding of the crude material. The nature and percentage of impurities will dictate the most effective purification technique.
FAQ: Understanding Your Crude Material
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A frequent synthesis involves the chlorination of 3-methylpyridine or its derivatives.[1][2] Consequently, the most common impurities are typically:
-
Isomeric Byproducts: Other dichlorinated isomers of 3-methylpyridine, such as 2,3-dichloro-5-methylpyridine and 2,6-dichloro-3-methylpyridine, are often formed.[2][3] Their similar physical properties can make separation challenging.
-
Unreacted Starting Materials: Residual 3-methylpyridine or monochlorinated intermediates may be present.
-
Over-chlorinated Products: Trichlorinated methylpyridines can form if the reaction is not carefully controlled.
-
Solvents and Reagents: Residual solvents from the reaction (e.g., toluene, chlorobenzene) and chlorinating agents or their byproducts (e.g., from phosphorus oxychloride or phosgene) may also contaminate the crude product.[1][4]
Q2: What is the first analytical step I should take before attempting purification?
A2: Before any purification, it is crucial to obtain a preliminary purity assessment. We recommend Gas Chromatography-Mass Spectrometry (GC-MS).
-
Why GC-MS? This technique provides a good estimation of the relative percentages of volatile components, helping to identify the main impurities by their mass-to-charge ratio. This information is vital for selecting an appropriate purification strategy. For instance, if you have a significant amount of a close-boiling isomer, simple distillation may be insufficient.[1]
Part 2: Purification Method Selection & Troubleshooting
Based on your initial analysis, you can select the most appropriate purification technique. This section provides troubleshooting guides for the three primary methods: Recrystallization, Distillation, and Chromatography.
Decision Workflow for Purification Method
The following diagram outlines a logical workflow for selecting the best purification strategy based on the impurity profile and desired purity level.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities when the crude product is a solid. This compound is a solid at room temperature with a melting point of 42-45°C, making it a good candidate for this method.[5][6]
FAQ: Recrystallization Issues
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] For a moderately polar compound like this compound, a good starting point is a solvent system.
-
Causality: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, allows you to fine-tune the polarity to achieve the desired solubility profile. The compound should be soluble in the primary solvent (e.g., ethanol) and insoluble in the anti-solvent (e.g., water).
-
Screening Protocol:
-
Place a small amount of crude material in several test tubes.
-
Add a few drops of a single solvent to each. Good candidates include hexane, ethanol, isopropanol, and ethyl acetate.
-
If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, it's a poor solvent.
-
The ideal solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil fully redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of the primary solvent to the hot solution and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can provide a surface for nucleation.
-
Q3: My yield is very low after recrystallization. What are the likely causes?
A3: Low recovery is a common issue and can often be rectified.[7]
-
Possible Causes & Solutions:
-
Using Too Much Solvent: This is the most frequent cause. If too much solvent is used, the solution will not become saturated upon cooling. To fix this, carefully evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Cooling Not Sufficiently: Ensure the solution is cooled thoroughly. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Premature Filtration: Filtering the solution while it is still warm will leave a significant amount of product dissolved in the solvent. Ensure crystallization is complete before filtration.
-
Protocol: Recrystallization from a Hexane/Ethyl Acetate System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add warm hexane (the anti-solvent) to the hot solution until it becomes slightly turbid. Add a drop or two of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide 2: Distillation
With a boiling point of 187°C at atmospheric pressure, vacuum distillation is the preferred method for purifying larger quantities of this compound to prevent thermal degradation.[5][6]
FAQ: Distillation Issues
Q1: Why is vacuum distillation recommended over atmospheric distillation?
A1: The boiling point of 187°C is high enough that prolonged heating could potentially lead to decomposition or side reactions, reducing yield and purity.
-
Causality (Clausius-Clapeyron Relation): By reducing the pressure, the boiling point of the liquid is significantly lowered. For example, one synthetic procedure describes distilling the product at 100-120°C at 5 mmHg.[5][6] This allows for a much gentler purification process.
Q2: My product is solidifying in the condenser during distillation. How can I prevent this?
A2: This is a common issue since the melting point of this compound is 42-45°C.[5][6]
-
Solution: Use a jacketed condenser and circulate warm water (around 50-55°C) through it instead of cold tap water. This will keep the condenser surface above the melting point of the product, allowing it to flow into the receiving flask as a liquid. Alternatively, carefully warming the outside of the condenser with a heat gun can resolve a blockage, but this must be done with extreme caution.
Q3: I am struggling to separate an impurity with a very close boiling point. What are my options?
A3: This is a classic challenge, often encountered with isomers.
-
Solution: Fractional Distillation: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing the separation of components with close boiling points. The efficiency of the separation is determined by the length and type of the column.
Data Table: Distillation Parameters
| Parameter | Recommended Setting | Rationale |
| Pressure | 5-20 mmHg | Lowers the boiling point to prevent thermal degradation.[5][8] |
| Pot Temperature | ~20-30°C above vapor temp. | Ensures a steady distillation rate without "bumping". |
| Condenser Water Temp. | 50-55°C | Prevents solidification of the product in the condenser. |
| Apparatus | Fractional Distillation Setup | Improves separation of close-boiling impurities like isomers. |
Troubleshooting Guide 3: Column Chromatography
When distillation and recrystallization fail to provide the desired purity, particularly for removing stubborn isomers or non-volatile impurities, column chromatography is the method of choice.
FAQ: Column Chromatography Issues
Q1: How do I select the right stationary and mobile phases?
A1:
-
Stationary Phase: For a compound of moderate polarity like this compound, standard silica gel (SiO₂) is the most common and effective choice.
-
Mobile Phase (Eluent): The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.
-
Screening: Use TLC to test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
-
Typical System: A gradient of 5% to 20% ethyl acetate in hexane is often effective for separating dichlorinated pyridine isomers.
-
Q2: My separated bands are streaking or tailing on the column. What is causing this?
A2: Streaking leads to poor separation and cross-contamination of fractions.
-
Possible Causes & Solutions:
-
Overloading the Column: The most common cause. Too much crude material was loaded relative to the amount of silica gel. As a rule of thumb, use a mass ratio of at least 30:1 (silica gel:crude material).
-
Poor Solubility: The crude material may not be fully soluble in the mobile phase, causing it to streak as it slowly dissolves. Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
-
Compound is Too Polar for the Solvent: If the compound interacts too strongly with the silica, it will tail. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Part 3: Final Purity Assessment
After purification, it is essential to verify the purity and confirm the identity of the final product.
Q1: What analytical techniques should I use to confirm the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive assessment:
-
GC-MS: To confirm the absence of volatile impurities and obtain a purity percentage (e.g., >99%).[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining isomeric impurities. The spectrum should be clean with sharp peaks corresponding to the structure of this compound.
-
Melting Point Analysis: A sharp melting point within the literature range (42-45°C) is a good indicator of high purity.[5][6] Impurities tend to broaden the melting range and depress the melting point.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998).
-
2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088. (n.d.). PubChem. [Link]
-
This compound | CAS 59782-88-6. (n.d.). Chemical-Suppliers. [Link]
- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (1994).
- Preparation of isomer-free 2,5-dichloro-pyridine. (1995).
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka. [Link]
- Preparation of 2-chloro-5-methylpyridine. (1984).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: 2,5-Dichloro-3-methylpyridine Reactions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for reactions involving 2,5-Dichloro-3-methylpyridine. This guide is designed to provide Senior Application Scientist-level insights into common challenges, focusing on the identification and mitigation of byproducts. The following question-and-answer-based troubleshooting guide addresses specific issues encountered during the synthesis and subsequent reactions of this important chemical intermediate.
Section 1: Byproducts from the Synthesis of this compound (via Chlorination)
The primary industrial route to this compound is the chlorination of 3-methylpyridine (also known as β-picoline).[1] This process, while effective, can lead to a complex mixture of products if not carefully controlled.
FAQ 1.1: My crude product analysis shows multiple highly chlorinated species. How can I minimize this over-chlorination?
Answer:
The formation of tri-, tetra-, and even pentachlorinated pyridines is a common issue resulting from excessive chlorination. The reaction proceeds stepwise, and forcing conditions designed to achieve complete dichlorination can easily push the reaction further.
Causality: Over-chlorination occurs when the reaction temperature is too high, the residence time is too long, or the molar ratio of chlorine to the picoline substrate is excessive.[2] High temperatures provide the activation energy necessary to overcome the deactivating effect of the chlorine atoms already on the pyridine ring, leading to further substitution.
Troubleshooting & Mitigation:
-
Temperature Control: Maintain the reaction temperature within the optimal range of 250°C to 400°C for vapor-phase chlorination.[2][3] Temperatures exceeding 450°C significantly increase the rate of over-chlorination, reducing selectivity for the desired product.[2]
-
Stoichiometry Management: Carefully control the molar feed ratio of chlorine to your picoline substrate. A step-wise addition of the chlorinating agent can help maintain a lower instantaneous concentration, favoring the desired dichlorinated product.
-
Catalyst Selection: While many chlorination reactions are run thermally, the use of specific catalysts can improve selectivity. However, be aware that some catalysts may also promote undesired side reactions under certain conditions.
-
Reaction Monitoring: Implement in-process controls (e.g., online GC analysis) to monitor the disappearance of the starting material and the formation of mono-, di-, and polychlorinated species.[4] Quench the reaction once the optimal conversion to the desired this compound is achieved.
FAQ 1.2: My analysis shows significant chlorination on the methyl group, not just the pyridine ring. How can I improve regioselectivity?
Answer:
Chlorination of the methyl group is a competing radical-mediated reaction pathway. The product profile can contain a mixture of ring-chlorinated species like 2-chloro-5-(monochloromethyl)-pyridine, 2-chloro-5-(dichloromethyl)-pyridine, and 2-chloro-5-(trichloromethyl)-pyridine.[3][5]
Causality: Side-chain chlorination occurs via a free-radical mechanism, which is typically initiated by UV light or high temperatures. In contrast, electrophilic aromatic substitution on the pyridine ring is the desired pathway. The conditions of the reaction (vapor vs. liquid phase, temperature, presence of radical initiators or inhibitors) dictate which pathway is favored.
Troubleshooting & Mitigation:
-
Reaction Phase: Vapor-phase chlorination at high temperatures (300-500°C) often leads to a mixture of both ring and side-chain chlorination.[2][3] Liquid-phase chlorination, often performed at lower temperatures, can offer better control and selectivity for ring substitution.
-
Control pH in Liquid Phase: In aqueous systems, maintaining the pH between 0.5 and 3.0 is critical. If the pH is too low (<0.5), the pyridine nitrogen is protonated, deactivating the ring to electrophilic attack and stopping the reaction. If the pH is too high (>3), chlorine can be ionized, which inhibits the formation of the chlorine radical required for side-chain chlorination but may also affect the desired ring chlorination process.[5][6]
-
Use of Radical Initiators/Inhibitors: If side-chain chlorination is desired, radical initiators like AIBN or benzoyl peroxide can be used.[5] Conversely, to suppress it, ensure the reaction is run in the dark and avoid common radical initiators.
-
Catalyst System: Certain Lewis acid catalysts on inorganic supports have been shown to improve selectivity in vapor-phase chlorinations, directing substitution to the ring.[2]
Table 1: General Conditions Influencing Chlorination Selectivity of 3-Methylpyridine
| Parameter | To Favor Ring Chlorination | To Favor Side-Chain Chlorination | Key Byproducts |
| Temperature | Moderate (e.g., < 350°C) | High (e.g., > 350°C) | Over-chlorinated rings, polychlorinated methyl groups[2] |
| Reaction Phase | Liquid Phase | Vapor Phase | Isomeric dichlorides, trichloromethyl pyridines[3] |
| Initiators | Absence of UV light/initiators | UV light or radical initiators (AIBN) | (Dichloromethyl) and (trichloromethyl)pyridines[3][5] |
| pH (Liquid) | Controlled (0.5 - 3.0) | N/A | Pyridine hydrochloride (inactive), ionized chlorine[6] |
Experimental Workflow: Chlorination of 3-Picoline
Caption: Pathways in 3-picoline chlorination.
Section 2: Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is a common substrate for SNAr reactions, where a nucleophile displaces one of the chlorine atoms. The electronic nature of the pyridine ring facilitates this reaction, particularly at the C2 and C6 positions.
FAQ 2.1: My SNAr reaction is producing an unexpected positional isomer. What controls the regioselectivity?
Answer:
The two chlorine atoms on this compound are in electronically distinct environments. Nucleophilic attack is generally favored at the positions ortho (C2, C6) or para (C4) to the ring nitrogen. In your substrate, this means the C2 and C5 positions are the sites of substitution.
Causality: The regioselectivity is governed by the stability of the intermediate Meisenheimer complex. The nitrogen atom can stabilize the negative charge developed during nucleophilic attack at the C2 position through resonance, making it the more kinetically favored site of attack. However, steric hindrance from the adjacent methyl group at C3 can influence this. In some cases, particularly with bulky nucleophiles or under conditions allowing for equilibrium, the thermodynamically more stable product may be formed, which could be the C5-substituted isomer. For a similar system, 2,6-dichloro-3-nitropyridine, kinetic control was observed to favor attack at the more electron-deficient position adjacent to the nitro group, even if it was more sterically hindered.[7]
Troubleshooting & Mitigation:
-
Lower the Temperature: To favor the kinetically controlled product (often C2 substitution), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choice of Nucleophile: Smaller nucleophiles are more likely to attack the more sterically hindered C2 position. If you are using a bulky nucleophile, you may see an increased proportion of the C5-substituted product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the isomeric ratio. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP).
FAQ 2.2: I am observing significant amounts of chlorohydroxymethylpyridine byproducts. How can I prevent this hydrolysis?
Answer:
The formation of hydroxy-pyridines is a classic sign of water contamination in your reaction. Water can act as a nucleophile, particularly at elevated temperatures or in the presence of a base, displacing a chloride to form the corresponding pyridone/hydroxypyridine tautomer.
Causality: This is a competing SNAr reaction where water or hydroxide ions are the nucleophiles. Given the high concentration of water in wet solvents or reagents, this side reaction can become significant even though water is a weaker nucleophile than your intended reagent.
Troubleshooting & Mitigation:
This issue is best addressed by rigorously excluding water from the reaction system.
Protocol: Setting Up an Anhydrous, Inert Atmosphere Reaction
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent & Reagent Purity: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent. Ensure all liquid reagents are dry and that solid reagents have been dried in a vacuum oven if they are hygroscopic.
-
Inert Atmosphere: Assemble the glassware and purge the entire system with an inert gas for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction, often by using a gas bubbler or a balloon.
-
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Once all reagents are added, maintain the inert atmosphere for the duration of the reaction.
Section 3: Byproducts in Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form new carbon-carbon bonds. However, these reactions are also prone to specific side reactions.
FAQ 3.1: My Grignard coupling reaction is giving a low yield of the desired product and a significant amount of a biaryl byproduct. What is this and how can I suppress it?
Answer:
The biaryl byproduct you are observing is almost certainly the result of homocoupling , where two molecules of your Grignard reagent (R-MgX) react with each other to form R-R. This is a very common and often dominant side reaction in transition-metal-catalyzed cross-couplings, particularly those involving iron, nickel, or palladium catalysts.[8][9][10]
Causality: Homocoupling can be promoted by the transition metal catalyst itself. The mechanism often involves the formation of a di-organometallic intermediate (e.g., R-Pd-R) which then undergoes reductive elimination to yield the R-R homocoupled product.[8] In some cases, particularly with iron catalysts, homocoupling can become the main reaction pathway.[9][11]
Troubleshooting & Mitigation:
-
Catalyst Choice: Some catalysts are more prone to homocoupling than others. If you are using an iron-based catalyst, consider switching to a palladium or nickel system with carefully selected ligands, which can often provide better selectivity for the cross-coupled product.
-
Slow Addition: Add the Grignard reagent slowly to the reaction mixture containing the catalyst and this compound. This keeps the instantaneous concentration of the Grignard reagent low, minimizing the chance of two molecules interacting at the catalytic center.
-
Temperature Control: Perform the reaction at lower temperatures. While this may slow the reaction rate, it often disproportionately slows the rate of homocoupling compared to the desired cross-coupling.
-
Reagent Purity: Ensure your Grignard reagent is free of unreacted magnesium and alkyl halides, as these can sometimes initiate side reactions.
Experimental Workflow: Cross-Coupling vs. Homocoupling
Caption: Desired cross-coupling vs. homocoupling side reaction.
References
-
Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. PMC - NIH.
-
Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications.
-
Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed. RSC Publishing.
-
Oxidative Homocoupling of Aryl, Alkenyl, and Alkynyl Grignard Reagents with TEMPO and Dioxygen. ResearchGate.
-
Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
-
This compound Formula. ECHEMI.
-
Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. ACS Publications.
-
Vapor phase catalytic chlorination of beta-picoline. Google Patents.
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Organic Syntheses Procedure.
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka.
-
Simple preparation method of 2, 5-dichloropyridine. Google Patents.
-
This compound. ChemBK.
-
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
-
Chlorination process. Google Patents.
-
2,5-DICHLORO-3-PICOLINE 59782-88-6 wiki. Guidechem.
-
Chlorination by-products. Euro Chlor.
-
Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents.
-
3-Methylpyridine. Wikipedia.
-
Chlorination of β-methylpyridine compounds. Google Patents.
-
Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Publication Server.
-
Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Google Patents.
-
2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. BOC Sciences.
-
59782-88-6|this compound|BLD Pharm. BLD Pharm.
-
This compound | 59782-88-6. Sigma-Aldrich.
-
Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent Office.
-
Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.
-
Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Semantic Scholar.
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate.
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
Sources
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 3. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 4. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,5-Dichloro-3-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,5-Dichloro-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Foundational Concepts & Key Challenges (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on common hurdles and the chemical principles that govern them.
Q1: What are the primary synthetic strategies for preparing this compound and their inherent challenges?
There are two main approaches to synthesizing this molecule: direct chlorination of a substituted pyridine and construction of the pyridine ring via cyclization.
-
Direct Chlorination: This strategy typically starts with a precursor like 3-methylpyridine or 2-chloro-3-methylpyridine. The primary challenge is controlling the regioselectivity of the chlorination. The pyridine ring's electronics, influenced by the existing methyl and chloro substituents, can lead to a mixture of di- and trichlorinated isomers, making purification difficult and lowering the yield of the desired 2,5-dichloro product. For instance, the chlorination of 3-methylpyridine-1-oxide can produce a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine, demonstrating the difficulty in directing the chlorine atom to the desired position[1][2].
-
Cyclization: This "bottom-up" approach involves constructing the dichlorinated methylpyridine ring from acyclic precursors. A notable example involves the reaction of dichloroacetonitrile with methacrolein[3]. While this method can offer better control over the final substitution pattern, yields can be moderate (around 40%) and are highly dependent on catalyst efficiency and reaction conditions[3].
Q2: What are the most common side products encountered during synthesis and how can their formation be minimized?
The most prevalent side products are isomers and over-chlorinated species.
-
Isomeric Byproducts: In chlorination reactions, products like 2,3-dichloro-5-methylpyridine are common[4]. Their formation is a result of competing reaction pathways where the chlorine radical or electrophile attacks different positions on the pyridine ring. Minimizing these isomers involves careful control of reaction temperature and the use of specific catalysts (e.g., Lewis acids) that can direct the chlorination more selectively[4].
-
Over-chlorination: The formation of trichlorinated pyridines can occur if the reaction is allowed to proceed for too long or at too high a temperature. To avoid this, the reaction should be carefully monitored using techniques like GC-MS, and the stoichiometry of the chlorinating agent must be precisely controlled.
-
Polymerization/Decomposition: At elevated temperatures, starting materials or the product itself can decompose or polymerize, leading to charring and a significant reduction in yield[5]. This is particularly relevant in reactions involving strong acids or high temperatures. Using milder conditions and ensuring prompt neutralization after the reaction can mitigate this issue[5].
Below is a diagram illustrating the challenge of isomeric byproduct formation during a typical chlorination route.
Caption: Competing pathways in the chlorination of 2-chloro-3-methylpyridine.
Section 2: Troubleshooting Guide for Yield Improvement
Low yield is the most common issue reported by researchers. This section provides a systematic approach to diagnosing and resolving the root causes of suboptimal outcomes.
Q: My reaction yield is poor (<40%). What are the most critical parameters to investigate?
A low yield can stem from multiple factors, from reagent quality to reaction conditions. The following workflow provides a structured approach to troubleshooting.
Caption: Systematic workflow for troubleshooting low reaction yield.
For more specific issues, consult the table below.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Conversion / Incomplete Reaction | 1. Insufficient Catalyst Activity: The catalyst (e.g., cuprous chloride) may be old or deactivated. 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. 3. Poor Reagent Quality: Starting materials like methacrolein can polymerize on storage. | 1. Use a fresh batch of catalyst or activate it prior to use. Ensure co-catalysts like tri-n-butyl phosphorus are of high purity[3]. 2. Gradually increase the reaction temperature in 5-10°C increments. For the cyclization route, temperatures around 130°C are reported to be effective[3]. 3. Use freshly distilled methacrolein for the reaction. |
| Significant Isomer Formation | 1. Incorrect Chlorinating Agent: Some agents are less selective than others. 2. High Reaction Temperature: Higher temperatures often reduce the selectivity of chlorination reactions. 3. Lack of a Directing Catalyst: Lewis acid catalysts can help direct chlorination to specific positions. | 1. Experiment with different chlorinating agents. While chlorine gas is common, reagents like phosphorus oxychloride or phosgene may offer different selectivity profiles under specific conditions[4][6]. 2. Perform the chlorination at the lowest possible temperature that still allows for a reasonable reaction rate. 3. Investigate the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), which has been shown to influence selectivity in similar systems[4]. |
| Product Decomposition or Charring | 1. Excessive Temperature: The reaction temperature is too high, causing decomposition. 2. Prolonged Reaction Time: Leaving the reaction for too long at high temperatures can lead to degradation. 3. Presence of Strong Acids: Non-volatile acids at high temperatures can cause charring[5]. | 1. Lower the reaction temperature and monitor for product formation over time to find a balance between rate and stability. 2. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed. 3. If possible, use a milder catalyst system or ensure the reaction mixture is neutralized promptly during work-up[5]. |
| Difficulty in Purification | 1. Similar Boiling Points of Isomers: Isomeric byproducts may have boiling points very close to the desired product, making distillation challenging. 2. Product Crystallization Issues: The product may be slow to crystallize from the crude oil. | 1. Fractional distillation under reduced pressure is the primary method. If this fails, consider column chromatography or derivatization to separate the isomers. 2. After distillation, attempt crystallization by cooling the resulting light yellow liquid and washing with a non-polar solvent like n-hexane to induce crystallization and remove oily impurities[3]. |
Section 3: Recommended Experimental Protocol (Cyclization Route)
The following protocol is an adaptation of a reported cyclization method, which offers good regiochemical control. It is presented with detailed annotations to explain the rationale behind each step, embodying a self-validating system.
Reaction: Dichloroacetonitrile + Methacrolein → this compound
Protocol:
-
Reactor Setup: In a sealed pressure tube or autoclave, add propionitrile (solvent, ~4.5 mL per 1 g of dichloroacetonitrile).
-
Rationale: Propionitrile is a polar aprotic solvent with a high boiling point, suitable for the 130°C reaction temperature. A sealed tube is necessary to prevent the evaporation of the volatile reactant, methacrolein[3].
-
-
Catalyst Addition: To the solvent, add cuprous chloride (CuCl, ~1.8% by weight of dichloroacetonitrile) and tri-n-butyl phosphorus (~1.8% by weight of dichloroacetonitrile)[3].
-
Rationale: This combination acts as the catalytic system. Cuprous chloride is a common catalyst for cyclization reactions, and the phosphine ligand likely stabilizes the active catalytic species.
-
-
Reagent Addition: Add dichloroacetonitrile (1.0 eq) followed by methacrolein (2.0 eq) to the reaction vessel[3].
-
Rationale: An excess of methacrolein is used to drive the reaction towards completion.
-
-
Reaction Execution: Seal the vessel and heat the mixture to 130°C with vigorous stirring for 6 hours [3].
-
Rationale: This temperature and time have been reported to achieve a reasonable conversion. The reaction should be monitored; if conversion is low, the time can be extended, but watch for decomposition.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent and any unreacted starting materials under reduced pressure (vacuum).
-
Rationale: This step concentrates the crude product before purification. c. Perform vacuum distillation of the residue at 100-120°C / 5 mmHg [3]. A light yellow liquid should be collected.
-
Rationale: This is the primary purification step to separate the product from non-volatile impurities and catalyst residues.
-
-
Final Purification (Crystallization): a. Cool the collected liquid. It may slowly crystallize on its own. b. Wash the resulting solid with cold n-hexane and dry to obtain this compound as a solid with a melting point of 42-45°C[3].
-
Rationale: The n-hexane wash removes residual oily impurities, yielding a purer crystalline product. The reported yield for this procedure is approximately 40% [3].
-
References
-
Liu, B., & Ding, K. (2015). Synthesis of 2,3-dichloro-5-picoline. Shandong Chemical Industry, 44(24), 18-20. (Referenced in[4])
- EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google P
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- US5334724A - Preparation of substituted 2-chloropyridines - Google P
- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. (URL: [Link])
-
NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. (URL: [Link])
- CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2...
Sources
- 1. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 2. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Troubleshooting failed reactions involving 2,5-Dichloro-3-methylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,5-Dichloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Failed Reactions
This section addresses specific failures you may encounter during common synthetic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-couplings are powerful methods for C-C and C-N bond formation. However, the presence of two chlorine atoms and a pyridine nitrogen in this compound introduces specific challenges, including regioselectivity and catalyst deactivation.
Question 1: My Suzuki-Miyaura coupling is giving low to no yield. What are the primary causes and how can I fix it?
Answer:
Low or no yield in Suzuki-Miyaura couplings with this compound typically stems from three core issues: catalyst inhibition, poor catalyst activity towards C-Cl bond activation, or suboptimal reaction conditions.
Causality Behind the Problem: The pyridine nitrogen lone pair can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the C-Cl bonds are significantly less reactive than C-Br or C-I bonds, requiring a highly active catalytic system for efficient oxidative addition, which is often the rate-determining step.[3]
Troubleshooting Workflow:
Caption: Key considerations for successful pyridine lithiation.
Detailed Solutions:
-
Use the Right Base: Do not use n-BuLi or t-BuLi directly. Instead, use lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are too bulky to add to the pyridine ring but are strong enough to abstract a proton. [4][5]2. Strict Temperature Control: The reaction must be performed and maintained at -78 °C (a dry ice/acetone bath). [6]Allowing the reaction to warm up before the electrophile is added will lead to decomposition or side reactions.
-
Regioselectivity: The most acidic proton on the this compound ring is at the C4 position, followed by the C6 position. Lithiation with LDA or LTMP will likely occur at C4. If C6 functionalization is desired, a different strategy may be needed.
-
Rapid Quench: Add the electrophile quickly to the cold, freshly formed lithiated intermediate to trap it before it can decompose. [6]
Frequently Asked Questions (FAQs)
Q1: Between the C2 and C5 chlorine atoms on this compound, which is generally more reactive?
A1: The chlorine atom at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr). This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst. [7][6] Q2: My reaction seems to stall at partial conversion, even with extended reaction times. What could be the cause?
A2: Stalling is a classic sign of catalyst deactivation. The pyridine nitrogen can irreversibly bind to the palladium center, removing it from the catalytic cycle. [8]Another possibility is that one of your reagents (e.g., the boronic acid or amine) contains impurities that are poisoning the catalyst. Ensure all reagents are pure and that the reaction is run under strictly anaerobic conditions, as oxygen can also lead to the formation of inactive palladium oxides. [9][8] Q3: What are the most common side reactions to watch out for?
A3: Two common side reactions in cross-coupling are hydrodehalogenation (replacement of a chlorine with a hydrogen) and homocoupling of your coupling partner (e.g., formation of a biaryl from your boronic acid). [10][11]Hydrodehalogenation can occur if there are trace amounts of water or other proton sources. Homocoupling is often a sign of non-optimal reaction conditions or catalyst choice. Careful analysis of your crude reaction mixture by GC-MS or LC-MS can help identify these byproducts and guide optimization.
Q4: Are there any specific safety considerations for this compound?
A4: Yes. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage. [12][13]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of Organic Chemistry. [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Gordon Research Conferences. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Lithiation of 2-Me₃SiCHRC₅H₄N(R = H or SiMe₃): influence of solvent on the nature of the product. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
-
This compound. ChemBK. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
A General Solution for the 2-Pyridyl Problem. National Institutes of Health. [Link]
-
New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. DTIC. [Link]
-
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. ResearchGate. [Link]
Sources
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Technical Support Center: Impurity Identification in 2,5-Dichloro-3-methylpyridine
Welcome to the technical support guide for the analysis of 2,5-Dichloro-3-methylpyridine (CAS 59782-88-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this critical chemical intermediate. The quality and purity of starting materials are paramount in pharmaceutical development, and understanding the impurity profile is a crucial step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide provides field-proven insights through a series of troubleshooting scenarios and frequently asked questions, grounded in established analytical principles.
Impurity Identification Workflow
The process of identifying an unknown impurity requires a systematic and logical approach. It typically begins with a chromatographic separation, followed by structural elucidation using spectroscopic techniques.
Caption: General workflow for impurity identification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Q1: My GC-MS chromatogram shows several unexpected peaks. How do I begin to identify them?
A1: The appearance of unexpected peaks is a common challenge. Your first step is to systematically categorize them based on potential sources. Impurities in APIs and intermediates can arise from starting materials, byproducts of synthesis, degradation products, or residual solvents.[1][2]
-
Step 1: Analyze the Mass Spectra: For each unknown peak, examine its mass spectrum. The molecular ion peak (M+) will give you the molecular weight. The fragmentation pattern provides clues about the molecule's structure. Compare these spectra against a known library (e.g., NIST) for preliminary identification.
-
Step 2: Consider the Synthesis Route: The synthesis of this compound may involve reagents like dichloroacetonitrile and methacrolein in a propionitrile solvent.[3][4] Look for peaks corresponding to these starting materials or known byproducts of their reaction. Isomeric impurities, such as other dichloromethylpyridine isomers (e.g., 2,3-dichloro-5-methylpyridine), are also common.[5]
-
Step 3: Check for Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline and ghost peaks. Run a blank solvent injection with your temperature program to identify peaks originating from the column itself.
-
Step 4: Isolate and Confirm: For significant unknown impurities (typically >0.1%), isolation via preparative chromatography may be necessary for definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Q2: I am struggling to separate two isomeric impurities using my standard reversed-phase HPLC method. What should I do?
A2: Isomers possess the same mass and often similar polarities, making them difficult to separate. A standard C18 column may not provide sufficient selectivity.
-
Step 1: Modify Mobile Phase: Systematically vary the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter selectivity.
-
Step 2: Change Stationary Phase: If mobile phase adjustments fail, a different column chemistry is the next logical step. Consider a phenyl-hexyl column, which offers different selectivity through pi-pi interactions with the pyridine ring, or a cyano (CN) column.
-
Step 3: Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks by affecting the thermodynamics of partitioning.
-
Step 4: Consider Orthogonal Methods: Gas Chromatography (GC) is an excellent alternative as it separates based on boiling point and polarity, offering a completely different selectivity mechanism compared to HPLC.[7]
Q3: My NMR spectrum is very complex, and I can't definitively assign the structure of a suspected byproduct. What advanced techniques can help?
A3: While a simple 1H NMR provides initial information, complex molecules and mixtures often require more advanced experiments for unambiguous identification.[8]
-
Step 1: 13C NMR: A 13C NMR spectrum will tell you the number of unique carbons in the molecule, which is vital for distinguishing isomers.
-
Step 2: 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds), helping you piece together fragments of the molecule.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon it is directly attached to, simplifying the assignment of both 1H and 13C spectra.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows longer-range correlations (2-4 bonds) between protons and carbons, allowing you to connect the molecular fragments identified from COSY and HSQC.[8]
-
-
Step 3: Compare to the Parent Compound: The chemical shifts of protons on a pyridine ring are highly sensitive to the position of substituents.[9][10] Protons closer to the nitrogen atom are typically shifted further downfield.[10] By comparing the spectrum of the impurity to that of pure this compound, you can deduce where the structure has changed.
Q4: I suspect my sample has degraded upon storage. How can I identify potential degradation products?
A4: Stability testing is a critical part of pharmaceutical development.[1] Degradation can be induced by factors like light, heat, humidity, and oxygen.
-
Step 1: Perform Forced Degradation Studies: Intentionally expose a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation with H2O2). Analyze these stressed samples by HPLC or GC to see which new peaks form. This helps predict the likely degradation products.
-
Step 2: Look for Common Pyridine Degradants: Pyridine rings can be susceptible to oxidation, forming N-oxides.[11] This results in an increase in molecular weight by 16 Da. Analyze your sample using LC-MS to search for ions corresponding to this mass change.
-
Step 3: Compare to a Reference Lot: Analyze a freshly prepared, high-purity sample alongside your stored sample. Any peaks present in the stored sample but absent in the fresh one are likely degradation products.
Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities found in this compound?
A: Impurities are generally categorized based on their origin. For this compound, you should be aware of:
-
Process-Related Impurities: These include unreacted starting materials (e.g., methacrolein), reagents, and byproducts from the synthesis. Isomeric dichloromethylpyridines and partially chlorinated monochloro-methylpyridines are common byproducts.[5][12]
-
Degradation Products: As discussed above, these form during storage or handling. N-oxides are a potential class of degradants for pyridine-containing molecules.[11]
-
Residual Solvents: Solvents used in the manufacturing process (e.g., propionitrile) or purification steps (e.g., n-hexane) may be present in trace amounts.[3][4]
Q: Which analytical technique—GC-MS or HPLC—is better for analyzing my sample?
A: The choice depends on the properties of the impurities you are targeting. Often, using both techniques provides a more complete impurity profile.[7]
-
GC-MS is ideal for volatile and thermally stable compounds. It is excellent for identifying residual solvents, starting materials, and many non-polar byproducts.[7][13]
-
HPLC is better suited for non-volatile, high molecular weight, or thermally labile compounds. It is often the primary technique for quantifying the main component and its closely related structural analogues.[7][14]
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. cormica.com [cormica.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. youtube.com [youtube.com]
- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: 2,5-Dichloro-3-methylpyridine Reactions
Welcome to the technical support center for the functionalization of 2,5-dichloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using strong bases with this versatile heterocyclic building block. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reactions, understand side products, and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the metalation and functionalization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: I am observing low or no yield of my desired C4-functionalized product, with significant recovery of the starting material. What is going wrong?
A1: Probable Cause & Solution
This issue typically points to incomplete or inefficient deprotonation at the C4 position. The acidity of the C4 proton is enhanced by the ortho-directing chloro group at C5, but the reaction is highly sensitive to conditions.
Causes:
-
Insufficiently Strong or Active Base: The strong base may have degraded due to improper storage or handling. Organolithium reagents are particularly sensitive to moisture and air.
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete conversion.
-
Reaction Temperature Too High: While counterintuitive, some deprotonations are more efficient at specific cryogenic temperatures. Allowing the temperature to rise, even locally during addition, can favor side reactions over the desired deprotonation.
Troubleshooting Protocol:
-
Verify Base Activity: Before your experiment, titrate your organolithium base (e.g., n-BuLi) to determine its exact molarity. For lithium amides like LDA, always use freshly prepared solutions.
-
Optimize Stoichiometry: Start with 1.1 to 1.2 equivalents of the strong base relative to the pyridine substrate.
-
Ensure Strict Temperature Control: Maintain the reaction temperature at a consistent -78 °C (a dry ice/acetone bath is recommended) throughout the base addition and stirring period. Add the base dropwise to the cooled substrate solution to avoid localized heating.
-
Increase Reaction Time: Allow the base to stir with the substrate for a sufficient period (e.g., 1-2 hours) at -78 °C before adding the electrophile to ensure complete formation of the lithiated intermediate.
Q2: My main side product is 2-chloro-5-butyl-3-methylpyridine after using n-BuLi and quenching. What reaction is causing this?
A2: Probable Cause & Solution
This outcome is a classic sign of halogen-metal exchange at the C5 position. The rate of halogen-metal exchange is typically faster for more polarizable halogens (I > Br > Cl) but can still compete with or even outpace deprotonation, especially with alkyllithium reagents like n-BuLi.[1]
Mechanism:
-
The n-BuLi reagent exchanges with the chlorine atom at the C5 position, forming a 5-lithiated pyridine intermediate and n-butyl chloride.
-
The 5-lithiated intermediate then reacts with the n-butyl chloride byproduct in the reaction mixture, leading to the observed 5-butylated side product.
Solutions:
-
Switch to a Non-Nucleophilic, Sterically Hindered Base: The most effective solution is to switch from n-BuLi to Lithium Diisopropylamide (LDA) . LDA is a very poor nucleophile and is much less prone to performing halogen-metal exchange, strongly favoring proton abstraction.[2]
-
Use an Alternative Alkyllithium (with caution): If an alkyllithium is necessary, using two equivalents of t-BuLi can sometimes be effective. The first equivalent performs the exchange, and the second reacts with the generated t-butyl halide via an E2 elimination to form isobutylene, an unreactive gas, preventing it from quenching the organolithium intermediate.[3] However, this approach can be complex and may introduce other side reactions.
-
Maintain Cryogenic Temperatures: Halogen-metal exchange is often more competitive at higher temperatures. Strict maintenance of -78 °C is critical.[3]
Q3: I am getting a mixture of isomers, including my desired C4 product and a C6-functionalized byproduct. How can I improve regioselectivity?
A3: Probable Cause & Solution
Poor regioselectivity between the C4 and C6 positions indicates that deprotonation is occurring at both sites. While the C5-chloro group directs ortho to C4, the pyridine nitrogen itself activates the adjacent C6 position.
Controlling Factors:
-
Base Choice: The choice of base is paramount for controlling regioselectivity.
-
LDA: Generally provides good selectivity for the C4 position due to coordination with the C5-chloro directing group.[2]
-
TMP (Tetramethylpiperidide) Bases: Knochel-type bases like TMPMgCl·LiCl are known to provide exceptional regioselectivity in the metalation of functionalized pyridines, sometimes favoring positions inaccessible with traditional lithium amides.[4] Experimenting with these milder, more selective bases may be beneficial.
-
-
Solvent and Additives: The aggregation state of the organolithium reagent, influenced by the solvent, can affect selectivity. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up n-BuLi aggregates, increasing its basicity and potentially altering selectivity.[5]
Recommendations:
-
Ensure you are using a sterically hindered amide base like LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a starting point.
-
If selectivity remains poor, consider exploring a TMP-based system (e.g., TMPMgCl·LiCl) for the deprotonation step.
Q4: My mass spectrometry results suggest the formation of dimeric byproducts. How can I prevent this?
A4: Probable Cause & Solution
Dimerization occurs when the highly nucleophilic lithiated intermediate attacks the electrophilic pyridine ring of an unreacted starting material molecule. This is a common issue when the concentration of the lithiated species is high while starting material is still present.
Solutions:
-
Slow Addition of Base: Add the strong base very slowly (dropwise) to a well-stirred solution of the substrate. This ensures that the generated lithiated intermediate is dilute and has a lower probability of encountering a molecule of starting material.
-
Inverse Addition: Add the substrate solution slowly to the solution of the strong base. This technique maintains a low concentration of the substrate in the presence of excess base, ensuring that any substrate molecule that is added is immediately deprotonated, minimizing its chance to react with the already-formed lithiated intermediate.
-
Maintain Low Temperature: As with other side reactions, keeping the temperature at -78 °C reduces the rate of this bimolecular side reaction.
Frequently Asked Questions (FAQs)
What are the primary competing reaction pathways for this compound with a strong base?
The desired reaction is a Directed ortho Metalation (DoM) , which is a deprotonation at the C4 position. However, several side reactions can compete, as illustrated below.
Why is LDA generally preferred over n-BuLi for this transformation?
LDA is preferred for two primary reasons:
-
Chemoselectivity: LDA is a non-nucleophilic base. Its significant steric bulk prevents it from adding to the C=N bond of the pyridine ring, a common side reaction with less hindered alkyllithiums like n-BuLi.[6][7]
-
Reduced Halogen-Metal Exchange: LDA has a much lower propensity to engage in halogen-metal exchange compared to n-BuLi, making it the superior choice for achieving clean deprotonation of halo-aromatic systems.[3]
| Base | Primary Outcome | Common Side Reactions |
| LDA | C-H Deprotonation (Metalation) | Poor regioselectivity if not cold |
| n-BuLi | Halogen-Metal Exchange / Addition | Deprotonation, Dimerization |
| TMPMgCl·LiCl | Highly Regioselective C-H Deprotonation | Slower reaction rates |
What is the relative acidity of the different protons in the molecule?
Predicting the exact pKa values is complex, but we can estimate the relative acidity based on electronic and structural effects:[8][9][10]
-
C4-H: This is the most kinetically acidic ring proton. Its acidity is enhanced by the inductive electron-withdrawing effect and the directing-metalation ability of the ortho C5-chloro group.
-
C6-H: This proton is alpha to the electron-deficient pyridine nitrogen, which significantly increases its acidity. It is a strong competitor to the C4-H.
-
Methyl Protons (-CH₃): The protons on the methyl group are generally less acidic than activated aromatic protons. However, the resulting benzylic-type anion is stabilized by the aromatic ring. Under thermodynamic control (e.g., warmer temperatures or prolonged reaction times), deprotonation at this position can become significant.
What analytical techniques are best for identifying the products and byproducts?
A combination of techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool. The disappearance of a specific aromatic proton signal and the appearance of a new substituent pattern in the ¹H NMR will indicate where functionalization occurred.
-
Nuclear Overhauser Effect (NOE) NMR: An NOE experiment (e.g., 1D NOE or 2D NOESY) is invaluable for confirming regiochemistry. For example, irradiation of the methyl group protons should show an NOE enhancement to the C4 proton (if present) or a new substituent at C4, confirming their spatial proximity.
-
Mass Spectrometry (GC-MS or LC-MS): Useful for identifying the molecular weights of all components in the reaction mixture, helping to quickly identify expected products and unexpected byproducts like dimers.
-
X-ray Crystallography: If a solid derivative can be formed, single-crystal X-ray diffraction provides the definitive, unambiguous structural proof.
Optimized Protocol: C4-Lithiation and Quenching of this compound
This protocol provides a robust starting point for the selective functionalization at the C4 position using LDA.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (e.g., 1.6 M in hexanes), titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., TMSCl, DMF, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for workup and chromatography
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.15 eq.) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C.
-
Deprotonation: Slowly transfer the substrate solution via cannula into the LDA solution at -78 °C. Alternatively, and often preferably, slowly add the LDA solution to the substrate solution. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Dissolve the electrophile (1.2 - 1.5 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Workup: Slowly warm the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Schlosser, M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. Link
-
Kleiner, Y., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-35. Link
-
Leroux, F., et al. (2010). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 49(43), 7873-7876. Link
-
Knochel, P., et al. (2006). Highly Chemoselective Bases for Directed ortho Metalation. Angewandte Chemie International Edition, 45(18), 2958-2961. Link
-
Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. Link
-
Master Organic Chemistry. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry. Link
-
Chemistry LibreTexts. (2021). Structural Effects on Acidity and Basicity. Link
-
Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. Link
-
Wikipedia contributors. (2023). n-Butyllithium. Wikipedia, The Free Encyclopedia. Link
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 6.3. Qualitative Estimates of Acidity – Introduction to Organic Chemistry [saskoer.ca]
Managing exothermic reactions in 2,5-Dichloro-3-methylpyridine synthesis
Welcome to the technical support center for the synthesis of 2,5-dichloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently.
Introduction: The Exothermic Challenge in Pyridine Chlorination
The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, often involves the direct chlorination of 3-methylpyridine (3-picoline) or its derivatives. This reaction is notoriously exothermic and presents a significant risk of thermal runaway if not properly controlled.[1][2][3] The primary source of this exotherm is the electrophilic aromatic substitution of chlorine on the pyridine ring, which is a highly energetic process. A sudden increase in temperature can lead to an accelerated reaction rate, causing a dangerous surge in both temperature and pressure.[3] This guide will address common issues and provide practical solutions for maintaining control over this challenging reaction.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction temperature is increasing uncontrollably. What are the immediate steps to prevent a runaway reaction?
An uncontrolled temperature rise is a critical situation that requires immediate and calm action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride).
-
Enhance Cooling: If not already at maximum, increase the cooling to your reactor. This could involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant. For reactions showing signs of a significant exotherm, an ice bath should be on standby.[4]
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the cooling jacket of the reactor. Poor mixing can lead to localized hot spots.
-
Inert Gas Purge: Increase the flow of an inert gas, such as nitrogen, through the headspace of the reactor. This helps to dissipate heat and dilute any potentially flammable gas mixtures.[1]
-
Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction.
Troubleshooting the Cause:
-
Reagent Addition Rate: Was the chlorinating agent added too quickly? A high concentration of unreacted reagents can lead to a sudden and large exotherm.
-
Cooling System Failure: Is your cooling system functioning correctly? Check the temperature and flow rate of the coolant.
-
Incorrect Reaction Temperature: Was the initial reaction temperature too high? Starting at a lower temperature can provide a larger safety margin.
FAQ 2: I'm observing a significant pressure increase in my reactor. What is causing this and how should I manage it?
Pressure buildup is a common issue, often linked to the generation of gaseous byproducts.
Immediate Actions:
-
Vent to a Scrubber: Ensure the reactor is properly vented to a scrubber system to safely neutralize any evolved gases, such as hydrogen chloride (HCl).
-
Monitor Temperature: A pressure increase is often coupled with a temperature increase. Take steps to control the temperature as outlined in FAQ 1.
-
Reduce Reagent Flow: Slow down or temporarily stop the addition of the chlorinating agent.
Underlying Causes and Solutions:
-
HCl Evolution: The chlorination of pyridine derivatives generates HCl gas.[5][6] A robust scrubbing system containing a basic solution (e.g., sodium hydroxide) is essential.
-
Solvent Boiling: If the reaction temperature exceeds the boiling point of your solvent, the resulting vaporization will cause a rapid pressure increase. Ensure your cooling capacity is sufficient to maintain the desired temperature.
-
Nitrogen Purge Rate: An excessively high inert gas flow rate can also contribute to a pressure increase. Ensure your vent and scrubber can handle the combined flow of inert gas and reaction off-gases.
Workflow for Managing a Runaway Exotherm
The following diagram illustrates a decision-making workflow for managing a potential runaway reaction.
Caption: Decision workflow for managing an uncontrolled exotherm.
FAQ 3: My reaction seems to have stalled, and I am not seeing the expected product formation. Is it safe to increase the temperature or add more reagent?
A stalled reaction can be deceptive and potentially dangerous. An accumulation of unreacted starting materials can lead to a sudden and violent reaction if the temperature is increased or a catalyst is added.
Troubleshooting Steps:
-
Confirm Reagent Delivery: Verify that the chlorinating agent is being delivered to the reactor. Check for blockages in the addition lines.
-
Analyze a Sample: Carefully take a small, quenched sample from the reaction mixture for analysis (e.g., by GC or TLC) to confirm the presence of starting material and the absence of product.
-
Check for Inhibitors: Has an inhibitor been accidentally introduced into the reaction? Water, for example, can interfere with some chlorination reactions.
-
Gradual Temperature Increase: If you are confident that the reagents are present and the system is free of inhibitors, a very slow and controlled increase in temperature may be attempted. Monitor the reaction closely for any signs of an exotherm. Never rapidly heat a stalled reaction.
-
Controlled Reagent Addition: If you suspect an issue with the initial charge of the chlorinating agent, a very slow, dropwise addition of a small amount of fresh reagent can be attempted, with careful monitoring of the temperature.
FAQ 4: What are the best practices for setting up the synthesis of this compound to minimize the risk of an exothermic event?
Proactive safety measures are the most effective way to manage this reaction.
Key Experimental Parameters and Safety Measures
| Parameter | Recommended Practice | Rationale |
| Reaction Temperature | Maintain a low initial temperature and a controlled temperature profile throughout the reaction. Specific ranges depend on the exact reagents and solvent but are often in the range of 0-50°C for liquid-phase reactions and higher for vapor-phase reactions.[7][8][9] | Lower temperatures slow the reaction rate, allowing for better heat dissipation and control. |
| Reagent Addition | Add the chlorinating agent slowly and sub-surface if possible. The addition rate should be tied to the cooling capacity of the reactor. | Prevents the accumulation of unreacted reagents and allows for immediate reaction and heat generation, which can be managed by the cooling system. |
| Solvent Selection | Use a solvent with a high boiling point and good heat transfer properties. Inert solvents like carbon tetrachloride have been used.[7][10] | A high-boiling solvent provides a larger operating window before solvent vaporization becomes a concern. Good heat transfer aids in dissipating heat from the reaction mixture. |
| Reactor Setup | Use a reactor with a high surface area to volume ratio and an efficient cooling jacket. Ensure adequate stirring. | Maximizes heat transfer away from the reaction mixture. |
| Inert Atmosphere | Maintain a continuous purge of an inert gas like nitrogen in the reactor headspace.[1] | Prevents the formation of a flammable or explosive atmosphere from chlorine gas and solvent vapors.[1] |
| Emergency Plan | Have a well-defined emergency plan that includes a quenching procedure and access to appropriate safety equipment.[4][11] | Ensures a rapid and effective response in the event of an uncontrolled exotherm. |
Experimental Protocol: A General Guideline for Safe Chlorination
Disclaimer: This is a generalized protocol and should be adapted based on specific laboratory conditions, scale, and a thorough risk assessment.
-
Reactor Preparation:
-
Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, an addition funnel (or gas inlet tube), and a vent to a caustic scrubber.
-
Purge the entire system with dry nitrogen.
-
-
Charging the Reactor:
-
Charge the reactor with 3-methylpyridine and the chosen solvent.
-
Begin stirring and cool the reactor to the desired starting temperature (e.g., 0-5°C).
-
-
Reagent Addition:
-
Slowly add the chlorinating agent (e.g., chlorine gas diluted with nitrogen, or a solution of sulfuryl chloride) dropwise or via the gas inlet tube.
-
Maintain a constant, low temperature in the reactor throughout the addition. The addition rate should be such that the temperature does not rise more than a few degrees.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples for analysis (e.g., GC, TLC).
-
Continuously monitor the reaction temperature and pressure.
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., a cold aqueous solution of sodium bisulfite or sodium thiosulfate) while maintaining cooling. Be aware that the quench itself can be exothermic.[4]
-
Allow the mixture to warm to room temperature slowly.
-
Proceed with the standard work-up procedure to isolate the product.
-
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of the key safety measures for managing exothermic reactions in this synthesis.
Caption: Interrelationship of critical safety measures for exothermic reaction control.
Conclusion
The synthesis of this compound is a valuable but hazardous process. A thorough understanding of the potential for exothermic runaway reactions and the implementation of robust control measures are paramount for the safety of personnel and the success of the synthesis. By carefully controlling reaction parameters, being prepared for potential deviations, and having a well-rehearsed emergency plan, researchers can confidently and safely perform this important chemical transformation.
References
- Dunn, G. E., & Taylor, G. R. (1971). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry (d.s.r.). Canadian Journal of Chemistry, 49(1), 452-455.
- Dunn, G. E., & Blackburn, B. J. (1971). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 49(1), 445-451.
- Berry Group. (n.d.). Section 5.28 Title: Generating and Quenching Reactive Gases. University of Wisconsin-Madison.
- McNally, A. et al. (2022).
- ECHEMI. (n.d.). This compound Formula.
- Imperial Chemical Industries Ltd. (1980). Chlorination process. U.S.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Wang, J., & Li, X. (2009). Study on catalyst deactivation kinetics of pyridine chlorination. Journal of Industrial and Engineering Chemistry, 15(4), 543-547.
- Zhao, Z., et al. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics, 9, 4383-4394.
- Dow Chemical Co. (2005). Vapor phase catalytic chlorination of beta-picoline.
- Gustin, J. L. (1998). SAFETY OF CHLORINATION REACTIONS. IChemE Symposium Series No. 145, 211-224.
- ECHEMI. (n.d.). 2,5-Dichloro-4-methyl-3-nitropyridine SDS.
- McNally, A. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(35), 14235-14242.
- Dow Chemical Co. (1993). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
- Reddit user discussion. (2022). running a chlorination reaction under dry conditions. r/Chempros.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Sigma-Aldrich. (2025).
- Zhang, J. (2018). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115, 3-18.
- McNally, A. (n.d.).
- Jubilant Ingrevia Limited. (n.d.).
- Dow Chemical Co. (2009). Vapor phase catalytic chlorination of beta-picoline.
- Chemistry World. (2021).
- Dow Chemical Co. (2005). Vapor phase catalytic chlorination of ß-picoline. U.S.
- Nepera, Inc. (1995). Chlorination process of pyridine derivatives.
- Wikipedia. (n.d.). 3-Methylpyridine.
- National Toxicology Program. (1999). TOXICOLOGICAL SUMMARY FOR 3-PICOLINE.
- Wang, L. (2016). Preparation method for 2,5-dibromo-3-methylpyridine.
- Wang, X., et al. (2023). 3‐Methylpyridine: Synthesis and Applications. ChemistrySelect, 8(25), e202301037.
- Reddit user discussion. (2024). Quenching guide. r/Chempros.
- Zhang, Y. (2015). Synthesis method of 2-chloro-5-methyl pyridine.
- Societe Nationale des Poudres et Explosifs. (1986). Process for the preparation of chlorinated derivatives of pyridine, and radical initiators used in this process.
- Ishihara Sangyo Kaisha, Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
- Ishihara Sangyo Kaisha, Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
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- 4. How To Run A Reaction [chem.rochester.edu]
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- 7. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 8. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 2,5-Dichloro-3-methylpyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the removal of starting materials from the 2,5-Dichloro-3-methylpyridine product. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final this compound product is a liquid or an oil at room temperature, but the literature states it should be a solid. What is the likely cause?
Answer: this compound has a melting point of 42-45°C.[1][2] If your product is not solidifying at room temperature, it is highly indicative of the presence of impurities, most likely residual starting materials or solvents. The common synthesis of this compound involves the reaction of dichloroacetonitrile and methacrolein.[1][2] Both of these starting materials are liquids at room temperature and their presence can significantly depress the melting point of your product.
Troubleshooting Workflow:
Caption: Troubleshooting logic for an impure liquid product.
Question 2: How can I effectively remove the starting materials, dichloroacetonitrile and methacrolein, from my this compound product?
Answer: The most effective method for removing these starting materials is fractional distillation under reduced pressure, followed by recrystallization. This is due to the significant differences in their boiling points.
| Compound | Boiling Point (°C at atm. pressure) |
| Methacrolein | 68-69 |
| Dichloroacetonitrile | 112-113 |
| This compound | 187 |
As you can see from the table, the starting materials are considerably more volatile than the desired product.
In-Depth Purification Protocols
Protocol 1: Fractional Distillation Under Reduced Pressure
This technique is the primary and most efficient method for removing the lower-boiling starting materials.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column (e.g., Vigreux), a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Product Transfer: Transfer your crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiate Vacuum: Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used. The pressure should be low enough to allow the starting materials to distill at a lower temperature, preventing potential decomposition of the product.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fraction 1 (Methacrolein): You will first observe the distillation of the lowest boiling point component, methacrolein. Collect this fraction in the first receiving flask.
-
Fraction 2 (Dichloroacetonitrile): As the temperature rises, dichloroacetonitrile will begin to distill. Change the receiving flask and collect this second fraction.
-
Fraction 3 (Product): After the dichloroacetonitrile has been removed, the temperature will rise again and then stabilize at the boiling point of this compound at the applied pressure. Change to a clean, pre-weighed receiving flask to collect your purified product.
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Cooling and Solidification: Allow the collected product to cool to room temperature. It should solidify. If it remains an oil, a subsequent recrystallization step is recommended.
Protocol 2: Recrystallization
Recrystallization is an excellent secondary purification step to remove any remaining trace impurities and to obtain a crystalline solid product.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents: Based on literature and the polarity of the molecule, good starting points for solvent screening are:
-
-
Dissolution: In an Erlenmeyer flask, dissolve the distilled product (or crude solid) in a minimal amount of the chosen hot solvent. Heat the solvent first and add it portion-wise to the product with swirling until it just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Chilling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Recrystallization Troubleshooting:
Caption: Common recrystallization problems and their solutions.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
Sources
Technical Support Center: 2,5-Dichloro-3-methylpyridine Reaction Mechanism Investigation
Welcome to the Technical Support Center for the synthetic applications of 2,5-dichloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions regarding the functionalization of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental reactivity and handling of this compound.
Q1: What are the primary reactive sites on this compound for functionalization?
A1: this compound features two chlorine atoms at the C2 and C5 positions, which are the primary sites for functionalization through reactions like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes these positions susceptible to reaction.[1][2] Generally, the C2 position is more electrophilic and sterically accessible, often leading to preferential reactivity at this site under many cross-coupling conditions.[3]
Q2: Which is more favorable for this substrate: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling?
A2: While SNAr is a viable pathway, particularly with strong nucleophiles, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are generally more versatile and provide higher selectivity under milder conditions.[4] The choice depends on the desired transformation. For C-N bond formation, Buchwald-Hartwig amination offers a broader substrate scope and often better regioselectivity compared to SNAr.[4][5] For C-C bond formation, Suzuki-Miyaura coupling is a highly robust and widely used method.[3][6]
Q3: How can I selectively functionalize the C2 versus the C5 position?
A3: Achieving regioselectivity is a key challenge and is highly dependent on the reaction conditions.[3]
-
For C2 Selectivity (Kinetic Site): This is often the default position for reactions like Suzuki and Buchwald-Hartwig couplings due to its higher electrophilicity.[3] Using sterically bulky phosphine ligands (e.g., SPhos, XPhos) with a palladium catalyst typically favors substitution at the C2 position.[3]
-
For C5 Selectivity (Thermodynamic Site): Achieving selectivity at the C5 position is less common and requires specific conditions to override the inherent reactivity of the C2 site. Methodologies have been developed for Suzuki couplings that utilize specific catalyst systems, such as Pd(OAc)₂ with tetrabutylammonium bromide (TBAB) in polar aprotic solvents like DMF, to direct arylation to the C5 position.[3]
Q4: What are the common analytical methods to monitor reaction progress and characterize products?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is used for quick qualitative checks. For more precise monitoring of starting material consumption and product formation, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard.[7][8]
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. Mass Spectrometry (MS) confirms the molecular weight. Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify key functional groups and confirm the synthesis of new derivatives.[9][10]
Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the functionalization of this compound.
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling reaction to form a C-C bond at the C2 position is resulting in low yields and incomplete conversion of the starting material. What are the potential causes and solutions?
A: Analysis and Solution
Low yields in Suzuki couplings are a frequent issue stemming from several potential factors related to catalyst activity, reaction conditions, and reagent quality.[11] The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow: Low Yield in Cross-Coupling Reactions
Caption: Diagnostic workflow for troubleshooting low-yield cross-coupling reactions.
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Use a pre-formed catalyst or ensure the correct ratio of palladium source (e.g., Pd(OAc)₂) to a bulky phosphine ligand (e.g., SPhos, 4 mol%).[3] | The active Pd(0) species is sensitive. The ligand stabilizes the catalyst, promotes reductive elimination, and prevents catalyst deactivation. For pyridyl substrates, N-coordination to the Pd center can be an issue; bulky ligands can mitigate this.[1] |
| Base | Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃. Ensure the base is anhydrous.[3] | The base is crucial for activating the boronic acid to facilitate transmetalation.[12] Using a hydroxide base can sometimes lead to undesired side reactions with the substrate. |
| Solvent | Use anhydrous, degassed solvents. A mixture of 1,4-dioxane and water is common for C2-selective couplings.[3] | Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Water is often a necessary co-solvent in the catalytic cycle. |
| Temperature | Optimize the reaction temperature, typically between 80-110 °C.[3][13] | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Monitor by TLC or GC-MS to find the optimal balance. |
| Reagent Quality | Use high-purity this compound. Ensure the boronic acid is not decomposed (often forms trimeric boroxines upon storage). | Impurities in the starting material can poison the catalyst. Decomposed boronic acid is less reactive and can lead to lower yields. |
Problem 2: Formation of Homocoupling Byproducts
Q: My reaction mixture contains a significant amount of biaryl byproduct from the homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A: Analysis and Solution
Homocoupling is a common side reaction in Suzuki couplings, primarily caused by the presence of oxygen, which oxidatively couples the boronic acid.[14]
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use solvents that have been degassed by sparging with inert gas or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can sometimes increase the rate of homocoupling.
-
Controlled Temperature: Do not overheat the reaction. While higher temperatures increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions like homocoupling.
-
Base Selection: In some cases, a weaker base may reduce the rate of homocoupling.
Problem 3: Difficulty with Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination at the C2 position, but the reaction is sluggish and gives a low yield of the desired amino-pyridine. What should I investigate?
A: Analysis and Solution
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several parameters.[5][15] The catalytic cycle involves several key steps, and failure at any point can stall the reaction.
Sources
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- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Impact of Solvent Choice on 2,5-Dichloro-3-methylpyridine Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent selection in modulating the reactivity of 2,5-Dichloro-3-methylpyridine. Our goal is to bridge theoretical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvents on the primary reaction classes involving this compound.
Q1: What are the primary reaction pathways for this compound, and how does solvent choice generally impact them?
A1: this compound is a versatile heterocyclic building block primarily utilized in three main classes of reactions. Solvent choice is not merely an inert medium but an active parameter that can dictate reaction rate, yield, and even selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of one or both chlorine atoms by a nucleophile. Solvent polarity and its ability to hydrogen bond are paramount, directly influencing the nucleophile's reactivity.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): These reactions are fundamental to modern drug discovery for creating C-C and C-N bonds. Solvents are crucial for dissolving reagents, stabilizing the catalyst, and influencing the rate-determining oxidative addition step.[1][2]
-
Directed Ortho-Metalation (DoM) / Lithiation: The use of strong bases like organolithium reagents can deprotonate the pyridine ring or the methyl group. The choice of solvent, typically ethereal, is critical for solubilizing organometallic intermediates and influencing regioselectivity.[3][4]
Q2: How do polar protic and polar aprotic solvents affect Nucleophilic Aromatic Substitution (SNAr) on this substrate?
A2: The distinction between polar protic and polar aprotic solvents is critical for SNAr reactions and directly impacts the nucleophile's potency.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[5] They strongly solvate anionic nucleophiles, creating a "solvent cage" that blunts their reactivity and significantly slows down SNAr reactions.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds.[5] They solvate the cation of a nucleophilic salt but leave the anion relatively "free" and highly reactive.[7][8] This leads to a dramatic acceleration of SNAr reaction rates. For instance, a substitution reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[6][7]
Q3: What is the multifaceted role of the solvent in a Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction?
A3: In Suzuki-Miyaura couplings, the solvent has several critical functions beyond simple dissolution:
-
Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst like Pd(OAc)₂ which must be reduced in-situ to the active Pd(0) species. Solvents can facilitate this process. For example, the dissociation of trimeric palladium acetate into a more easily reducible monomer is proportional to the solvent's dipole moment.[2] Amide solvents like DMF can even directly participate in the reduction of Pd(II).[2]
-
Stabilization of Catalytic Species: The solvent helps to stabilize the active Pd(0) catalyst and various intermediates throughout the catalytic cycle, preventing decomposition into inactive palladium black.
-
Influence on Reaction Steps: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-determining step.[1] Polar solvents can stabilize the charge-separated transition state of this step, thereby increasing the reaction rate.[1]
-
Base and Reagent Solubility: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical, and the solvent must facilitate its activity. Solvent systems like dioxane/water or alcohol/water are often used to ensure the solubility of both the organic substrate and the inorganic base.[9][10]
Q4: Can solvent choice influence regioselectivity between the C-2 and C-5 chlorine atoms?
A4: Yes, achieving regioselectivity is a significant challenge that can be influenced by the solvent. While the intrinsic electronic properties of the this compound ring play a major role, the solvent can modulate the outcome in sophisticated ways, particularly in cross-coupling reactions. Studies on analogous chloroaryl triflates have shown that a switch in solvent from nonpolar (like THF) to polar aprotic (like MeCN or DMF) can completely reverse the site of reaction.[11][12] This is often attributed to the ability of polar solvents to stabilize different transition states or even alter the nature of the active catalyst.[11][12] Therefore, screening different solvent classes is a key strategy when trying to selectively functionalize one position over the other.
Part 2: Troubleshooting Guide
This section is designed in a problem-and-solution format to address specific experimental challenges.
Scenario 1: Low or No Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Problem: You are attempting to displace a chlorine atom with a nucleophile (e.g., an alkoxide or amine) but observe very low conversion, even after extended reaction times or heating.
-
Primary Suspect (Solvent-Related): Nucleophile deactivation by a protic solvent.
-
Diagnostic & Troubleshooting Workflow:
-
Identify Your Solvent: Are you using a polar protic solvent like methanol, ethanol, or water? These solvents are excellent at hydrogen bonding and will severely inhibit your nucleophile.[6][7]
-
The "Solvent Cage" Effect: In a protic solvent, the H-bond donor molecules surround your anionic nucleophile, creating a stable solvation shell that must be broken for the reaction to occur. This increases the activation energy.
-
Solution: Switch to a high-boiling point, polar aprotic solvent. These solvents will dissolve the nucleophile salt but will not form a strong solvent cage around the anion, dramatically increasing its reactivity.[7][8]
Recommended Solvents for SNAr:
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power for a wide range of reactants. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, can accelerate slow reactions; requires high-temp workup. |
| Acetonitrile (MeCN) | 38 | 82 | Lower boiling point, easier to remove post-reaction. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | Very high boiling point for reactions requiring extreme temperatures. |
-
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the amine nucleophile (1.1 - 1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to create a 0.2-0.5 M solution.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
Caption: Solvent caging effect in SNAr reactions.
-
Scenario 2: Poor Conversion and/or Catalyst Decomposition in a Suzuki-Miyaura Coupling
-
Problem: Your Suzuki-Miyaura reaction stalls at low conversion, and you observe the formation of palladium black, indicating catalyst decomposition.
-
Primary Suspect (Solvent-Related): (a) Poor solubility of reagents, especially the inorganic base, (b) use of a non-degassed solvent, or (c) a solvent that poorly stabilizes the active Pd(0) catalyst.
-
Diagnostic & Troubleshooting Workflow:
-
Check Solvent System: Are you using a single nonpolar solvent like toluene? While common, it can lead to poor solubility for boronic acids and inorganic bases.
-
Introduce a Co-Solvent: A mixture of a nonpolar or ethereal solvent with a polar co-solvent is often superior. Water is an excellent co-solvent for dissolving bases like K₃PO₄ or Cs₂CO₃.[9][10] Alcohols can also play this role and promote the action of the base.[2][9]
-
Ensure Anhydrous & Degassed Conditions: Oxygen is detrimental to the Pd(0) catalyst. Solvents must be rigorously degassed before use. This is typically done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Select a Robust Solvent: Ethereal solvents like 1,4-dioxane and THF are excellent choices as they are relatively polar and good at stabilizing the palladium catalyst.
Recommended Solvent Systems for Suzuki-Miyaura Coupling:
-
| Primary Solvent | Co-Solvent / Additive | Typical Ratio (v/v) | Rationale |
| 1,4-Dioxane | Water | 3:1 to 5:1 | Excellent general-purpose system, balances solubility of organic and inorganic components. |
| Toluene | Water / Ethanol | 4:1 | Good for higher temperatures; alcohol/water improves base solubility.[9] |
| THF | Water | 3:1 | Lower boiling point, suitable for more reactive substrates. |
| Methanol | Water | 3:2 | Environmentally friendly option, provides excellent solubility for inorganic bases.[9] |
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the previously degassed primary solvent (e.g., 1,4-dioxane) to the Schlenk flask, followed by the degassed co-solvent (e.g., water).
-
Add the catalyst/ligand to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously.
-
Monitor progress by LC-MS. Upon completion, cool, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography.
Caption: Decision workflow for solvent selection in Suzuki coupling.
-
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]
-
Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
ResearchGate. (2014). Solvent for Lithiation?[Link]
-
Newman, S. G., & Lautens, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Al-Rawi, F. F., & Ahmed, A. A. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. International Journal of Chemistry. [Link]
-
University of Calgary. (n.d.). Chapter 8 Notes: Substitution and Elimination Reactions. Retrieved from University of Calgary. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of Physical Chemistry B. [Link]
-
Clegg, W., et al. (1998). Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Nolan, S. P., & Organ, M. G. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Smith, K., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. PubMed. [Link]
Sources
- 1. Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 8 Notes [web.pdx.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 2,5-Dichloro-3-methylpyridine
Welcome to the technical support center for 2,5-Dichloro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to prevent its decomposition and ensure the success of your reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its specific substitution pattern that allows for the introduction of various functionalities onto the pyridine ring. However, like many halogenated heterocycles, it possesses inherent reactivity that can lead to undesired decomposition under certain experimental conditions. The primary modes of decomposition to be aware of are nucleophilic aromatic substitution (SNAr) and hydrodehalogenation, particularly in the context of metal-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The two most prevalent decomposition pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles.[1] This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. Common nucleophiles that can initiate this decomposition include amines, alkoxides, and even some solvents under basic conditions.
-
Hydrodehalogenation: In the presence of a palladium catalyst and a hydrogen source (which can be a solvent, a reagent, or even trace water), one or both of the chlorine atoms can be replaced by a hydrogen atom. This is a common side reaction in cross-coupling chemistries like Suzuki or Buchwald-Hartwig reactions.
Q2: At what temperatures should I be concerned about the thermal decomposition of this compound?
A2: While specific thermal decomposition data for this compound is not extensively published, related compounds like 2-methylpyridine N-oxide have been shown to decompose at temperatures above 200°C. As a general precaution, it is advisable to avoid prolonged heating at high temperatures (e.g., >150°C) unless necessary for the reaction, and always perform reactions under an inert atmosphere to prevent oxidative decomposition at elevated temperatures. For critical applications, conducting a thermal stability study using techniques like Thermogravimetric Analysis (TGA) is recommended.[2]
Q3: Is this compound stable in the presence of strong acids or bases?
A3:
-
Strong Acids: In the presence of strong, non-nucleophilic acids, the pyridine nitrogen will be protonated, forming a pyridinium salt. This generally deactivates the ring towards electrophilic attack but can further activate it towards nucleophilic attack. Stability in strong acid is generally good, provided no potent nucleophiles are present.
-
Strong Bases: Strong bases, especially nucleophilic ones like hydroxides or alkoxides, can lead to decomposition via SNAr at the 2-position. Non-nucleophilic bases (e.g., sodium hydride, lithium diisopropylamide) are less likely to cause direct substitution but can promote other side reactions if the reaction conditions are not carefully controlled.
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: The most effective way to monitor for decomposition is through in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying the disappearance of the starting material and the appearance of potential byproducts.[3][4] Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For identifying unknown degradation products, LC-MS or GC-MS are invaluable tools as they provide molecular weight and fragmentation information.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Formation of a Monochloro-methylpyridine byproduct | Hydrodehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions. The source of hydrogen can be the solvent (e.g., alcohols, DMF), the base, or residual water. | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the hydrodehalogenation pathway. Base Optimization: Switch to a non-hydride donating base like K₃PO₄ or Cs₂CO₃. Avoid using alkoxide bases if hydrodehalogenation is a significant issue. Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Rigorously dry all solvents and reagents. |
| Reaction with an amine nucleophile leads to a mixture of products | Lack of Regioselectivity: While the 2-position is more activated, strong nucleophiles under harsh conditions might also react at the 5-position, although this is less common. | Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Protecting Groups: If the amine is part of a more complex molecule, consider protecting other reactive functional groups. |
| Low yield and complex crude NMR | General Decomposition: This can be caused by a combination of factors, including excessive heat, prolonged reaction times, or incompatibility with reagents. | Reaction Optimization: Perform a design of experiments (DoE) to screen reaction parameters such as temperature, concentration, and reaction time. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
| Discoloration of the reaction mixture (e.g., turning dark brown or black) | Catalyst Decomposition: In palladium-catalyzed reactions, the formation of palladium black indicates catalyst decomposition, which can also promote side reactions. | Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio to stabilize the catalyst. Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. |
Experimental Protocols for Preventing Decomposition
Here are detailed protocols for common reaction types, designed to minimize the degradation of this compound.
Protocol 1: General Guidance for Nucleophilic Aromatic Substitution
This protocol provides a framework for reacting this compound with a generic nucleophile.
-
Reagent and Solvent Preparation:
-
Ensure the nucleophile is of high purity.
-
Use anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF). If using DMF, be aware it can be a source of dimethylamine at high temperatures.
-
If a base is required, use a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the anhydrous solvent.
-
If using a solid base, add it at this stage.
-
Cool the mixture to a suitable temperature (e.g., 0 °C) before adding the nucleophile.
-
-
Reaction Execution:
-
Add the nucleophile (1.0-1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to the desired temperature slowly. Start with room temperature and only heat if necessary.
-
Monitor the reaction progress by TLC, HPLC, or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol is designed to favor C-C bond formation while suppressing the undesired replacement of chlorine with hydrogen.
-
Catalyst and Reagent Preparation:
-
Use a pre-catalyst such as Pd₂(dba)₃ or a commercially available Pd-NHC or Pd-phosphine pre-catalyst.
-
Select a bulky, electron-rich phosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.
-
Use an anhydrous, finely powdered base such as K₃PO₄ or Cs₂CO₃.
-
Ensure the boronic acid or ester is of high purity.
-
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the base (2.0-3.0 eq), the palladium source (e.g., 1-5 mol% Pd₂(dba)₃), and the ligand (e.g., 2-10 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir vigorously to ensure good mixing.
-
Monitor the reaction by LC-MS to track the formation of the desired product and the hydrodehalogenated byproduct.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualization of Key Concepts
Decomposition Pathways
Caption: Primary decomposition pathways for this compound.
Troubleshooting Workflow for Hydrodehalogenation
Caption: A step-by-step guide to troubleshooting hydrodehalogenation.
References
- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (n.d.). Dissertation.
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF.
- Concerted Nucleophilic Aromatic Substitutions. PMC.
- Synthesis method of 2-chloro-5-methyl pyridine. Google Patents.
- III Analytical Methods. (n.d.).
- Identification levels with their required analytical tools for degradation product identification. ResearchGate.
- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
- Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. PubMed.
- nucleophilic aromatic substitutions. YouTube.
- Investigation on the Thermal Stability of Deep Eutectic Solvents. (2017).
- Thermal Stability of Drugs. NETZSCH Analyzing & Testing.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- analytical methods to detect degradation products of Disodium 5'-ribonucleotide. Benchchem.
- Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(L-histidine)copper(II): A Combined Theoretical and Experimental Study. ResearchGate.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
Sources
Technical Support Center: Purification of 2,5-Dichloro-3-methylpyridine via Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 2,5-Dichloro-3-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important chemical intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying halogenated pyridines, addressing common challenges with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your purification protocol.
Q1: What is the recommended stationary phase for the purification of this compound?
For most applications involving this compound, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1] The polarity of the silica gel provides good selectivity for separating the target compound from both less polar and more polar impurities typically encountered in its synthesis.
Q2: What is a good starting mobile phase (eluent) for this purification?
A combination of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the most common and effective mobile phase system.[2][3] A recommended starting point for developing your method is to test a solvent system in the range of 10-50% ethyl acetate in hexanes .[1] The optimal ratio will depend on the specific impurity profile of your crude material.
Q3: How do I determine the optimal mobile phase composition before running a column?
The most efficient way to determine the ideal mobile phase is by using Thin Layer Chromatography (TLC) .[1][2] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2][4] This Rf range typically translates well to preparative column chromatography, ensuring good separation and a reasonable elution time. An Rf in this zone maximizes the separation from impurities that may be close to the product spot.[5]
Q4: Should I use isocratic or gradient elution?
For many routine purifications of this compound where the impurities are well-separated from the product, isocratic elution (using a constant solvent composition) is sufficient. However, if your crude mixture contains impurities with a wide range of polarities, a step-gradient elution is more efficient. You can start with a lower polarity mobile phase to elute non-polar impurities, and then increase the percentage of the polar solvent to elute your target compound, followed by a further increase to wash out highly polar impurities.
Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the purification process.
Issue 1: My compound is streaking or "tailing" on the TLC plate and the column, leading to broad peaks and poor separation.
-
Causality: This is the most common issue when purifying pyridine derivatives. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile, causing the characteristic tailing.
-
Solution 1: Add a Basic Modifier. To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (TEA) , to your mobile phase. A typical starting concentration is 0.1-1% (v/v) . The triethylamine will compete with the pyridine nitrogen for the acidic sites on the silica, leading to sharper peaks and improved separation.
-
Solution 2: Consider an Alternative Stationary Phase. If tailing persists even with a basic modifier, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, end-capped silica gel, where the acidic silanol groups are chemically modified, can also reduce tailing.
Issue 2: My target compound is co-eluting with an impurity.
-
Causality: This occurs when the polarity of the impurity is very similar to that of your target compound in the chosen solvent system.
-
Solution 1: Optimize the Mobile Phase Selectivity. If you are using a hexane/ethyl acetate system, try switching one of the solvents to change the selectivity. For example, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) . These solvents have different interactions with the stationary phase and your compounds, which can often resolve co-eluting spots.
-
Solution 2: Fine-Tune the Solvent Strength. Sometimes, a small adjustment to the solvent ratio can make a significant difference. Try decreasing the polarity of the mobile phase (i.e., reducing the percentage of ethyl acetate). This will increase the retention time of all compounds, potentially allowing for better separation between closely eluting species.[5]
-
Solution 3: Change the Stationary Phase. If mobile phase optimization is unsuccessful, switching to a stationary phase with different properties is the next logical step. For halogenated aromatic compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity due to different pi-pi interactions.[6][7]
Issue 3: I have low recovery of my compound from the column.
-
Causality: This can be due to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the silica gel.
-
Solution 1: Deactivate the Silica Gel. If you suspect your compound is degrading on the acidic silica, you can "deactivate" it by pre-treating the column. This can be done by flushing the packed column with your mobile phase containing a basic modifier (e.g., 1% triethylamine in hexane/ethyl acetate) before loading your sample.
-
Solution 2: Use the "Dry Loading" Technique. If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column, leading to poor loading and streaking.[4] To avoid this, use the dry loading method:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1] This ensures that your compound is evenly distributed at the start of the separation.
-
-
Solution 3: Ensure Complete Elution. After your product has eluted, flush the column with a significantly more polar solvent (e.g., 10% methanol in dichloromethane) to ensure that no residual product is left on the column.
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude this compound in a volatile solvent like dichloromethane.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value of your target compound.
-
Adjust the solvent ratio until the Rf is in the optimal range of 0.2-0.4.
Data Presentation: Starting Solvent Systems
| % Ethyl Acetate in Hexanes | Expected Rf Range (Approximate) | Application Notes |
| 10% | 0.1 - 0.2 | Good for separating from very non-polar impurities. May result in long elution times on the column. |
| 20-30% | 0.2 - 0.4 | Optimal starting range for most purifications. Balances separation with reasonable elution volume.[2][4][5] |
| 40-50% | 0.4 - 0.6 | Useful if the compound is eluting too slowly with less polar systems or for a rapid "scout" column.[1] |
Note: These are starting recommendations. The actual Rf will vary based on the specific batch of silica gel and laboratory conditions.
Protocol 2: Flash Column Chromatography (Wet Loading)
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, gently tapping the sides to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[1] Carefully apply the solution to the top of the silica bed with a pipette.
-
Elution: Add the mobile phase to the column and apply gentle pressure with compressed air or nitrogen. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2011). Support information for Chemical Communications. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. [Link]
-
National Center for Biotechnology Information. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. [Link]
- Reich, E., & Schibli, A. (n.d.). The Mobile Phase. In HPTLC for the Analysis of Medicinal Plants.
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. [Link]
-
Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. [Link]
- Northrop, B. H. (n.d.).
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Khan Academy. (n.d.). Column chromatography [Video]. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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The Royal Society of Chemistry. (2025, March 31). Themed collections. Chemical Science Blog. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,5-Dichloro-3-methylpyridine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,5-dichloro-3-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its spectral output. We will explore a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, compare these findings with alternative analytical techniques, and provide robust experimental protocols for data acquisition.
Introduction: The Challenge of Halogenated Pyridines
This compound (CAS 59782-90-0) is a substituted pyridine, a heterocyclic scaffold prevalent in pharmaceuticals and agrochemicals. The precise determination of its substitution pattern is critical for quality control, reaction monitoring, and understanding its chemical reactivity. While various analytical techniques can confirm its elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy remains the unparalleled method for unambiguous structural elucidation, providing precise information on the connectivity and chemical environment of each atom in the molecule.
The electronic properties of the pyridine ring are significantly perturbed by the presence of the electronegative nitrogen atom and halogen substituents, which creates a unique and predictable NMR fingerprint. This guide will deconstruct this fingerprint to provide a comprehensive understanding of the molecule's spectral features.
Structural and Spectroscopic Overview
To facilitate a clear discussion, the atoms of this compound are numbered according to IUPAC convention as shown below. This numbering is essential for the assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
The molecule possesses three distinct substituents on the pyridine ring: two chloro groups (at C2 and C5) and one methyl group (at C3). These substituents, along with the ring nitrogen, dictate the chemical shifts and coupling patterns of the remaining two aromatic protons (H4 and H6) and the six carbons of the pyridine skeleton.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to H4 and H6, and one in the aliphatic region for the methyl protons. The predicted chemical shifts are based on established substituent effects on the pyridine ring. The electronegative nitrogen atom and chlorine atoms strongly deshield adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale for Assignment |
|---|---|---|---|---|---|
| H6 | 8.25 - 8.35 | d | ~2.5 Hz | 1H | Located at the α-position to the ring nitrogen, resulting in significant deshielding. Appears as a doublet due to four-bond coupling to H4. |
| H4 | 7.60 - 7.70 | d | ~2.5 Hz | 1H | Positioned between two carbons (C3 and C5). Deshielded by the adjacent chloro group at C5. Appears as a doublet from coupling to H6. |
| -CH₃ | 2.40 - 2.50 | s | N/A | 3H | Appears as a singlet in the typical benzylic methyl region. Its signal is shifted slightly downfield due to the aromatic ring current. |
Causality of Chemical Shifts:
-
H6: The proton at the C6 position is ortho to the ring nitrogen, which exerts the strongest deshielding effect, placing this signal the furthest downfield[1].
-
H4: The proton at C4 is deshielded by the adjacent chlorine at C5. Its chemical shift is predicted by considering the spectrum of 2,5-dichloropyridine, where H4 appears around 7.7 ppm[2]. The methyl group at C3 is expected to have a minimal effect on H4.
-
-CH₃: The methyl group protons are not coupled to any other protons, hence they appear as a sharp singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals: six for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the attached atoms (N, Cl) and substituents. Quaternary carbons (C2, C3, C5) are expected to exhibit signals of lower intensity compared to the protonated carbons (C4, C6).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |
|---|---|---|
| C2 | 149.0 - 151.0 | Quaternary carbon attached to both nitrogen and chlorine, causing a strong downfield shift. Expected to have a low intensity signal. |
| C6 | 147.5 - 149.5 | Protonated carbon α to the nitrogen, resulting in a significant downfield shift. |
| C5 | 131.0 - 133.0 | Quaternary carbon attached to chlorine. The influence of the halogen places it in this region. |
| C3 | 130.0 - 132.0 | Quaternary carbon attached to the methyl group. |
| C4 | 137.0 - 139.0 | Protonated carbon, its shift is influenced by flanking substituted carbons. |
| -CH₃ | 18.0 - 20.0 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon. |
Causality of Chemical Shifts:
-
C2 and C6: These carbons, being alpha to the nitrogen, are the most deshielded and appear furthest downfield in the aromatic region[3][4]. The direct attachment of a chlorine atom to C2 further enhances this effect.
-
C3 and C5: These carbons are substituted and thus are quaternary. Their chemical shifts are influenced by the attached chlorine and methyl groups, respectively. The C-Cl bond at C5 causes a notable downfield shift[5].
-
C4: As the sole carbon in the ring that is beta to the nitrogen, its chemical shift is typically found more upfield relative to the alpha carbons.
Comparison with Alternative Analytical Techniques
While NMR provides the definitive structural map, a comprehensive analysis often involves complementary techniques. This multi-faceted approach ensures the highest level of confidence in structural confirmation.
Caption: Workflow comparing information from MS, FTIR, and NMR.
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental formula. For this compound (C₆H₅Cl₂N), high-resolution MS would confirm a monoisotopic mass of 160.980 Da. Crucially, the presence of two chlorine atoms would be evident from the characteristic M, M+2, and M+4 isotopic pattern with a ratio of approximately 9:6:1[6]. However, MS cannot distinguish between isomers like 2,3-dichloro-5-methylpyridine.
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups present. The spectrum would show characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹)[7][8]. While useful for confirming the class of compound, FTIR does not provide information on the specific substitution pattern.
NMR spectroscopy is the only technique among the three that provides a complete picture of the atomic connectivity, making it indispensable for isomer differentiation and full structural elucidation.
Experimental Protocols
The following protocols describe a self-validating system for acquiring high-quality NMR data.
A. Sample Preparation
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
B. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe must be tuned to the specific solvent and sample, and the magnetic field must be shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full spin relaxation.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Conclusion
The structural analysis of this compound is a clear demonstration of the predictive power of NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing with data from analogous structures, a detailed and confident assignment of its ¹H and ¹³C NMR spectra can be achieved. The combination of deshielding effects from the ring nitrogen and chlorine atoms creates a distinct spectral fingerprint, with two downfield aromatic doublets and a single methyl resonance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this and similar halogenated pyridine compounds, ensuring scientific integrity in their synthetic and developmental endeavors.
References
-
Halogen bonding between pyridine and heptafluoro-2-iodopropane (iso-C3F7I)/heptafluoro-1-iodopropane (1-C3F7I) was studied using a combination of FTIR and 19F NMR. ResearchGate. Available at: [Link]
-
2-Methylpyridine · 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. ACS Publications. Available at: [Link]
-
A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. RSC Publications. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Correlations of the Infrared Spectra of Some Pyridines. ACS Publications. Available at: [Link]
-
15N NMR spectroscopy of 3‐substituted 5‐trichloromethyl‐1,2‐dimethyl‐1H‐pyrazolium chlorides. ResearchGate. Available at: [Link]
-
Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Pyridine FTIR Spectroscopy. CET Scientific Services. Available at: [Link]
-
The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
2,5-Dimethyl-3-isopropylpyrazine. NIST WebBook. Available at: [Link]
-
Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
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- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2,5-Dichloro-3-methylpyridine
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a cornerstone of robust and reliable research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of 2,5-Dichloro-3-methylpyridine, a key building block in various synthetic pathways. The methodologies discussed are grounded in established chromatographic principles and validated against industry standards to ensure scientific integrity.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, the development of precise and reliable analytical methods for purity determination is not merely a quality control measure but a critical step in the drug development lifecycle. This compound, as a precursor to more complex molecules, requires a well-defined purity profile to ensure the quality of downstream products.
High-Performance Liquid Chromatography (HPLC): A Detailed Examination
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules, including halogenated pyridines. The method's robustness and wide applicability make it a primary choice for purity assessment in the pharmaceutical industry.
Proposed HPLC Method for this compound
Based on the analysis of structurally similar compounds, such as 2-(Dichloromethyl)pyridine, and general principles of chromatography, a robust RP-HPLC method is proposed.[1] The separation is based on the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound and facilitate its separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0). A typical gradient could start at 40% acetonitrile and increase to 70% over 20 minutes. The acidic pH of the buffer ensures the pyridine nitrogen is protonated, leading to sharper peaks and improved chromatographic performance. For mass spectrometry (MS) compatibility, the phosphate buffer can be replaced with a formic acid solution.[1][2]
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Detection: UV at 254 nm. The aromatic nature of the pyridine ring allows for sensitive detection at this wavelength.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Method Validation: A Self-Validating System
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages and disadvantages. The choice of the most appropriate method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Partition chromatography based on polarity. | Robust, versatile, well-established, and widely available. Good for a wide range of polar and non-polar compounds. | Moderate analysis time, higher solvent consumption compared to UPLC. | Routine purity testing and quality control. |
| UPLC | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, better resolution, higher sensitivity, and lower solvent consumption.[3][6][7][8] | Higher initial instrument cost, more susceptible to clogging from dirty samples. | High-throughput screening and complex impurity profiling.[4][6] |
| GC-FID | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High efficiency and speed for volatile and thermally stable compounds. Excellent sensitivity with a Flame Ionization Detector (FID).[9][10] | Requires the analyte to be volatile and thermally stable. | Analysis of volatile impurities and residual solvents. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, small sample volume requirements, and different selectivity compared to chromatography.[11][12] | Lower sensitivity for some analytes, can be less robust than HPLC for routine analysis. | Analysis of charged species and as a complementary technique to HPLC.[13] |
In-Depth Look at Alternative Methodologies
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC.[3][6][7][8] This is achieved by using columns with smaller particles (sub-2 µm) and instrumentation capable of handling much higher backpressures. For the analysis of this compound, a UPLC method would offer a significant reduction in analysis time, potentially from 20 minutes to under 5 minutes, while providing sharper peaks and better separation of closely eluting impurities.[6]
Gas Chromatography with Flame Ionization Detection (GC-FID)
Given the potential volatility of this compound, Gas Chromatography (GC) is a viable alternative for purity assessment.[9] The compound would need to be thermally stable to be analyzed by GC without degradation. A GC-FID method would offer high sensitivity for organic compounds and is particularly well-suited for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting from 100°C and ramping up to 250°C would be suitable to elute the analyte and any potential impurities.
-
Detector Temperature: 280°C.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound, from sample preparation to data analysis.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The choice of analytical method for the purity assessment of this compound is a critical decision that impacts the quality and reliability of research and development outcomes. While a well-validated RP-HPLC method provides a robust and reliable approach for routine analysis, UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. GC-FID remains a valuable technique for the analysis of volatile impurities. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the integrity of their work.
References
-
Separation of 2-(Dichloromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
-
The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Research & Applications. Available at: [Link]
-
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Capillary zone electrophoresis determination of aniline and pyridine in sewage samples using transient isotachophoresis with a system-induced terminator. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. Available at: [Link]
-
Capillary electrophoresis: a new analytical tool for forensic toxicologists. PubMed. Available at: [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available at: [Link]
-
Pyridine. Method number: PV2295. OSHA. Available at: [Link]
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2-Chloropyridine. National Toxicology Program. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
-
Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Der Pharma Chemica. Available at: [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 2,5-Dichloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and agrochemical development, substituted pyridines are foundational building blocks. Among them, 2,5-dichloro-3-methylpyridine (C₆H₅Cl₂N) serves as a crucial intermediate. Its precise structural identification and purity assessment are not merely procedural formalities; they are prerequisites for ensuring the safety, efficacy, and reproducibility of the final product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparison with alternative analytical techniques to empower researchers with the knowledge to select the most appropriate method for their needs.
Part 1: The Definitive Fingerprint - Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the gold standard for definitive identification. The technique offers a powerful combination of chromatographic separation and detailed structural information from mass fragmentation patterns.
The Causality Behind the Choice: Why EI-MS?
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This energetic instability causes the molecule to fragment in predictable ways, creating a unique "fingerprint" or mass spectrum. This fingerprint is highly reproducible and allows for confident identification by matching against spectral libraries or through de novo interpretation based on established fragmentation rules. For a molecule like this compound, EI-MS provides unequivocal evidence of its molecular weight and the presence of its key structural motifs—the pyridine ring, the methyl group, and, crucially, the two chlorine atoms.
Predicted Electron Ionization Fragmentation of this compound
While a publicly available, experimentally verified mass spectrum for this compound is not present in common databases like the NIST WebBook, we can predict its fragmentation pattern with a high degree of confidence.[2][3] This prediction is grounded in the well-documented fragmentation of analogous compounds, such as 2,5-dichloropyridine and 3,5-dichloropyridine, and the general principles of mass spectrometry for halogenated and aromatic compounds.[4][5][6]
The molecular weight of this compound is approximately 161.0 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁴N, ³⁵Cl).[7][8] A hallmark of chlorine-containing compounds in mass spectrometry is the isotopic pattern caused by the natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio).[4] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion ([M]⁺˙) and chlorine-containing fragments, with [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ appearing in a distinctive ~9:6:1 intensity ratio.[4]
| Predicted Fragment Ion (m/z) | Proposed Structure / Loss | Mechanistic Rationale & Notes |
| 161 / 163 / 165 | [C₆H₅Cl₂N]⁺˙ (Molecular Ion) | The parent ion. Its presence confirms the molecular weight. The 9:6:1 isotopic pattern is the primary indicator of a dichlorinated compound. |
| 126 / 128 | [C₆H₅ClN]⁺˙ (Loss of Cl•) | A common initial fragmentation step for halogenated aromatics is the loss of a halogen radical. This results in a monochlorinated fragment ion, which will exhibit a ~3:1 isotopic pattern. |
| 125 / 127 | [C₆H₄ClN]⁺˙ (Loss of HCl) | The loss of a stable neutral molecule like HCl is a favorable pathway, often occurring after rearrangement. This fragment will also show a ~3:1 isotopic pattern. |
| 90 | [C₅H₄N]⁺ (Loss of Cl• and HCl) | Subsequent loss of the second chlorine atom (as HCl from the m/z 126 ion, or as Cl• from the m/z 125 ion) leads to this pyridyl-type cation. |
| 78 | [C₅H₄N]⁺ (Possible Pyridinium Ion) | Fragmentation of the pyridine ring itself can lead to the formation of the stable pyridinium ion.[9] |
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion is initiated by the removal of an electron, typically from the nitrogen lone pair or the π-system of the aromatic ring. The resulting radical cation undergoes a series of competing fragmentation reactions to yield the observed ions.
graph Fragmentation_Pathway {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [fontname="Helvetica", color="#5F6368"];
M [label="[C₆H₅Cl₂N]⁺˙\nm/z 161/163/165"];
F1 [label="[C₆H₅ClN]⁺˙\nm/z 126/128"];
F2 [label="[C₆H₄ClN]⁺˙\nm/z 125/127"];
F3 [label="[C₅H₄N]⁺\nm/z 90"];
M -> F1 [label="- Cl•"];
M -> F2 [label="- HCl"];
F1 -> F3 [label="- HCl"];
F2 -> F3 [label="- Cl•"];
}
Caption: Decision tree for selecting an analytical method.
Conclusion: An Expert's Recommendation
For the unambiguous identification of This compound , Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative method. The predicted fragmentation pattern, particularly the unique isotopic cluster of the molecular ion at m/z 161/163/165 and the subsequent losses of chlorine, provides a rich dataset for unequivocal structural confirmation.
For applications requiring the highest sensitivity in quantifying this specific compound, such as environmental monitoring or residue analysis, GC-ECD is the superior choice, provided the identity of the analyte has been previously confirmed by a technique like GC-MS.[10]
HPLC-UV finds its niche in routine quality control settings where throughput and simplicity are valued, and the analyte's identity is well-established. It is also the method of choice if the sample matrix is incompatible with gas chromatography.
Ultimately, the choice of methodology is not a matter of one being universally "better," but of aligning the specific strengths of a technique with the analytical question at hand. This guide provides the foundational data and expert logic to make that decision with confidence.
References
- SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector.
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- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
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A Comparative Guide to the Reactivity of Dichloromethylpyridine Isomers: 2,5-Dichloro-3-methylpyridine vs. 2,3-Dichloro-5-methylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of complex molecular architectures. Among these, dichloromethylpyridines are particularly valuable intermediates. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 2,5-Dichloro-3-methylpyridine and 2,3-Dichloro-5-methylpyridine.
While structurally similar, the distinct placement of their chloro and methyl substituents profoundly impacts their chemical behavior. For researchers and drug development professionals, understanding these nuances is critical for selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, grounded in the principles of physical organic chemistry.
Foundational Principles: Reactivity of the Chloropyridine Scaffold
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes the ring generally resistant to electrophilic aromatic substitution (SEAr) but highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]
The SNAr mechanism is the most pertinent reaction pathway for these isomers.[3] This reaction is particularly favored when a good leaving group, such as a halide, is located at a position ortho (C2, C6) or para (C4) to the ring nitrogen.[2][4] This preference is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][5] In this intermediate, a resonance structure can be drawn where the negative charge resides directly on the nitrogen atom, a significant stabilizing contribution.[6] Both isomers in this guide possess a chlorine atom at the C2 position, priming this site as the most probable location for nucleophilic attack. The decisive factor in their relative reactivity, therefore, lies in how the other substituents—the second chlorine and the methyl group—electronically and sterically influence this C2 position.
Structural and Electronic Analysis of the Isomers
The subtle difference in substituent placement between these two molecules leads to a significant divergence in the properties of the C2 reaction center.
| Feature | This compound | 2,3-Dichloro-5-methylpyridine |
| C2 Substituent | Chlorine (Leaving Group) | Chlorine (Leaving Group) |
| C3 Substituent | Methyl (EDG, Steric Hindrance) | Chlorine (EWG, Activating) |
| C5 Substituent | Chlorine (EWG) | Methyl (EDG) |
Table 1. Positional comparison of substituents on the pyridine ring for the two isomers.
Caption: Logical flow diagram illustrating the factors that influence SNAr reactivity for each isomer.
SNAr Mechanism and Intermediate Stabilization
The enhanced reactivity of 2,3-dichloro-5-methylpyridine can be visualized through the SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the anionic Meisenheimer complex, breaking the ring's aromaticity. [7][8]The stability of this intermediate is paramount.
Caption: SNAr mechanism on 2,3-dichloro-5-methylpyridine showing key resonance contributors of the Meisenheimer intermediate.
Experimental Protocol: Comparative Amination via SNAr
To empirically validate the predicted reactivity difference, a parallel experiment can be conducted. The following protocol describes the amination of the C2 position using a common nucleophile, morpholine. The reaction progress can be monitored by TLC or LC-MS, with the expectation that the reaction of 2,3-dichloro-5-methylpyridine will proceed to completion significantly faster or at a lower temperature than its isomer.
Objective: To replace the C2-chloro substituent with a morpholino group.
Materials:
-
This compound
-
2,3-Dichloro-5-methylpyridine
-
Morpholine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
Procedure:
-
Reaction Setup: In two separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, add 2,3-dichloro-5-methylpyridine (1.0 g, 6.17 mmol) to one and this compound (1.0 g, 6.17 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous potassium carbonate (2.56 g, 18.5 mmol) and anhydrous DMF (20 mL).
-
Nucleophile Addition: Add morpholine (1.19 mL, 13.57 mmol) to each flask at room temperature while stirring.
-
Heating: Equip both flasks with reflux condensers under a nitrogen atmosphere. Heat the reaction mixtures to 80°C using a heating mantle.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). The disappearance of the starting material will indicate reaction completion.
-
Workup: Once a reaction is complete (or after a set time, e.g., 24 hours, for comparison), cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. Compare the yield and reaction time for both isomers.
This self-validating system, where both isomers are treated under identical conditions, will provide direct, quantitative data on their relative reactivities.
Conclusion and Synthetic Implications
Based on a systematic analysis of electronic and steric effects, this guide establishes a clear difference in the chemical reactivity of this compound and 2,3-dichloro-5-methylpyridine.
-
2,3-Dichloro-5-methylpyridine is predicted to be the more reactive isomer towards nucleophilic aromatic substitution. Its reactivity is enhanced by the strong inductive electron-withdrawing effect of the adjacent C3-chloro substituent and the lack of significant steric hindrance at the C2 reaction center.
-
This compound is predicted to be less reactive due to the pronounced steric hindrance from the C3-methyl group, which impedes the approach of nucleophiles, and a modest electronic deactivating effect.
For synthetic chemists, this distinction is crucial. When a rapid and efficient substitution at the C2 position is desired, 2,3-dichloro-5-methylpyridine is the superior choice. Conversely, the lower reactivity of this compound might be advantageous in scenarios requiring selective reaction at another site or when a more sluggish reaction is needed for process control. This guide provides the foundational logic for making such strategic decisions in complex synthesis design.
References
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Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
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Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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Wikipedia. 2-Chloropyridine. Retrieved from [Link]
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Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]
-
PubMed. (1998, June 1). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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ResearchGate. (2014, August 28). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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Frontiers in Chemistry. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
Wikipedia. Meisenheimer complex. Retrieved from [Link]
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ResearchGate. (2008, June). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]
-
Química Organica.org. Electrophilic substitution on pyridine. Retrieved from [Link]
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ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
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ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1993). The stabilities of Meisenheimer complexes. Part 34. Kinetic studies of σ-adduct formation and nucleophilic substitution in the reactions of 2,4,6-trinitrophenetole with aliphatic amines in dimethyl sulphoxide. Retrieved from [Link]
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Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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National Institutes of Health (NIH). (2014, August 28). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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ResearchGate. (2021, July). Stable Meisenheimer Complexes as Powerful Photoreductants Readily Obtained from Aza‐Hetero Aromatic Compounds. Retrieved from [Link]
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PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
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National Institutes of Health (NIH). (2018, December 19). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
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Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]
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University of Calgary. Reaction Examples. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2,5-Dichloro-3-methylpyridine Derivatives
The 2,5-dichloro-3-methylpyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of high-value compounds.[1] This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their herbicidal, insecticidal, and fungicidal properties. We will delve into the mechanisms of action, present comparative efficacy data, and detail the experimental protocols used to validate these findings, offering a comprehensive resource for researchers in crop protection and drug discovery.
Herbicidal Activity: Harnessing Uncontrolled Growth
Derivatives of this compound have been successfully developed into potent herbicides, primarily targeting broadleaf weeds in various agricultural settings.[2][3] Their efficacy often stems from their ability to act as synthetic auxins, disrupting the natural hormonal balance that governs plant growth.
Mechanism of Action: Synthetic Auxin Mimicry
Many pyridine-based herbicides, including those derived from the this compound structure, function by mimicking the plant hormone indole-3-acetic acid (IAA).[4] These synthetic auxins bind to and activate auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins. Consequently, auxin response genes are uncontrollably expressed, resulting in epinasty, cell division disruption, and ultimately, plant death.[4] This mode of action is particularly effective against dicotyledonous (broadleaf) weeds.
Caption: Mechanism of synthetic auxin herbicides.
Comparative Efficacy of Herbicidal Derivatives
The substitution pattern on the pyridine and associated phenyl rings significantly influences herbicidal activity. Studies have synthesized various derivatives to optimize their potency against specific weed species while ensuring crop safety. For example, novel pyrazole derivatives containing substituted 4-(pyridin-2-yl)benzene moieties have shown promising results.[3] Similarly, the introduction of α-trifluoroanisole moieties into 2-phenylpyridines has yielded compounds with broad-spectrum activity against both broadleaf and grass weeds.[5]
| Compound ID | Target Weed(s) | Application Rate (g a.i./hm²) | Inhibition (%) | Reference |
| 7a | Abutilon theophrasti | 37.5 | 100 | [5] |
| 7a | Amaranthus retroflexus | 37.5 | 100 | [5] |
| 7j | Abutilon theophrasti | 37.5 | 100 | [5] |
| 7k | Amaranthus retroflexus | 37.5 | 100 | [5] |
| Fomesafen (Control) | Abutilon theophrasti | 37.5 | < 90 | [5] |
| Picloram (Control) | Broadleaf Weeds | 300 | ~80-90 | [6] |
| V-8 | Broadleaf Weeds | 300 | > 90 | [6] |
Table 1: Post-emergence herbicidal activity of selected pyridine derivatives compared to commercial standards.
Experimental Protocol: Root Growth Inhibition Assay
This protocol is a standard method for evaluating the pre-emergence herbicidal activity of test compounds.
-
Preparation of Test Solutions: Dissolve the synthesized pyridine derivatives in a suitable solvent (e.g., DMSO or acetone) to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween-80).
-
Seed Plating: Place a filter paper in a petri dish (9 cm diameter) and add 5 mL of the test solution. Arrange 10-15 seeds of a model plant (e.g., Arabidopsis thaliana or cress) evenly on the filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 72-96 hours), measure the primary root length of each seedling.
-
Analysis: Calculate the average root length for each concentration. Determine the concentration required for 50% inhibition of root growth (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Insecticidal Activity: Targeting the Nervous System
The pyridine moiety is a critical structural component in many modern insecticides, most notably the neonicotinoids.[7] Derivatives of this compound have been explored for their potential to control a range of insect pests, often by targeting the central nervous system.
Mechanism of Action: nAChR Antagonism
Many pyridine-based insecticides act as agonists or antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect's postsynaptic membrane.[7] By binding to these receptors, the compounds disrupt the normal transmission of nerve impulses mediated by the neurotransmitter acetylcholine. This leads to hyperexcitation, followed by paralysis and eventual death of the insect. The selectivity of these compounds for insect nAChRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[7]
Caption: Action of pyridine insecticides on the nAChR.
Comparative Efficacy of Insecticidal Derivatives
The insecticidal potency of pyridine derivatives is highly dependent on the specific structural modifications. Research has shown that the introduction of different heterocyclic systems or functional groups can significantly alter the activity against various pests like aphids and lepidopteran larvae.[8][9][10]
| Compound ID | Target Pest | LC50 (mg/L or ppm) | Exposure Time (h) | Reference |
| Compound 7 | Spodoptera littoralis (2nd instar) | 44.66 | - | [9] |
| Compound 7 | Spodoptera littoralis (4th instar) | 87.50 | - | [9] |
| Compound 4 | Aphis gossypii (Nymphs) | Promising | 24 | [11] |
| Compound 9b | Aphis gossypii (Nymphs) | Promising | 24 | [11] |
| Compound 13 | Aphis craccivora (Nymphs) | ~1.5x more active than Acetamiprid | 48 | [12] |
| Acetamiprid (Control) | Aphis craccivora (Nymphs) | - | 48 | [12] |
| 5b, 5d, 5g, 5h, 5k | Mythimna separata | 500 (100% mortality) | - | [10] |
Table 2: Insecticidal activity of selected pyridine derivatives against various insect pests.
Experimental Protocol: Leaf-Dip Bioassay for Aphids
This method is commonly used to assess the contact toxicity of compounds against sucking insects like aphids (Aphis gossypii).
-
Compound Preparation: Prepare serial dilutions of the test compounds in an aqueous solution containing a wetting agent (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Select healthy, uniform leaves (e.g., cotton or cabbage). Dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air dry.
-
Infestation: Place the treated leaves, petiole down, in a small vial of water or on moist filter paper inside a petri dish. Introduce a set number of aphids (e.g., 20-30 nymphs or adults) onto each leaf.
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16h light/8h dark).
-
Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.
Fungicidal Activity: Combating Plant Pathogens
The development of resistance to existing fungicides necessitates the discovery of new chemical entities with novel modes of action. The this compound scaffold has also served as a template for synthesizing compounds with promising activity against a range of phytopathogenic fungi.[13][14]
Mechanism of Action
The fungicidal mechanisms of pyridine derivatives can be diverse. Some may act by inhibiting specific enzymes crucial for fungal survival, such as those involved in cell wall biosynthesis or respiration. For instance, some thiazolidinone derivatives, which can be synthesized from pyridine precursors, are thought to interfere with glucose transport, disrupting cellular energy metabolism.[15] Others may disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death. The exact mode of action often needs to be elucidated for each new class of compounds.
Caption: Potential mechanisms of action for fungicidal pyridine derivatives.
Comparative Efficacy of Fungicidal Derivatives
The antifungal spectrum and potency are dictated by the substituents on the core structure. For example, studies on N-(thiophen-2-yl) nicotinamide derivatives have shown that compounds with specific chlorine and cyano group substitutions exhibit excellent activity against cucumber downy mildew (Pseudoperonospora cubensis).[13]
| Compound ID | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) | Reference |
| 4a | P. cubensis | 4.69 | Flumorph | 7.55 | [13] |
| 4f | P. cubensis | 1.96 | Diflumetorim | 21.44 | [13] |
| 12c | A. fumigatus | 2 | Fluconazole | - | [15] |
| I18 | P. infestans | Excellent Activity | - | - | [14] |
Table 3: In vitro fungicidal activity (EC50) of selected pyridine derivatives against plant pathogens.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
-
Inoculum Preparation: Grow the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar, PDA). Prepare a spore suspension in sterile saline with a surfactant and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Compound Dilution: In a 96-well microtiter plate, add a suitable broth medium (e.g., Potato Dextrose Broth, PDB). Prepare a two-fold serial dilution of the test compound across the wells.
-
Inoculation: Add a standardized volume of the fungal spore suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 28°C) for a period sufficient for growth to be visible in the positive control wells (typically 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.
Conclusion
The this compound scaffold is a remarkably productive platform for the discovery of novel bioactive molecules. The derivatives synthesized from this core structure exhibit a wide range of biological activities, including potent herbicidal, insecticidal, and fungicidal effects. The comparative data clearly demonstrate that subtle modifications to the peripheral substituents can dramatically influence potency and selectivity. The ongoing exploration of structure-activity relationships, guided by the robust experimental protocols detailed herein, will undoubtedly continue to yield next-generation agrochemicals to address the persistent challenges of pest, weed, and disease management in global agriculture.
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- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
- Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
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- HERBICIDE BEHAVIOUR.
- Registration Review of Pyridine and Pyrimidine Herbicides. US EPA.
- Pyridine as insecticide. Chempanda.
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- 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applic
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole deriv
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A Comparative Guide to the Structural Validation of a Synthesized 2,5-Dichloro-3-methylpyridine Derivative
For Immediate Publication
Grasmere, DE – In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of reliable research and development. Pyridine derivatives, in particular, form the backbone of numerous bioactive molecules and functional materials, making their unambiguous characterization a critical step in the innovation pipeline.[1][2] This guide presents a comprehensive comparison of three primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—for the structural validation of a synthesized 2,5-dichloro-3-methylpyridine derivative.
The synthesis of halogenated pyridine derivatives is a significant area of research, often aimed at creating intermediates for agrochemicals, pharmaceuticals, and other specialized chemicals.[3][4][5] The introduction of chloro- and methyl- substituents to the pyridine ring creates a unique electronic and steric environment, necessitating a multi-faceted analytical approach to confirm the precise isomeric structure.
The Subject Compound: A Novel this compound Derivative
For the purposes of this guide, we will consider a hypothetical synthesized derivative of this compound. The core structure of this compound presents a specific substitution pattern that requires careful analytical scrutiny to differentiate it from other potential isomers. The validation process aims to unequivocally confirm the connectivity and spatial arrangement of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For our this compound derivative, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Hypothetical NMR Data and Interpretation
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (s, 1H, H-6)
-
δ 7.60 (s, 1H, H-4)
-
δ 2.40 (s, 3H, CH₃)
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring, and one singlet in the aliphatic region for the methyl group protons. The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the nitrogen atom and the chlorine substituents in the pyridine ring.[1]
¹³C NMR (100 MHz, CDCl₃):
-
δ 150.1 (C-2)
-
δ 148.5 (C-6)
-
δ 138.2 (C-4)
-
δ 131.8 (C-5)
-
δ 129.5 (C-3)
-
δ 18.7 (CH₃)
The ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to chlorine and nitrogen appearing at lower field.[6][7][8]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and spatial relationships. | Non-destructive; provides definitive evidence of covalent structure.[9] | Requires a soluble sample; complex spectra may need advanced 2D techniques for full interpretation.[9] |
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It provides the precise molecular weight and elemental composition of a compound, which is crucial for confirming its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.
Hypothetical HRMS Data and Interpretation
HRMS (ESI+):
-
Calculated for C₆H₆Cl₂N⁺ [M+H]⁺: 161.9877
-
Found: 161.9875
The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within a few parts per million (ppm) of the calculated mass for the expected molecular formula. The presence of two chlorine atoms will also result in a characteristic isotopic pattern, with M+2 and M+4 peaks, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10][11]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.[9] | Does not provide information on connectivity or stereochemistry; fragmentation can be complex.[9] |
Experimental Workflow for Mass Spectrometry
Caption: Workflow for MS-based molecular formula determination.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline compound.[12][13][14] It provides unambiguous proof of connectivity and stereochemistry by mapping the electron density of the atoms in the crystal lattice.[15][16]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[14]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[13][17]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
Hypothetical Crystallographic Data and Interpretation
The X-ray diffraction analysis would yield the precise bond lengths, bond angles, and torsional angles of the this compound derivative. The resulting 3D model would unequivocally confirm the substitution pattern on the pyridine ring.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, including bond lengths and angles. | Provides the most definitive structural proof.[18] | Requires a high-quality single crystal, which can be difficult to obtain.[14] |
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystallography structural determination.
Comparative Analysis: A Synergistic Approach
While each technique provides invaluable information, a truly rigorous structural validation relies on the synergy of all three.
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample Requirement | 5-10 mg, soluble | < 1 mg, soluble | Single crystal (0.1-0.3 mm) |
| Information Type | Connectivity, Stereochemistry | Molecular Formula | 3D Structure, Connectivity |
| Ambiguity | Low for connectivity | High for isomers | Very Low |
| Throughput | High | High | Low |
NMR spectroscopy provides the initial and essential map of the molecular framework. Mass spectrometry then confirms the elemental composition, ensuring the correct molecular formula. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure.
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A Comparative Guide to the Synthesis of 2,5-Dichloro-3-methylpyridine: Embracing Green Chemistry Principles
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparison of traditional and green chemistry approaches for the synthesis of 2,5-dichloro-3-methylpyridine, a key building block in the pharmaceutical and agrochemical industries. By examining the underlying principles, experimental data, and environmental impact of various synthetic routes, we aim to equip researchers with the knowledge to make informed decisions that align with the principles of green chemistry.
The Importance of this compound and the Need for Greener Syntheses
This compound is a vital intermediate in the synthesis of a range of commercial products. Its structural features allow for further functionalization, making it a versatile precursor for complex molecules. However, traditional synthetic methods for this compound often rely on hazardous reagents and produce significant chemical waste, posing environmental and safety concerns. The development of greener synthetic alternatives is therefore not only an academic challenge but also an industrial necessity.
Traditional Synthesis Routes: A Critical Evaluation
Conventional methods for the synthesis of this compound and its isomers typically involve direct chlorination of a picoline precursor or the use of harsh chlorinating agents. These methods, while often effective, carry a significant environmental burden.
Vapor-Phase Chlorination of 3-Picoline
One established method is the high-temperature, vapor-phase chlorination of 3-picoline (3-methylpyridine). This process often requires extreme conditions and can lead to a mixture of chlorinated isomers, necessitating energy-intensive separation processes.[1][2] The use of elemental chlorine, a toxic and corrosive gas, is a major drawback from a green chemistry perspective.[3]
Reaction Scheme: Vapor-Phase Chlorination
Caption: Vapor-phase chlorination of 3-picoline.
Chlorination using Phosphorus Oxychloride and Other Halogenating Agents
Another common approach involves the use of strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene.[4] These reagents are highly toxic, corrosive, and react violently with water, posing significant handling and disposal challenges.[5][6][7] The Vilsmeier-Haack reaction, which utilizes POCl₃ and a formamide, is a well-known method for the formylation and in some cases, chlorination of aromatic rings, but its green credentials are poor due to the nature of the reagents.[8][9][10][11]
The environmental impact of these traditional methods is substantial. The use of hazardous reagents necessitates stringent safety protocols and specialized disposal procedures. Moreover, the formation of byproducts and the use of harsh reaction conditions contribute to a low atom economy and a high E-factor (environmental factor), key metrics in assessing the "greenness" of a chemical process.
A Greener Alternative: Synthesis via a Dihydroxypyridine Intermediate
A promising green chemistry approach to the synthesis of dichlorinated pyridines avoids the direct use of chlorine gas by proceeding through a dihydroxypyridine intermediate. This strategy has been successfully applied to the synthesis of 2,5-dichloropyridine and can be adapted for the synthesis of this compound.[12]
This multi-step synthesis begins with readily available and less hazardous starting materials. The key intermediate, a substituted 2,5-dihydroxypyridine, is then chlorinated using a less hazardous and more selective chlorinating agent than elemental chlorine.
Proposed Green Synthetic Pathway
Caption: Proposed green synthesis of this compound.
The first step would involve the synthesis of 3-methyl-2,5-dihydroxypyridine. While specific literature for this exact molecule's synthesis from simple precursors is scarce, analogous syntheses of substituted dihydroxypyridines suggest that a condensation reaction involving a derivative of methylmalonic acid and an appropriate nitrogen source would be a feasible route.
The second step is the chlorination of the 3-methyl-2,5-dihydroxypyridine intermediate. While phosphorus oxychloride is a common reagent for this type of transformation, the overall process is still considered greener than direct chlorination with Cl₂ due to better selectivity and avoidance of gaseous chlorine. Research into alternative, less hazardous chlorinating agents is an active area of green chemistry.[13][14]
Comparative Analysis
| Feature | Traditional Method (Vapor-Phase Chlorination) | Green Alternative (Dihydroxypyridine Route) |
| Starting Materials | 3-Picoline, Chlorine Gas | Methylmalonic acid derivative, Ammonia source |
| Key Reagents | Cl₂ (highly toxic gas) | POCl₃ (toxic liquid), potentially greener alternatives |
| Reaction Conditions | High temperature (300-500 °C), vapor phase | Moderate temperatures, liquid phase |
| Selectivity | Low, mixture of isomers | High for the desired isomer |
| Atom Economy | Low due to byproduct formation | Potentially higher |
| Environmental Impact | High (toxic reagents, energy intensive) | Moderate (toxic chlorinating agent, but avoids Cl₂) |
| Safety | High risk due to gaseous chlorine | Moderate risk with POCl₃ handling |
Experimental Protocols
Traditional Synthesis: Vapor-Phase Chlorination of 3-Picoline (Illustrative)
Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a suitable facility.
-
A vapor-phase reactor is heated to 350-400°C.
-
A stream of 3-picoline vapor is mixed with a stream of chlorine gas (molar ratio of Cl₂ to 3-picoline typically >3:1) and passed through the reactor.[1]
-
The reaction mixture is then cooled, and the product mixture is condensed.
-
The crude product is neutralized with a base (e.g., NaOH solution).
-
The organic phase is separated and subjected to fractional distillation to isolate this compound from other isomers and byproducts.
Proposed Green Synthesis: Chlorination of 3-Methyl-2,5-dihydroxypyridine
Warning: Phosphorus oxychloride is a corrosive and toxic reagent. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Part 1: Synthesis of 3-Methyl-2,5-dihydroxypyridine (Hypothetical)
This part is a proposed route and requires experimental validation.
-
A suitable derivative of methylmalonic acid (e.g., diethyl methylmalonate) is reacted with an appropriate C2-synthon and a source of ammonia (e.g., ammonium acetate) in a suitable solvent.
-
The reaction mixture is heated to promote condensation and cyclization.
-
The resulting 3-methyl-2,5-dihydroxypyridine is isolated and purified by crystallization or chromatography.
Part 2: Chlorination of 3-Methyl-2,5-dihydroxypyridine
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, 3-methyl-2,5-dihydroxypyridine is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a strong base (e.g., NaOH or K₂CO₃) to a pH of 7-8.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Conclusion and Future Outlook
While traditional methods for the synthesis of this compound are well-established, they fall short of modern green chemistry standards. The proposed alternative route via a dihydroxypyridine intermediate offers a significant improvement by avoiding the use of highly hazardous chlorine gas and potentially offering better selectivity.
Further research should focus on optimizing the synthesis of the 3-methyl-2,5-dihydroxypyridine intermediate and exploring even greener chlorinating agents to replace phosphorus oxychloride. The development of catalytic chlorination methods using recyclable catalysts would represent a major step forward in the sustainable production of this important chemical intermediate. By embracing these green chemistry principles, the chemical industry can continue to innovate while minimizing its environmental footprint.
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- 13. Oxidative Chlorination: A Sustainable Alternative for the Prepara...: Ingenta Connect [ingentaconnect.com]
- 14. benthamdirect.com [benthamdirect.com]
Head-to-Head Comparison: GC vs. HPLC for Dichloromethylpyridine Isomers
An Expert's Comparative Guide to the Isomeric Purity Analysis of Dichloromethylpyridine
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is paramount. Dichloromethylpyridine, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception. The presence of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can drastically alter the efficacy, safety, and stability of the final product.[1] Therefore, robust, validated analytical methods for quantifying isomeric purity are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth, objective comparison of the two most powerful and prevalent chromatographic techniques for the isomeric purity analysis of dichloromethylpyridine samples: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help you select the optimal technique for your laboratory's needs.
The choice between GC and HPLC hinges on the physicochemical properties of the analyte and the specific goals of the analysis.[2] Dichloromethylpyridines are typically volatile and thermally stable, making them excellent candidates for GC analysis.[3] However, HPLC remains a versatile and indispensable tool in pharmaceutical analysis.[2][4]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for Dichloromethylpyridine Analysis |
| Principle | Separates volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.[5][6] | Separates compounds in a liquid phase based on their polarity and interaction with a stationary phase.[5] | GC is a natural fit due to the volatility of dichloromethylpyridine isomers. HPLC is advantageous if non-volatile impurities are also of interest. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[6] | Liquid solvent or mixture of solvents.[5] | GC's use of affordable gases makes it cost-effective for routine analysis.[6] HPLC requires a continuous supply of expensive, high-purity solvents. |
| Temperature | High temperatures (150-300°C) are required to vaporize the sample.[7] | Typically performed at ambient or slightly elevated temperatures.[7] | The thermal stability of dichloromethylpyridine allows for GC analysis without degradation. HPLC avoids thermal stress entirely. |
| Speed | Very fast for volatile compounds; analysis times can be a few minutes.[6][7] | Generally slower; run times of 10-60 minutes are common.[6][7] | For high-throughput quality control, GC offers a significant speed advantage. |
| Efficiency | Capillary GC columns provide very high separation efficiency, resulting in sharp, narrow peaks.[7] | Produces sharp peaks, but typically with lower efficiency than capillary GC.[7] | The high efficiency of GC is ideal for resolving closely related isomers with small differences in boiling points. |
| Sample Scope | Limited to volatile and thermally stable analytes.[8] | Wide applicability for non-volatile and thermally sensitive molecules.[2] | While GC is perfect for the primary analytes, HPLC is superior for a comprehensive profile that includes potential non-volatile degradation products. |
Workflow for Isomeric Purity Analysis
The following diagram outlines the logical workflow from sample reception to the final purity assessment, incorporating the decision-making process for method selection.
Caption: General workflow for dichloromethylpyridine isomeric purity analysis.
Deep Dive I: Gas Chromatography (GC) for Isomeric Purity
Expert Rationale: GC is the quintessential technique for separating volatile isomers. The high efficiency of modern capillary columns allows for the separation of compounds with very subtle differences in boiling points, which is often the primary differentiating characteristic between positional isomers of dichloromethylpyridine. Coupling with a Flame Ionization Detector (FID) provides a robust, sensitive, and universally responsive method for hydrocarbon-based molecules, making it ideal for routine quantitative analysis in quality control settings.[9]
Detailed Experimental Protocol: GC-FID
This protocol is a self-validating system, designed to ensure trustworthiness and reproducibility. Validation should be performed according to authoritative guidelines such as ICH Q2(R2).[10][11]
-
Instrumentation & Reagents
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[1]
-
Column: Stabilwax-DB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column is recommended for resolving isomers that may have similar boiling points but different polarities.[1]
-
Carrier Gas: High-purity Helium or Nitrogen.[1]
-
Reagents: Dichloromethane (or other suitable volatile solvent), high-purity hydrogen and air for FID.
-
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the dichloromethylpyridine sample.
-
Dissolve in 10.0 mL of dichloromethane to prepare a solution with a nominal concentration of 1 mg/mL.[1] Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions
-
Injector Temperature: 250°C.[1]
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL.[1]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.[1]
-
-
Detector Temperature (FID): 280°C.[1]
-
-
Data Analysis & Validation
-
Identification: Identify isomeric peaks based on their retention times, confirmed by running certified reference standards for each known isomer.
-
Quantification: Calculate the percentage of each isomer using the area percent method. Isomeric Purity (%) = (Area of Main Peak / Total Area of All Isomer Peaks) x 100.
-
Validation: The method must be validated for specificity, precision, accuracy, linearity, and range to ensure it is fit for purpose.[12][13]
-
Deep Dive II: High-Performance Liquid Chromatography (HPLC)
Expert Rationale: While GC is often faster, HPLC is the workhorse of the pharmaceutical industry for its versatility.[2] A Reverse-Phase HPLC (RP-HPLC) method is well-suited for moderately polar compounds like dichloromethylpyridines.[1] This technique separates isomers based on differences in their polarity. It is particularly valuable when non-volatile process impurities or degradation products must be monitored simultaneously, or when a mass spectrometry (MS) detector is required for definitive peak identification, as HPLC-MS is a standard technique.[2][14]
Detailed Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a robust starting point for method development and must be validated to ensure its suitability for its intended use.
-
Instrumentation & Reagents
-
System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A degassed mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0) in a 60:40 (v/v) ratio. The exact ratio should be optimized to achieve the best resolution.[1]
-
Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and purified water.
-
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the dichloromethylpyridine sample.
-
Dissolve in 10.0 mL of the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Conditions
-
Data Analysis & Validation
-
Identification: Identify isomer peaks by comparing retention times with those of reference standards. Peak purity can be assessed using a Diode Array Detector (DAD).
-
Quantification: Calculate the percentage of each isomer using the area percent method, similar to the GC procedure.
-
Validation: The analytical procedure must be validated to demonstrate its specificity, precision, accuracy, and linearity.[10][11]
-
Method Validation: A Trustworthiness Framework
A method is only as reliable as its validation. Both GC and HPLC protocols must be validated according to ICH Q2(R2) guidelines to ensure trustworthiness.
Caption: Key validation parameters for ensuring a trustworthy analytical method.
Quantitative Performance Comparison
The following table presents typical, expected performance data from validated GC and HPLC methods for the analysis of dichloromethylpyridine isomers.
| Performance Metric | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Insight |
| Isomer Resolution (Rs) | > 2.5 | > 2.0 | GC often provides superior resolution due to higher column efficiency. |
| Analysis Time | ~15 minutes | ~25 minutes | GC is significantly faster, increasing sample throughput. |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.05% | Both methods can achieve the typical reporting threshold of 0.05% required by regulatory bodies, though GC-FID is often slightly more sensitive for this application. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods demonstrate excellent and comparable precision when properly validated. |
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the isomeric purity analysis of dichloromethylpyridine. The optimal choice is dictated by the specific analytical challenge.
-
Gas Chromatography (GC-FID) is the recommended method for routine quality control and high-throughput environments. Its speed, high resolution, robustness, and cost-effectiveness make it the superior choice when the primary goal is to quantify known, volatile isomers.[9]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD) is the more versatile tool, essential during drug development and for comprehensive impurity profiling. It is the preferred method when analyzing samples that may contain non-volatile or thermally labile impurities, or when LC-MS interfacing is needed for the definitive identification of unknown peaks.[1][2]
Ultimately, a well-equipped analytical laboratory should leverage both techniques. GC serves as the efficient workhorse for routine purity assessments, while HPLC provides the flexibility and broader scope required for in-depth investigation and method development challenges. The foundation of any choice must be a rigorous method validation process to ensure data integrity and regulatory compliance.[11][12]
References
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Benchchem.
- Separation of 2-(Dichloromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical.net.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- What is the difference between a GC and HPLC? Which is better for analysis of pesticides and insecticides?. Quora.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- A Comparative Guide to the Isomeric Purity Analysis of (Chloromethyl)cyclohexane. Benchchem.
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A Researcher's Guide to the Certificate of Analysis (COA): A Comparative Study of 2,5-Dichloro-3-methylpyridine and its Alternatives
For scientists and professionals in drug development and chemical research, the purity and identity of starting materials are paramount. The Certificate of Analysis (COA) is the cornerstone document that provides this critical information. This guide offers an in-depth comparison of the COA for 2,5-Dichloro-3-methylpyridine, a key building block in pharmaceuticals and agrochemicals, with its structural isomer and a functional alternative from a different heterocyclic class. We will dissect the components of a typical COA, explain the significance of each analytical test, and provide the experimental rationale behind the chosen methodologies.
The Critical Role of a Certificate of Analysis
A Certificate of Analysis is more than a simple declaration of a product's specifications. It is a comprehensive report that validates the quality of a chemical substance. For researchers, it provides the necessary assurance that the material they are using is what it purports to be, at the stated purity, and free from contaminants that could adversely affect their experiments. In the context of drug development, a well-documented COA is a regulatory necessity, forming a crucial part of the audit trail.
Deconstructing the Certificate of Analysis for this compound
While a standardized format for a COA does not exist across all manufacturers, a comprehensive document for a research-grade chemical like this compound (CAS No: 58584-93-5) will typically include the following sections. Below is a representative COA, followed by a comparative analysis with its alternatives.
Table 1: Example Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (GC-MS) | ≥ 98.0% | 98.7% | Gas Chromatography-Mass Spectrometry |
| Melting Point | 42-45 °C | 43.5 °C | Capillary Melting Point |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
| Inorganic Impurities (as Ash) | ≤ 0.1% | 0.05% | Sulfated Ash Test |
Comparative Analysis: this compound vs. Key Alternatives
The choice of a chemical intermediate often depends on a combination of factors including reactivity, availability, and impurity profile. Here, we compare the COA of this compound with two relevant alternatives: its positional isomer, 2,3-Dichloro-5-methylpyridine, and a structurally distinct but functionally similar compound, 4,6-Dichloro-2-methylpyrimidine.
Table 2: Comparative COA Specifications
| Parameter | This compound | 2,3-Dichloro-5-methylpyridine | 4,6-Dichloro-2-methylpyrimidine |
| CAS Number | 58584-93-5 | 59782-90-0 | 1780-26-3 |
| Purity (Typical) | ≥ 98.0% | ≥ 97.0% | ≥ 98.0% |
| Key Impurities | Isomeric dichloromethylpyridines | Other dichloromethylpyridine isomers | Monochloro- or trichloro-methylpyrimidines |
| Physical State | Solid | Solid | Solid |
| Melting Point | 42-45 °C[1] | 41-45 °C | 41.5-45.5 °C |
This comparison highlights that while all three compounds are solids with similar melting points and are commercially available at high purity, the key differentiator for a researcher lies in the potential impurity profile, which is a direct consequence of their respective synthetic routes.
The Science Behind the Specifications: A Deep Dive into Analytical Methodologies
Understanding the "why" behind the chosen analytical techniques is crucial for interpreting a COA effectively. The selection of a particular method is driven by its ability to provide specific, accurate, and reliable information about the analyte.
Identity Confirmation: ¹H NMR Spectroscopy
The Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides a unique fingerprint based on the chemical environment of the hydrogen atoms. The spectrum will show distinct signals for the methyl protons and the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the precise arrangement of substituents.
Experimental Workflow: ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Purity Determination and Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
The Rationale: Gas Chromatography (GC) is an excellent technique for separating volatile and thermally stable compounds like dichlorinated methylpyridines.[2] When coupled with a Mass Spectrometer (MS), it allows for both the quantification of the main component and the identification of trace impurities. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides a mass spectrum for each eluting peak, which acts as a molecular fingerprint.[2] This is particularly useful for distinguishing between isomers, which may have very similar retention times but different fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Impact (EI) ionization with a scan range of m/z 40-400.
-
Data Analysis Workflow: GC-MS
Sources
A Comparative Guide to Catalytic Systems for the Functionalization of 2,5-Dichloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,5-dichloro-3-methylpyridine scaffold is a critical endeavor in medicinal chemistry and drug development. The strategic introduction of diverse functional groups onto this pyridine core allows for the fine-tuning of molecular properties, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide provides a comprehensive comparison of various catalytic systems for the selective functionalization of this compound, offering insights into their performance, regioselectivity, and practical application.
The presence of two chlorine atoms at the C2 and C5 positions, along with a methyl group at C3, presents a unique set of challenges and opportunities for selective chemical modification. The inherent electronic properties of the pyridine ring, coupled with the steric influence of the methyl group, dictate the reactivity of the different positions. This guide will delve into the nuances of several powerful catalytic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings, as well as Iridium-catalyzed C-H borylation, providing a framework for rational catalyst selection in the synthesis of novel pyridine derivatives.
The Challenge of Regioselectivity
The primary hurdle in the functionalization of this compound is controlling the site of reaction. The C2 and C5 positions, bearing chloro-leaving groups, are the most common sites for cross-coupling reactions. Generally, the C2 position is more activated towards oxidative addition by palladium catalysts due to the adjacent nitrogen atom. However, the steric hindrance imposed by the 3-methyl group can significantly influence this preference, potentially favoring reaction at the less hindered C5 position. Furthermore, the C4 and C6 positions possess C-H bonds that can be targeted for functionalization, adding another layer of complexity and opportunity.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, Negishi, or Sonogashira—depends on the desired bond to be formed and the nature of the coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organoboron compound with an organic halide.[1] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and base is paramount in controlling regioselectivity.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Major Product | Yield (%) | Regioselectivity (C5:C2) |
| Pd(OAc)₂ | None ("Jeffery" conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | Arylboronic acid | 2-chloro-5-aryl-3-methylpyridine | Moderate-Good | High |
| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene/H₂O | 90 | 12 | Phenylboronic acid | Mixture of isomers | Moderate | Low |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Alkylboronic acid | 2-chloro-5-alkyl-3-methylpyridine | Good | Moderate to High |
Note: Data is extrapolated from studies on similar 2,5-dichloropyridine substrates. The 3-methyl group is expected to further enhance selectivity for the C5 position due to steric hindrance at C2.[2][3]
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling [2]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of NMP and water (e.g., 4:1, 5 mL).
-
Add Palladium(II) acetate (2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling amines with aryl halides.[4][5] This reaction is crucial for synthesizing anilines and other nitrogen-containing heterocycles. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and selectivity.[6]
Representative Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Amine | Expected Major Product | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | 2-chloro-5-morpholino-3-methylpyridine | Good |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | Aniline | 2-chloro-5-anilino-3-methylpyridine | Good |
Note: Data is extrapolated from studies on similar dichloropyridine substrates. The steric hindrance from the 3-methyl group is expected to favor amination at the C5 position.[2]
Experimental Protocol: Buchwald-Hartwig Amination [7]
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Add the catalyst solution to the substrate/base mixture.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Negishi Coupling: Utilizing Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are known for their high functional group tolerance and reactivity.[8][9] This reaction is particularly useful for coupling with aryl chlorides, which can be less reactive in other cross-coupling reactions.
Considerations for Negishi Coupling:
-
Catalyst: Palladium or nickel catalysts can be used. Palladium catalysts generally offer higher yields and broader functional group tolerance.[8]
-
Ligand: Bulky, electron-rich phosphine ligands such as RuPhos are highly effective, especially for sterically hindered substrates.[4]
-
Organozinc Reagent: Can be prepared in situ from the corresponding organic halide, avoiding the need to handle sensitive organometallic reagents.[10][11]
Experimental Protocol: Negishi Coupling [4]
-
Preparation of Organozinc Reagent (in situ):
-
Activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF.
-
Add the organic halide (e.g., aryl bromide) to the activated zinc and stir until the formation of the organozinc reagent is complete (monitor by GC analysis of quenched aliquots).
-
-
Cross-Coupling:
-
In a separate flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst by dissolving palladium(II) acetate and RuPhos in anhydrous THF.
-
Add this compound to the catalyst solution.
-
Slowly add the freshly prepared organozinc reagent solution.
-
Heat the reaction mixture as required and monitor for completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and purify by column chromatography.
-
Figure 3: Simplified catalytic cycle for the Negishi coupling.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules. The regioselectivity of the Sonogashira coupling on this compound will be influenced by the choice of catalyst and ligands.
Catalyst Comparison for Sonogashira Coupling:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Expected Major Product |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 60 | 2-chloro-5-alkynyl-3-methylpyridine |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | RT to 80 | 2-chloro-5-alkynyl-3-methylpyridine |
Note: The steric hindrance at C2 due to the 3-methyl group is expected to favor coupling at the C5 position.
Experimental Protocol: Sonogashira Coupling [12]
-
In a reaction flask, dissolve this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base such as triethylamine (2.0 equiv) in THF.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (4-10 mol%).
-
Stir the reaction mixture at the desired temperature until completion (monitor by TLC).
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Figure 4: Simplified catalytic cycles for the Sonogashira coupling.
Iridium-Catalyzed C-H Borylation: A Direct Functionalization Approach
Iridium-catalyzed C-H borylation offers a powerful strategy for the direct functionalization of C-H bonds, converting them into versatile boronate esters.[9][14] For this compound, this methodology could potentially functionalize the C4 or C6 positions. The regioselectivity is typically governed by steric factors, with borylation occurring at the least hindered C-H bond.[14]
Key Considerations for Iridium-Catalyzed C-H Borylation:
-
Catalyst: A common catalyst system is [Ir(cod)OMe]₂ in combination with a bipyridine-based ligand.
-
Ligand: The choice of ligand is crucial for controlling regioselectivity. Sterically demanding ligands can direct borylation away from substituted positions.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a widely used boron source.
-
Regioselectivity: For this compound, C-H borylation is most likely to occur at the C4 position, which is sterically more accessible than the C6 position adjacent to the chloro substituent. The nitrogen atom in the pyridine ring can also influence the regioselectivity by coordinating to the iridium catalyst.[15]
Experimental Protocol: Iridium-Catalyzed C-H Borylation
-
In a glovebox, combine this compound (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and a suitable bipyridine ligand (3.0 mol%) in a Schlenk tube.
-
Add an anhydrous solvent such as THF or cyclopentyl methyl ether (CPME).
-
Seal the tube and heat the mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting boronate ester by column chromatography.
Figure 5: Experimental workflow for C-H borylation and subsequent functionalization.
Conclusion and Future Outlook
The functionalization of this compound offers a rich landscape for the application of modern catalytic methods. While palladium-catalyzed cross-coupling reactions provide reliable routes for C-C and C-N bond formation, primarily at the C5 position due to the steric influence of the 3-methyl group, iridium-catalyzed C-H borylation opens up avenues for direct functionalization at the C4 position.
The choice of the optimal catalytic system will depend on the desired final product and the specific functional group to be introduced. For C-C bond formation, Suzuki-Miyaura and Negishi couplings offer broad applicability, with the latter being particularly effective for less reactive chlorides. For C-N bond formation, the Buchwald-Hartwig amination remains the gold standard. Sonogashira coupling provides a direct route to valuable alkynylated pyridines.
Future research in this area will likely focus on the development of more selective and efficient catalysts that can overcome the inherent reactivity patterns of the substrate. The exploration of base-metal catalysts (e.g., nickel and copper) as more sustainable alternatives to palladium is also a promising direction. Ultimately, a deeper understanding of the interplay between the substrate's electronic and steric properties and the catalyst's characteristics will enable the precise and predictable functionalization of this important heterocyclic scaffold, paving the way for the discovery of new and improved pharmaceuticals and functional materials.
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Chutia, R., & Sarmah, P. (2025). A green and efficient protocol for Suzuki and Sonogashira cross-coupling reaction using Pd/CuFe2O4 MNPs as a magnetically separable catalyst. International Journal of New Chemistry, 12(3), 329-339. [Link]
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McCann, L. C. (2015). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. Part II: Improved Synthesis of Sterically Demanding Pd-PEPPSI Pre-Catalysts. York University. [Link]
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Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 73(18), 7380–7382. [Link]
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Barancelli, D. A., et al. (2014). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 19(8), 12596–12608. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442–53466. [Link]
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Kim, J., & Lee, D. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 1. [Link]
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Comparative Efficacy of Pyridine Carboxylic Acid Herbicides: A Technical Guide
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Abstract
This guide provides a comprehensive comparison of herbicides derived from the pyridine carboxylic acid chemical family, a class of synthetic auxin herbicides critical to modern vegetation management. We will delve into the molecular mechanism of action that underpins their efficacy, present comparative data on key derivatives such as Clopyralid, Picloram, and Aminopyralid, and contrast their performance with alternative herbicide classes. Detailed experimental protocols for greenhouse and field efficacy trials are provided to ensure methodological rigor and reproducibility for researchers in weed science and agrochemical development.
Introduction to Pyridine Carboxylic Acid Herbicides
Herbicides based on a pyridine carboxylic acid structure are a cornerstone of selective broadleaf weed control in numerous agricultural and non-crop settings.[1] These compounds, including prominent members like clopyralid, picloram, and aminopyralid, are classified as Group 4 herbicides by the Herbicide Resistance Action Committee (HRAC).[2][3] Their primary utility lies in their systemic nature and selective targeting of dicotyledonous (broadleaf) plants, with a high degree of safety for monocotyledonous species such as grasses and cereals.[4] This selectivity allows for effective weed management in pastures, rangelands, turf, and various grain crops.[5][6] The core chemical scaffold, often derived from precursors like 2,5-Dichloro-3-methylpyridine, is synthetically modified to produce derivatives with varying levels of potency, soil persistence, and target weed spectrums.[7]
Mechanism of Action: Synthetic Auxin Mimicry
The herbicidal activity of the pyridine carboxylic acid family stems from their function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[5][8] In healthy plants, auxin meticulously regulates cell division, elongation, and differentiation.[9] Pyridine-based herbicides overwhelm these regulatory systems.
The Molecular Cascade:
-
Perception & Binding: The herbicide molecules are absorbed through the leaves and roots and translocate systemically to meristematic tissues (areas of active growth).[10][11] Here, they bind to auxin co-receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[12][13]
-
Repressor Degradation: This binding event stabilizes a protein complex (SCF-TIR1/AFB) that tags transcriptional repressor proteins, known as Aux/IAA proteins, for destruction.[12][14]
-
Uncontrolled Gene Expression: With the Aux/IAA repressors eliminated, Auxin Response Factors (ARFs) are free to activate a cascade of auxin-responsive genes.[9][13]
-
Phenotypic Response: The sustained, unregulated activation of these genes leads to uncontrolled and disorganized cell growth.[15] This manifests as epinasty (twisting and curling of stems and leaves), stem cracking, callus tissue formation, and ultimately, disruption of vascular tissues, leading to plant death within days to weeks.[8][16]
This targeted disruption of hormonal balance is the key to their efficacy and selectivity.
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This guide provides a comprehensive toxicological overview of 2,5-dichloro-3-methylpyridine and a comparative analysis with structurally similar chlorinated and methylated pyridine derivatives. As intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, understanding the toxicological profile of these compounds is paramount for ensuring laboratory safety, guiding drug development, and conducting accurate risk assessments. This document synthesizes available data on acute toxicity, irritation, genotoxicity, and carcinogenicity, explains the causality behind standard toxicological assays, and discusses structure-activity relationships (SAR) to provide a predictive framework for this chemical class.
Introduction: The Toxicological Significance of Halogenated Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal and industrial chemistry. The introduction of halogen and alkyl substituents can dramatically alter a molecule's physicochemical properties, metabolic fate, and biological activity, often enhancing efficacy but also potentially increasing toxicity. Chlorinated pyridines, for instance, can be rapidly absorbed through intact skin, and their metabolism can lead to the formation of reactive intermediates.[1] Therefore, a robust understanding of their toxicological profile is not merely a regulatory hurdle but a critical component of safe and effective chemical design. This guide will focus on this compound, comparing it with key analogues to elucidate the toxicological impact of substituent patterns.
Toxicological Profile of this compound
Specific quantitative toxicological data for this compound is limited in publicly accessible literature. However, safety data provided by chemical suppliers indicates a clear hazard profile. The compound is classified as toxic if swallowed and is an irritant to the eyes, skin, and respiratory system.[2][3]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Risk Codes: R25 (Toxic if swallowed), R36 (Irritating to the eyes).[3]
The absence of detailed studies, such as LD50 determination or genotoxicity assays, necessitates a comparative approach, leveraging data from structurally related compounds to infer potential hazards and guide handling procedures.
Comparative Toxicology of Related Pyridine Derivatives
The toxicity of substituted pyridines is highly dependent on the nature, number, and position of functional groups on the pyridine ring. By comparing this compound to its analogues, we can discern patterns and make informed predictions about its behavior.
Acute Toxicity and Irritation
The acute toxicity of chloromethyl-pyridines varies significantly. While a precise oral LD50 for this compound is not available, related compounds demonstrate moderate to high acute toxicity. For instance, 2-(Chloromethyl)pyridine Hydrochloride has a reported oral LD50 in mice of 316 mg/kg, classifying it as moderately toxic.[4] The parent compound, pyridine, has a higher oral LD50 in mice of 1500 mg/kg, while o-chloropyridine is significantly more toxic with an oral LD50 in mice of 100 mg/kg.[1][5]
Most of the evaluated compounds are significant irritants. 3-(Chloromethyl)pyridine hydrochloride is noted as an irritant of the skin, eyes, mucous membranes, and upper respiratory tract.[6] Similarly, 2-chloro-5-methylpyridine is classified as a skin irritant, and 2,3-dichloro-5-(trifluoromethyl)pyridine is reported to cause serious eye damage.[5][7]
Table 1: Comparative Acute Toxicity and Irritation Data
| Compound | Oral LD50 | Dermal Toxicity Classification | Irritation Properties |
| This compound | Data Not Available | Data Not Available | Skin, eye, and respiratory irritant[2] |
| 2-(Chloromethyl)pyridine HCl | 316 mg/kg (Mouse)[4] | Data Not Available | Corrosive; Causes severe skin burns and eye damage[4] |
| 3-(Chloromethyl)pyridine HCl | Data Not Available | Data Not Available | Irritant to skin, eyes, mucous membranes, respiratory tract[6][8] |
| 2-Chloro-5-methylpyridine | Harmful if swallowed[7] | Harmful in contact with skin[7][9] | Causes skin irritation[7] |
| o-Chloropyridine | 100 mg/kg (Mouse)[1] | Data Not Available | Skin irritant[1] |
| 3-Picoline (3-Methylpyridine) | Data Not Available | Data Not Available | Moderate to severe dermal and ocular irritant in rabbits[10] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Harmful if swallowed[5] | Data Not Available | Causes serious eye damage; May cause allergic skin reaction[5] |
Genotoxicity and Carcinogenicity
Genotoxicity and carcinogenicity are critical endpoints in safety assessment. The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[11] Long-term animal bioassays, often conducted by the National Toxicology Program (NTP), provide data on carcinogenic potential.
The available data reveals striking differences based on substituent position:
-
3-Picoline (3-Methylpyridine): Was not mutagenic in bacterial assays.[12] However, in a 2-year NTP drinking water study, there was clear evidence of carcinogenic activity in female mice, based on increased incidences of lung and liver tumors, and equivocal evidence in male mice.[13]
-
2-(Chloromethyl)pyridine Hydrochloride: In a long-term NTP bioassay, this compound was found to be not carcinogenic in Fischer 344 rats or B6C3F1 mice under the conditions of the study.[14][15]
-
3-(Chloromethyl)pyridine Hydrochloride: In stark contrast to its 2-position isomer, this compound was found to be carcinogenic in an NTP bioassay. Administration by gavage produced papillomas and carcinomas in the forestomach of male rats and both sexes of mice.[16]
No specific genotoxicity or carcinogenicity data was found for this compound or 2-chloro-5-methylpyridine. The parent compound, pyridine, showed no genotoxic potential in most in vitro and in vivo assays.[17]
Table 2: Comparative Genotoxicity and Carcinogenicity
| Compound | Ames Test Result | Carcinogenicity Finding |
| This compound | Data Not Available | Data Not Available |
| Pyridine | Negative[17] | Data Not Available |
| 3-Picoline (3-Methylpyridine) | Negative[12] | Carcinogenic in female mice (lung/liver); Equivocal in male mice[13] |
| 2-(Chloromethyl)pyridine HCl | Data Not Available | Not Carcinogenic in rats or mice[14] |
| 3-(Chloromethyl)pyridine HCl | Data Not Available | Carcinogenic in rats and mice (forestomach tumors)[16] |
Structure-Activity Relationship (SAR) Insights
The comparative data, though incomplete, allows for the formulation of several SAR hypotheses for this class of compounds:
-
Position of the Chloromethyl Group is Critical: The dramatic difference in carcinogenicity between 2-(chloromethyl)pyridine (non-carcinogenic) and 3-(chloromethyl)pyridine (carcinogenic) highlights the profound impact of substituent position. This suggests different metabolic activation pathways or modes of action. The gavage route of administration in the positive study points to site-of-contact carcinogenicity.[16]
-
Chlorination Increases Acute Toxicity: The oral LD50 of o-chloropyridine (100 mg/kg) is significantly lower than that of pyridine itself, indicating that adding a chlorine atom can substantially increase acute toxicity.[1]
-
Methylation and Carcinogenicity: The carcinogenicity of 3-picoline in mice demonstrates that a simple methyl group, without chlorine, can be associated with tumorigenicity, particularly in the liver and lung.[13]
Based on these relationships, it is prudent to handle This compound with a high degree of caution. The presence of two chlorine atoms suggests potentially high acute toxicity, and the methyl group, by analogy with 3-picoline, could be a structural alert for carcinogenicity. The combination of these substituents warrants further investigation.
Key Experimental Protocols
To ensure data reliability and comparability, toxicological studies must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for chemical testing.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is an alternative to the classical LD50 test and aims to determine acute oral toxicity while minimizing animal use and suffering. It relies on observing clear signs of toxicity at a series of fixed dose levels.[14]
Objective: To identify a dose causing evident toxicity but not mortality, allowing for classification according to the Globally Harmonised System (GHS).[14]
Methodology:
-
Animal Selection: Use healthy, young adult rodents (typically female rats), fasted prior to dosing.[14]
-
Dose Selection (Sighting Study): Start with a single animal at a dose expected to produce toxicity (e.g., 300 mg/kg in the absence of prior information). Dose levels are fixed at 5, 50, 300, and 2000 mg/kg.[14]
-
Administration: Administer the test substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight for rodents.[14][15]
-
Observation: Observe the animal for at least 14 days. Pay close attention to signs of toxicity in the first 24 hours.[14]
-
Main Study: Based on the sighting study outcome, dose a further four animals sequentially. The dose for subsequent animals is adjusted based on the outcome (survival or death) of the previously dosed animal.
-
Endpoint: The test is complete when a dose that causes evident toxicity is identified or when no effects are seen at the highest dose. The substance is then classified based on the results.[14]
Caption: Workflow for OECD 420 Acute Oral Toxicity Test.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is the most widely used initial screen for identifying substances that can cause gene mutations.[12][18]
Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test chemical in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[12][13]
Methodology:
-
Strain Selection: Use at least five strains of bacteria, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[13][18]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction), typically derived from induced rat liver, to mimic mammalian metabolism.[13][18]
-
Exposure (Plate Incorporation Method): a. Mix the test substance (at several concentrations), the bacterial tester strain, and (if used) the S9 mix with molten top agar. b. Pour this mixture onto a minimal glucose agar plate (bottom agar).[9] c. The minimal agar lacks the specific amino acid (histidine for Salmonella, tryptophan for E. coli) that the tester strain requires for growth.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.[18]
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies, typically a two- to three-fold increase over the solvent control.[18]
Caption: Workflow for the OECD 471 Ames Test.
Conclusion
While a complete toxicological dossier for this compound is not publicly available, a comparative analysis with its structural analogues provides critical insights for risk assessment and safe handling. The data strongly suggest that this compound should be treated as acutely toxic and a significant irritant. Furthermore, the known carcinogenicity of related compounds, such as 3-picoline and 3-(chloromethyl)pyridine hydrochloride, serves as a significant structural alert, warranting stringent exposure controls until specific data for this compound becomes available. Researchers and drug development professionals should prioritize conducting standardized assays, such as those outlined in this guide, to fill these data gaps and ensure the safe development of novel chemical entities based on this scaffold.
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A Comparative Guide to the Synthesis of 2,5-Dichloro-3-methylpyridine: Benchmarking New Methodologies Against Patent Literature
Introduction
2,5-Dichloro-3-methylpyridine is a pivotal chemical intermediate, forming the structural backbone of numerous high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis is a critical step in the manufacturing of several commercial products. Historically, the production of specifically substituted halopyridines has been challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions and results in mixtures of regioisomers.[1][2] This guide provides an in-depth comparison of established, patent-filed synthesis methods against a novel, academically developed strategy, offering researchers and process chemists a clear view of the evolving landscape of pyridine functionalization.
We will dissect the traditional direct chlorination routes, which are workhorses of industrial production, and contrast them with a modern approach that utilizes a temporary ring-opening of the pyridine core to achieve unprecedented regioselectivity under mild conditions. This analysis will focus on reaction mechanisms, experimental conditions, yield, selectivity, and overall process viability, providing the data needed to make informed decisions in a research and development setting.
Part 1: The Established Industrial Route - Direct Chlorination
The patent literature for the synthesis of chlorinated picolines is dominated by methods involving the direct chlorination of 3-picoline (3-methylpyridine) or its derivatives, such as 3-methylpyridine-N-oxide. These methods are built for scale and utilize readily available, inexpensive bulk chemicals.
A representative approach involves the reaction of 3-methylpyridine-N-oxide with a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosgene.[3] This reaction typically proceeds at elevated temperatures and often yields a mixture of chlorinated isomers, including the desired 2-chloro-3-methylpyridine and the undesired 2-chloro-5-methylpyridine.[3][4] Subsequent chlorination steps are then required to introduce the second chlorine atom, which can further complicate the product profile.
Causality Behind Experimental Choices:
-
Starting Material: 3-methylpyridine-N-oxide is often used instead of 3-picoline itself because the N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions.
-
Reagents: Harsh chlorinating agents like POCl₃ and PCl₅ are necessary to overcome the inherent low reactivity of the electron-deficient pyridine ring.
-
High Temperatures: Significant thermal energy is required to drive the reaction to completion, but this also contributes to the lack of selectivity and potential for side-product formation.
The primary drawback of this approach is the lack of regiocontrol. The formation of multiple isomers necessitates costly and complex downstream separation processes, reducing the overall yield and efficiency of the process leading to the specific this compound isomer.
Workflow for Classical Direct Chlorination
Caption: Classical chlorination pathway leading to a mixture of isomers.
Part 2: A Novel Approach - Regioselective Halogenation via Zincke Imine Intermediates
Recent academic advancements have introduced a sophisticated strategy that circumvents the inherent selectivity issues of direct pyridine halogenation.[5][6] This method involves a temporary, reversible ring-opening of the pyridine to form a highly reactive acyclic intermediate known as a Zincke imine.[2]
The process begins with the N-activation of the pyridine, for example with triflic anhydride (Tf₂O), to form a reactive pyridinium salt. This salt is then subjected to ring-opening with an amine nucleophile. The resulting Zincke imine, which is essentially a conjugated alkene, can then be halogenated with exceptional regioselectivity using standard halogen sources (e.g., N-chlorosuccinimide, NCS). The final step is a base-mediated ring-closing reaction that regenerates the pyridine ring, now precisely halogenated at the desired position.
Causality Behind Experimental Choices:
-
N-Activation: Activation with a highly electrophilic group like triflate makes the pyridine ring susceptible to nucleophilic attack and ring-opening under mild conditions.
-
Ring-Opening: This step fundamentally changes the electronic properties of the system. Instead of an electron-poor aromatic ring, the reaction proceeds through an electron-rich, acyclic diene-like intermediate, which is much more reactive and controllable.
-
Selective Halogenation: The halogenation now occurs on an alkene-like system, where selectivity is governed by well-understood principles of electrophilic addition, allowing for precise installation of the halogen at a specific carbon.
-
Mild Conditions: Because the intermediates are highly reactive, the entire sequence can be performed at or below room temperature, preserving sensitive functional groups and improving the safety profile of the reaction.
This strategy offers a powerful solution to the long-standing challenge of 3-selective halogenation of pyridines, providing a direct route to intermediates that would otherwise be difficult to access.[2][7]
Workflow for Zincke Imine Mediated Synthesis
Caption: Modern regioselective halogenation via a ring-opening/closing sequence.
Part 3: Head-to-Head Performance Comparison
The choice between an established industrial process and a novel academic method hinges on a trade-off between raw material cost, process efficiency, and capital expenditure.
| Feature | Patented Direct Chlorination | New Zincke Imine Method |
| Regioselectivity | Low; produces mixtures of isomers. | High; produces a single major regioisomer.[2] |
| Reaction Conditions | Harsh (High temperatures, >100°C). | Mild (Low temperatures, often 0°C to RT).[5] |
| Key Reagents | POCl₃, PCl₅, Cl₂ gas. | Tf₂O, amines, NCS, base. |
| Separation | Requires intensive purification (e.g., fractional distillation). | Simple extraction and chromatography. |
| Yield (of desired isomer) | Often low to moderate after separation. | Potentially high for the target isomer. |
| Safety Concerns | Use of highly corrosive and toxic reagents. | Use of expensive and moisture-sensitive reagents (Tf₂O). |
| Scalability | Proven at industrial scale. | Demonstrated at lab scale; industrial scale-up unproven. |
| Cost | Low raw material costs. | High cost of activating agents (Tf₂O). |
Part 4: Detailed Experimental Protocols
Protocol 1: Representative Patented Method (Conceptual)
This protocol is a conceptual representation based on principles from patent literature, such as CN101671296B and US5334724A.[3][4]
-
N-Oxide Formation: To a stirred solution of 3-picoline in a suitable solvent (e.g., acetic acid), add hydrogen peroxide dropwise while maintaining the temperature below 60°C. Stir for several hours until the reaction is complete. The solvent is then removed under vacuum to yield 3-methylpyridine-N-oxide.
-
Rationale: N-oxide formation activates the ring for subsequent chlorination.
-
-
Chlorination: In a flask equipped with a reflux condenser and under an inert atmosphere, add 3-methylpyridine-N-oxide to an excess of phosphoryl chloride (POCl₃). Heat the mixture to reflux (approx. 110°C) for 3-4 hours.
-
Rationale: The high temperature and potent chlorinating agent are required to overcome the stability of the pyridine ring and substitute a chlorine atom, primarily at the 2-position.
-
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water, followed by neutralization with a base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated.
-
Rationale: This step removes the excess reagent and isolates the crude product from the aqueous phase.
-
-
Purification: The resulting crude oil, a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, is separated by fractional distillation under reduced pressure.
-
Rationale: The different boiling points of the regioisomers allow for their separation, although this can be energy-intensive and challenging.
-
-
Second Chlorination: The isolated 2-chloro-3-methylpyridine would then undergo a second, often radical or high-temperature electrophilic, chlorination to install the chlorine at the 5-position, followed by another purification campaign.
Protocol 2: New Synthesis Method via Zincke Imine
This protocol is based on the methodology reported by McNally and coworkers.[2]
-
N-Activation and Ring Opening (One-Pot): In a glovebox, a solution of 3-methylpyridine (1.0 equiv) in dichloromethane (0.1 M) is cooled to -78°C. Triflic anhydride (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes. A solution of a secondary amine (e.g., morpholine, 3.0 equiv) in dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Rationale: Low temperature controls the highly exothermic N-activation. The subsequent addition of an amine nucleophile opens the activated pyridinium salt into the corresponding Zincke imine intermediate.
-
-
Regioselective Chlorination: The reaction mixture containing the crude Zincke imine is cooled to 0°C. N-chlorosuccinimide (NCS, 1.2 equiv) is added in one portion. The reaction is stirred at 0°C for 1 hour.
-
Rationale: The electron-rich Zincke imine readily reacts with the electrophilic chlorine from NCS. The substitution pattern is directed electronically by the imine structure, leading to high regioselectivity.
-
-
Ring Closing: A solution of a suitable base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) in dichloromethane is added dropwise at 0°C. The reaction is stirred for 1 hour at room temperature.
-
Rationale: The base promotes the elimination of the amine and cyclization to re-form the aromatic pyridine ring, now containing the precisely placed chlorine atom.
-
-
Work-up and Purification: The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure 2-chloro-5-methylpyridine (assuming the starting material was 3-methylpyridine and the reaction proceeds to dichlorination in a subsequent step or a modified one-pot procedure).
-
Rationale: Standard workup and chromatography are sufficient for purification due to the high selectivity of the reaction, avoiding the need for difficult distillations.
-
Conclusion
The synthesis of this compound stands at a crossroads between established, brute-force industrial methods and elegant, precision-focused academic strategies.
-
Patented literature provides a foundation of scalable processes that rely on inexpensive reagents but are hampered by harsh conditions and low selectivity, leading to significant purification challenges.
-
New synthesis methods , particularly the Zincke imine strategy, demonstrate the power of mechanistic innovation. By temporarily altering the fundamental structure of the pyridine ring, chemists can achieve unparalleled control over regioselectivity under mild conditions.
For researchers and drug development professionals, this new method opens the door to rapidly creating diverse and complex pyridine-containing molecules that were previously inaccessible. While the high cost of reagents like triflic anhydride may currently limit its application in large-scale bulk manufacturing, the principles of this approach—overcoming inherent reactivity challenges through transient intermediate formation—will undoubtedly pave the way for the next generation of more efficient, selective, and sustainable chemical syntheses.
References
-
Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Levy, J. N., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Boyle, B. T. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. University of California, Irvine. [Link]
-
Levy, J. N., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
-
Levy, J. N., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Center for Biotechnology Information. [Link]
-
Jiangsu Yangnong Chemical Group Co Ltd. (2021). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
- Imperial Chemical Industries Plc. (1985). Process for preparing 2,3-dichloro-5-trichloromethylpyridine.
- Nantong Chem-Tech. (2021). Simple preparation method of 2, 5-dichloropyridine.
- Dow Agrosciences LLC. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Jiangsu Kuaida Agrochemical Co Ltd. (2011). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline.
- Bayer Aktiengesellschaft. (1994). Preparation of substituted 2-chloropyridines.
- Cheminova AS. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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- 3. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 4. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-3-methylpyridine
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2,5-Dichloro-3-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the rationale behind each safety protocol, ensuring a culture of safety and compliance in the laboratory environment.
Immediate Safety Profile: Understanding the Hazard
This compound is a halogenated organic compound that requires careful handling due to its potential hazards. While specific data for this compound may be limited, analogous structures such as 2-chloro-5-methylpyridine and other chlorinated pyridines are classified as harmful and irritants.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Primary Hazards Include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to these hazards, adherence to strict safety protocols during handling and disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including disposal, the following PPE is mandatory. The goal is to create a complete barrier, preventing any contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and potential vapors that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully-buttoned lab coat, and closed-toe shoes.[3][4] | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |
| Respiratory Protection | All handling of this compound, including waste transfer, must be conducted in a certified chemical fume hood.[3][5] | A fume hood is the primary engineering control to prevent inhalation of vapors or dust, which can cause respiratory tract irritation.[2] |
Waste Management and Disposal Protocol
Disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Characterization and Segregation
This compound is a halogenated organic compound .[6] This is the most critical piece of information for its disposal. Hazardous waste is segregated to prevent dangerous chemical reactions and to ensure it is sent to the correct treatment facility.[7]
-
Action: Designate a specific waste container exclusively for halogenated organic waste.
-
Causality: Halogenated wastes are typically disposed of via high-temperature incineration.[6][8][9] Mixing them with non-halogenated solvents can complicate the disposal process and increase costs, as the entire mixture must then be treated as halogenated waste. Never mix halogenated waste with acids, bases, or oxidizers.[5][10]
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental misuse and ensure the waste is handled correctly by disposal technicians.
-
Container: Use a compatible, tightly sealed container. A high-density polyethylene (HDPE) carboy is a suitable choice.[3] Ensure the container is in good condition, free from leaks or cracks.[7]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[7] The label must include:
-
The words "HAZARDOUS WASTE ".[7]
-
The full chemical name: "This compound ".
-
A list of all other components in the container, with percentages.
-
The appropriate hazard pictograms (e.g., harmful, irritant).
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Location: Always keep waste containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within or under a fume hood.[3] The storage area should be cool, dry, and well-ventilated.[1][3]
-
Procedure: Keep the waste container tightly closed at all times, except when adding waste.[3][7] This minimizes the release of harmful vapors.
Step 4: Final Disposal
-
Action: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3] Do not attempt to treat or dispose of the chemical yourself.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Accidents can happen. A clear, pre-defined plan is the key to a safe and effective response.
Small Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Keep the fume hood running.[11]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Absorb Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area down, working from the outside in to prevent spreading.[11] A 10% bleach solution can be used for decontamination, followed by a water rinse to remove residual bleach.[11][12]
-
Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.
Large Spill (Outside of a fume hood):
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.
-
ISOLATE: If safe to do so, close the doors to the affected area to contain vapors.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and details of the spill.
-
DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
By adhering to these rigorous procedures, you contribute to a safer research environment, ensuring both personal well-being and regulatory compliance.
References
- Decontamination - Health, Safety & Risk Management. (n.d.). University of Minnesota.
- Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
- Hazardous Waste Segregation. (n.d.). Unknown Source.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Pyridine Hazard Summary. (n.d.). New Jersey Department of Health.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- 2-chloro-5-methylpyridine Safety Data Sheet. (2025, December 19).
- 2-Chloro-3-Methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Pyridine Safety Procedures. (n.d.). Washington State University.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine. (n.d.). Benchchem.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2,5-Dichloro-3-methylpyridine
For the discerning researcher in pharmaceutical and agrochemical development, the precise and safe handling of specialized reagents is paramount. 2,5-Dichloro-3-methylpyridine, a key heterocyclic building block, presents a unique set of handling requirements due to its chemical properties. This guide provides an in-depth, experience-driven protocol for the safe and effective use of this compound, from initial handling to final disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment and Core Safety Parameters
A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound may be limited, its structure as a chlorinated pyridine analog necessitates a cautious approach. The primary hazards are summarized below.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2][3] | Ingestion |
| Skin Irritation | Causes skin irritation.[1][3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4] | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation.[1][3][5] | Inhalation |
This data is synthesized from safety data sheets for this compound and structurally related compounds.
Given these hazards, all handling procedures must be designed to minimize direct contact and aerosol generation. The causality is clear: the chlorinated and pyridine moieties contribute to the compound's reactivity and potential for biological interaction, necessitating stringent protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[5][6] | Goggles provide a seal against splashes, while a face shield offers broader protection, especially during operations with a higher risk of splashing, such as transfers or reaction quenching. |
| Skin | Chemical-resistant lab coat and nitrile gloves.[7][8] | A fully buttoned lab coat protects against incidental contact. Nitrile gloves offer good resistance to a range of chemicals; however, they should be inspected before each use and changed frequently. For prolonged or immersive contact, consider double-gloving.[7] |
| Respiratory | Use in a certified chemical fume hood.[7][9] | All manipulations of this compound should be conducted within a fume hood to control and exhaust any vapors or aerosols, minimizing the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] |
This PPE ensemble forms a self-validating system; each component addresses a specific exposure route, and their combined use provides comprehensive protection.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for preventing accidents and ensuring the integrity of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly and accurately labeled.
-
Store: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] Keep away from incompatible materials such as strong oxidizing agents.[7]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use compatible tools, such as a spatula, and clean them thoroughly after use.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing or creating dust.
-
Reaction Setup: Add this compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7]
Caption: Operational workflow for handling this compound.
Spill and Emergency Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
-
Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent material like vermiculite or sand.[6] Collect the material into a labeled container for hazardous waste disposal.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert laboratory safety personnel.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[6]
-
Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[10]
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container suitable for hazardous waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[10]
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Sigma-Aldrich. (2025). Safety Data Sheet A75706.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Fisher Scientific. (2012). Safety Data Sheet.
- Jubilant Ingrevia. (2024). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-methylpyridine AldrichCPR.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet.
- ECHEMI. (n.d.). 2,6-Dichloro-3-methylpyridine SDS, 58584-94-4 Safety Data Sheets.
- Echemi. (n.d.). 2,5-Dichloro-3-nitropyridine SDS, 21427-62-3 Safety Data Sheets.
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- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
